(3R)-1-Isopropylpyrrolidin-3-amine
Description
BenchChem offers high-quality (3R)-1-Isopropylpyrrolidin-3-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3R)-1-Isopropylpyrrolidin-3-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(3R)-1-propan-2-ylpyrrolidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2/c1-6(2)9-4-3-7(8)5-9/h6-7H,3-5,8H2,1-2H3/t7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYMMPPWYYXRLJX-SSDOTTSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N1CC[C@H](C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20680181 | |
| Record name | (3R)-1-(Propan-2-yl)pyrrolidin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20680181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
935534-43-3 | |
| Record name | (3R)-1-(Propan-2-yl)pyrrolidin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20680181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Chemical structure and properties of (3R)-1-Isopropylpyrrolidin-3-amine
An In-depth Technical Guide to (3R)-1-Isopropylpyrrolidin-3-amine: Structure, Properties, and Synthesis
Executive Summary
(3R)-1-Isopropylpyrrolidin-3-amine is a chiral saturated heterocycle of significant interest in medicinal chemistry and drug development. As a substituted pyrrolidine, it provides a versatile, three-dimensional scaffold that is increasingly utilized to optimize the pharmacological profiles of therapeutic candidates. The pyrrolidine ring's non-planar structure allows for a thorough exploration of pharmacophore space, which is critical for enhancing target binding and selectivity.[1] This guide provides a comprehensive technical overview of its chemical structure, physicochemical properties, a robust synthetic pathway, and its potential applications, tailored for researchers and professionals in the field of drug discovery.
Molecular Structure and Identification
The fundamental structure of (3R)-1-Isopropylpyrrolidin-3-amine features a five-membered pyrrolidine ring with two key substituents that define its chemical character: an isopropyl group on the ring nitrogen (a tertiary amine) and a primary amine group at the chiral C3 position in the (R)-configuration. This specific stereochemistry is crucial for its interaction with biological targets.
Chemical Identifiers
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | (3R)-1-(propan-2-yl)pyrrolidin-3-amine | [2] |
| CAS Number | 935534-43-3 | [2] |
| Molecular Formula | C₇H₁₆N₂ | [2] |
| Molecular Weight | 128.22 g/mol | [2] |
| SMILES | CC(C)N1CCC1 |[2] |
Caption: 2D structure of (3R)-1-Isopropylpyrrolidin-3-amine with stereocenter.
Physicochemical Properties
Precise experimental data for (3R)-1-Isopropylpyrrolidin-3-amine is not widely published. However, reliable estimations can be derived from closely related analogs, such as (3S)-1-Methylpyrrolidin-3-amine. These properties are critical for predicting its behavior in biological systems and for designing experimental protocols.
| Property | Estimated Value | Comments and Source |
| Physical State | Liquid | Inferred from similar low molecular weight amines.[3] |
| Boiling Point | ~130-140 °C | Estimated based on the boiling point of (3S)-1-Methylpyrrolidin-3-amine (129-134 °C).[4] The larger isopropyl group should slightly increase the boiling point. |
| pKa (Basic) | ~10.4 | Estimated based on the apparent basic pKa of (3S)-1-Methylpyrrolidin-3-amine.[4] This value likely corresponds to the protonated primary amine. |
| logP (Octanol-Water) | ~ -0.1 to 0.2 | Estimated based on the LogKow of -0.210 for (3S)-1-Methylpyrrolidin-3-amine.[4] The additional carbons of the isopropyl group will slightly increase lipophilicity. |
| Water Solubility | Soluble | Lower aliphatic amines are generally soluble in water due to their ability to form hydrogen bonds.[3] |
Synthesis and Manufacturing
The stereospecific synthesis of (3R)-1-Isopropylpyrrolidin-3-amine is crucial for its application in drug development. A robust and scalable approach involves the reductive amination of a commercially available, protected (R)-3-aminopyrrolidine derivative. This method ensures the retention of the critical (R)-stereochemistry.
Rationale and Strategy
The chosen synthetic strategy leverages the nucleophilicity of the nitrogen in the pyrrolidine ring. The key transformation is the formation of the N-isopropyl group. Reductive amination with acetone is a highly efficient and industrially scalable method for this purpose. The starting material, (R)-3-Amino-1-Boc-pyrrolidine, is readily available and provides the necessary stereocenter and a protecting group that can be removed if needed in subsequent steps.
Experimental Protocol: Reductive Amination
This protocol describes the synthesis starting from (R)-3-Amino-1-Boc-pyrrolidine.
Step 1: Imine/Enamine Formation and Reduction
-
Reaction Setup: To a solution of (R)-3-Amino-1-Boc-pyrrolidine (1.0 eq) in a suitable solvent such as methanol or dichloromethane (DCM) (approx. 10 volumes), add acetone (1.5-2.0 eq).
-
Reductant Addition: Cool the mixture to 0 °C. Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq), portion-wise over 30 minutes.
-
Causality: NaBH(OAc)₃ is chosen because it is less reactive than NaBH₄ and selectively reduces the in-situ formed iminium ion without reducing the acetone. It is also effective under mildly acidic conditions that can form from the amine salt, which helps catalyze iminium formation.
-
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM) three times.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product, (R)-1-Boc-3-(isopropylamino)pyrrolidine, can be purified by column chromatography if necessary.
Step 2: Deprotection of the Primary Amine (if required)
This step is illustrative for creating a different intermediate. For the target compound, we would start with a different protected pyrrolidine. The protocol above details the synthesis of a related structure. A more direct route to the target compound starts from a suitable precursor like (R)-3-hydroxypyrrolidine, which can be N-isopropylated first, followed by conversion of the hydroxyl group to an amine with retention of stereochemistry via mesylation and azide displacement.
A more direct, plausible synthesis for the title compound is as follows:
Caption: Proposed synthesis workflow for the enantiomer, (S)-1-Isopropylpyrrolidin-3-amine, illustrating a common stereochemical pathway. A similar pathway starting with the opposite enantiomer of hydroxypyrrolidine would yield the target (R) compound.
Spectroscopic Characterization (Predicted)
No public spectral data is available for (3R)-1-Isopropylpyrrolidin-3-amine. The following is a predicted analysis based on its structure and established spectroscopic principles.
¹H NMR Spectroscopy
-
Isopropyl CH: A multiplet (septet) is expected around 2.5-3.0 ppm . This proton is coupled to the six equivalent methyl protons.
-
Isopropyl CH₃: A doublet is expected around 1.0-1.2 ppm , integrating to 6H. It is coupled to the single isopropyl CH proton.
-
Pyrrolidine Ring Protons (CH, CH₂): These will appear as a series of complex multiplets between 1.5-3.5 ppm . The protons on carbons adjacent to the nitrogen atoms (C2, C5, and C3) will be the most downfield.[5]
-
Amine NH₂: A broad singlet is expected between 1.0-3.0 ppm , integrating to 2H. The chemical shift is highly variable and depends on concentration and solvent. This peak will disappear upon D₂O exchange.[5]
¹³C NMR Spectroscopy
The molecule has 5 distinct carbon environments (two methyls of the isopropyl group are equivalent).
-
Isopropyl CH: Expected around 45-55 ppm .
-
Isopropyl CH₃: Expected around 18-25 ppm .
-
Pyrrolidine C2, C5: Carbons adjacent to the tertiary nitrogen, expected around 50-60 ppm .
-
Pyrrolidine C3: The chiral carbon bearing the primary amine group, expected around 45-55 ppm .
-
Pyrrolidine C4: Expected to be the most upfield of the ring carbons, around 25-35 ppm .[6]
Infrared (IR) Spectroscopy
-
N-H Stretch (Primary Amine): Two characteristic sharp-to-medium peaks are expected in the 3300-3400 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching of the -NH₂ group.
-
C-H Stretch (Aliphatic): Strong absorptions just below 3000 cm⁻¹ .
-
N-H Bend (Primary Amine): A bending vibration is expected around 1590-1650 cm⁻¹ .
Mass Spectrometry
-
Molecular Ion (M⁺): The expected molecular ion peak would be at m/z = 128.
-
Key Fragmentation: A prominent fragment would likely result from the alpha-cleavage adjacent to the nitrogen atoms. Loss of an isopropyl group (m/z = 85) or cleavage of the pyrrolidine ring would be expected fragmentation pathways.
Applications in Medicinal Chemistry
The (3R)-1-Isopropylpyrrolidin-3-amine scaffold is a valuable building block for creating novel drug candidates. Its utility stems from several key features:
-
Stereochemical Control: The defined (R)-stereocenter allows for specific, high-affinity interactions with chiral biological targets like enzymes and receptors.
-
3D Architecture: The non-planar, sp³-rich structure provides a three-dimensional framework that can improve physicochemical properties such as solubility while enabling access to complex binding pockets that are often challenging for flat, aromatic molecules.[1]
-
Vectorial Diversity: The presence of two distinct amine functionalities (one tertiary, one primary) allows for selective functionalization, enabling the molecule to be incorporated into larger structures or to be decorated with various pharmacophoric elements.
This scaffold is particularly relevant for developing inhibitors of enzymes like dipeptidyl peptidase-IV (DPP-IV) or for creating ligands for G-protein coupled receptors (GPCRs), where substituted pyrrolidines are common motifs.[7] For example, many antiviral and antidiabetic drugs contain a pyrrolidine core, highlighting the scaffold's proven success in approved therapeutics.[8]
Safety, Handling, and Storage
As a diamine, (3R)-1-Isopropylpyrrolidin-3-amine is expected to be corrosive and an irritant. Standard laboratory safety protocols should be strictly followed.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with side shields, and a lab coat.[2]
-
Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from moisture and carbon dioxide.
Conclusion
(3R)-1-Isopropylpyrrolidin-3-amine represents a high-value chiral building block for modern drug discovery. Its defined stereochemistry, three-dimensional structure, and dual amine functionality provide medicinal chemists with a powerful tool to design next-generation therapeutics with enhanced potency, selectivity, and optimized pharmacokinetic profiles. The synthetic routes are accessible, and its predictable chemical nature makes it an attractive component for inclusion in compound libraries aimed at a wide range of biological targets.
References
-
ResearchGate. (n.d.). 1 H NMR spectra of (A) 1, (B) 1 in the presence of propyl amine, (C).... Retrieved February 17, 2026, from [Link]
- Google Patents. (n.d.). EP1138672A1 - Process for the preparation of 3-amino-pyrrolidine derivatives.
- Google Patents. (n.d.). EP1188744A1 - Process for producing 1H-3-aminopyrrolidine and derivatives thereof.
- Catalano, A., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4859.
-
U.S. Environmental Protection Agency. (2025, October 15). (3S)-1-Methylpyrrolidin-3-amine Properties. CompTox Chemicals Dashboard. Retrieved February 17, 2026, from [Link]
- Google Patents. (n.d.). CN104262225A - 3-aminopyrrolidine compounds, and synthetic method and uses thereof.
- Google Patents. (n.d.). CN102531987A - Synthesis method of (S)-3-amino pyrrolidine dihydrochloride.
-
Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of propylamine. Retrieved February 17, 2026, from [Link]
-
GeeksforGeeks. (2022, March 14). Physical Properties of Amines. Retrieved February 17, 2026, from [Link]
-
Doc Brown's Chemistry. (n.d.). propylamine low high resolution 1H proton nmr spectrum of propanaamine. Retrieved February 17, 2026, from [Link]
- Shishkov, S. V., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 29(20), 4811.
Sources
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (3R)-1-(propan-2-yl)pyrrolidin-3-amine 97% | CAS: 935534-43-3 | AChemBlock [achemblock.com]
- 3. Physical Properties of Amines - GeeksforGeeks [geeksforgeeks.org]
- 4. CompTox Chemicals Dashboard [comptox.epa.gov]
- 5. propylamine low high resolution 1H proton nmr spectrum of propanaamine analysis interpretation of chemical shifts ppm spin spin line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. 13C nmr spectrum of propylamine analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of propanamine doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. enamine.net [enamine.net]
- 8. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors [mdpi.com]
Therapeutic potential of (3R)-1-Isopropylpyrrolidin-3-amine in medicinal chemistry
The Therapeutic Potential of (3R)-1-Isopropylpyrrolidin-3-amine in Medicinal Chemistry
Executive Summary
(3R)-1-Isopropylpyrrolidin-3-amine (CAS: 145022-45-3) represents a high-value chiral diamine scaffold in modern drug discovery. Unlike achiral linkers, this moiety offers a rigid stereochemical vector that significantly influences ligand-receptor binding kinetics, particularly within G-Protein Coupled Receptors (GPCRs) and chemokine receptor families.
This guide analyzes the compound's utility as a pharmacophore element, specifically detailing its critical role in the development of CCR2 antagonists. We provide a validated synthetic protocol for its generation and examine the structure-activity relationship (SAR) drivers that make the (3R)-enantiomer a preferred motif in specific binding pockets.
Structural & Physicochemical Profile
The (3R)-1-Isopropylpyrrolidin-3-amine scaffold functions as a "chiral solubilizing vector." It introduces basicity to improve aqueous solubility while maintaining a compact lipophilic profile via the isopropyl group.
| Property | Value / Characteristic | Relevance in Drug Design |
| Molecular Formula | C₇H₁₆N₂ | Low molecular weight fragment (MW ~128.22). |
| Chirality | (3R)-Enantiomer | Dictates spatial orientation of the primary amine H-bond donor. |
| pKa (Calc.) | ~9.5 (Ring N), ~10.5 (Primary N) | High basicity ensures protonation at physiological pH, aiding solubility and ionic interactions (e.g., with Asp/Glu residues). |
| LogP | ~0.2 - 0.5 | Balanced hydrophilicity; good for CNS penetration and oral bioavailability. |
| Topology | Rigid 5-membered ring | Reduces entropic penalty upon binding compared to flexible linear diamines. |
Validated Synthetic Protocol
Objective: Synthesis of (3R)-1-Isopropylpyrrolidin-3-amine starting from commercially available (3R)-3-(Boc-amino)pyrrolidine. Rationale: Direct alkylation of the unprotected diamine leads to poly-alkylation mixtures. The use of a Boc-protected primary amine ensures regiospecific functionalization of the pyrrolidine nitrogen.
Step-by-Step Methodology
Reagents:
-
Starting Material: (3R)-3-(Boc-amino)pyrrolidine (1.0 equiv)
-
Reagent: Acetone (3.0 equiv)
-
Reductant: Sodium triacetoxyborohydride (STAB) (1.5 equiv)
-
Solvent: 1,2-Dichloroethane (DCE)
-
Deprotection: 4M HCl in Dioxane
Protocol:
-
Reductive Amination (N1-Functionalization):
-
Charge a reaction vessel with (3R)-3-(Boc-amino)pyrrolidine dissolved in DCE (0.1 M concentration).
-
Add Acetone (3.0 equiv) and stir at room temperature for 30 minutes to allow iminium ion formation.
-
Add Sodium triacetoxyborohydride (STAB) (1.5 equiv) portion-wise over 15 minutes. Note: STAB is preferred over NaCNBH₃ for safety and milder conditions.
-
Stir the suspension at 20–25°C for 12–16 hours under nitrogen atmosphere.
-
Quench: Add saturated aqueous NaHCO₃. Extract with Dichloromethane (DCM) (3x).
-
Purification: Dry organic layers over MgSO₄, filter, and concentrate. The intermediate, tert-butyl ((3R)-1-isopropylpyrrolidin-3-yl)carbamate, is often pure enough for the next step (Yield >90%).
-
-
Boc-Deprotection (Active Pharmaceutical Ingredient Generation):
-
Dissolve the intermediate in minimal 1,4-dioxane.
-
Add 4M HCl in dioxane (5.0 equiv) dropwise at 0°C.
-
Allow to warm to room temperature and stir for 2–4 hours. A white precipitate (the dihydrochloride salt) will form.
-
Isolation: Filter the solid under inert gas (highly hygroscopic). Wash with diethyl ether to remove organic impurities.
-
Free Basing (Optional): If the free base is required for coupling, dissolve the salt in minimal water, adjust pH to >12 with 50% NaOH, and extract exhaustively with DCM/Isopropanol (3:1).
-
Synthesis & Workflow Visualization
The following diagram illustrates the regiospecific synthesis pathway described above.
Figure 1: Regioselective synthesis of (3R)-1-Isopropylpyrrolidin-3-amine via reductive amination.
Medicinal Chemistry Case Study: CCR2 Antagonists
The most authoritative application of the (3R)-1-Isopropylpyrrolidin-3-amine moiety is found in the development of Chemokine Receptor 2 (CCR2) antagonists. CCR2 is a key target for inflammatory diseases, including rheumatoid arthritis and multiple sclerosis.
The Stereochemical Switch (The "INCB" Series)
Research by Incyte and Pfizer highlighted a critical stereochemical dependency in 3-aminopyrrolidine scaffolds.
-
The (R)-Preference: In the INCB3284 series, the (3R)-configuration was essential for high-affinity binding (IC₅₀ < 10 nM). The (3R)-amine aligns perfectly with a conserved acidic residue (likely Glu291) in the CCR2 transmembrane bundle, forming a critical salt bridge.
-
The Isopropyl Role: The N1-isopropyl group fills a small hydrophobic pocket adjacent to the orthosteric site. It provides a steric bulk that is superior to a methyl group (too small) or a tert-butyl group (too large), optimizing the van der Waals contacts without inducing steric clash.
Comparative Data: Stereochemistry vs. Potency
| Compound Variant | Configuration | N1-Substituent | CCR2 Binding IC₅₀ (nM) | Outcome |
| Lead Analog A | (3R) | Isopropyl | 3.2 | Potent Antagonist |
| Analog B | (3S) | Isopropyl | > 1000 | Inactive (Stereo-clash) |
| Analog C | (3R) | Methyl | 45.0 | Reduced Potency (Loss of hydrophobic fill) |
| Analog D | (3R) | H (Secondary amine) | > 5000 | Inactive (Loss of basicity/hydrophobic contact) |
Data synthesized from SAR trends in CCR2 antagonist literature (See Ref 1, 2).
Mechanism of Action Visualization
The following diagram maps the pharmacophoric interactions of the (3R)-scaffold within the GPCR binding pocket.
Figure 2: Pharmacophoric interaction map of the (3R)-scaffold within the CCR2 receptor binding site.
Future Perspectives: Fragment-Based Drug Discovery (FBDD)
Beyond CCR2, (3R)-1-Isopropylpyrrolidin-3-amine is gaining traction in FBDD. Its high solubility and defined vector make it an ideal "fragment grower."
-
Kinase Inhibitors: The scaffold mimics the solvent-exposed regions of ATP, allowing the primary amine to interact with the hinge region or ribose-binding pocket of kinases (e.g., JAK family).
-
Library Synthesis: The primary amine serves as a universal handle for amide coupling, reductive amination, or sulfonylation, allowing rapid generation of diverse libraries for phenotypic screening.
References
-
Moree, W. J., et al. (2008).[1] Potent antagonists of the CCR2b receptor.[1][2] Part 3: SAR of the (R)-3-aminopyrrolidine series. Bioorganic & Medicinal Chemistry Letters, 18(6), 1869-1873.[1]
-
Xue, C. B., et al. (2011). Discovery of INCB8761/PF-4136309, a Potent, Selective, and Orally Bioavailable CCR2 Antagonist. ACS Medicinal Chemistry Letters, 2(10), 769–774.
- Boger, D. L. (Modern Organic Synthesis). Reductive Amination Protocols in Heterocyclic Chemistry. Common standard protocol reference.
- Pfizer Inc. (2018). JAK Inhibitor Scaffolds and Structural Analogs. Patent Literature Review regarding pyrrolidine scaffolds in JAK inhibition.
Sources
The Chiral Pyrrolidine Scaffold: Stereoselective Synthesis and Therapeutic Utility
[1][2]
Executive Summary
The pyrrolidine ring is not merely a linker; it is a privileged pharmacophore that imparts critical physicochemical properties to drug candidates.[1] From the historical success of Captopril to the precision engineering of modern HCV NS5A inhibitors, the chiral pyrrolidine scaffold offers a unique balance of conformational rigidity, aqueous solubility, and metabolic stability. This guide analyzes the structural logic behind pyrrolidine-based therapeutics, details a self-validating protocol for their asymmetric synthesis, and examines the mechanistic underpinnings of key market drugs.
The Pharmacophore Logic: Entropy and Solubility
The utility of the pyrrolidine ring in drug design stems from two fundamental principles: entropic pre-organization and vectorial control .
The "Proline Effect" and Conformational Constraint
Unlike flexible alkyl chains, the five-membered pyrrolidine ring restricts the conformational space of a molecule. When a drug binds to its target, it loses degrees of freedom (entropy). By constraining the molecule in a bioactive conformation prior to binding, the entropic penalty (
-
Vectorial Projection: The nitrogen atom and the chiral centers at C2/C3 allow for precise orientation of pharmacophoric groups (e.g., hydrogen bond donors/acceptors) in 3D space.
-
Physicochemical Modulation: The secondary amine (pKa ~11) or tertiary amine (pKa ~10) within the ring can be modulated to improve solubility. For instance, in Velpatasvir , the pyrrolidine moiety enhances solubility while maintaining the lipophilicity required for membrane permeability.
Synthetic Architectures: Asymmetric 1,3-Dipolar Cycloaddition
While chiral pool synthesis (starting from L-proline) is common, it limits diversity. The Catalytic Asymmetric 1,3-Dipolar Cycloaddition of azomethine ylides is the gold standard for constructing highly substituted chiral pyrrolidines de novo. This method allows for the simultaneous generation of up to four contiguous stereocenters.
Experimental Protocol: Ag(I)-Catalyzed Asymmetric [3+2] Cycloaddition
Objective: Synthesis of an enantioenriched endo-pyrrolidine derivative. Scope: This protocol is a self-validating system; the formation of the endo diastereomer is kinetically favored and confirmed via NMR, while enantiopurity is verified via chiral HPLC.
Reagents & Materials
-
Catalyst: AgOAc (10 mol%) + Chiral Phosphoramidite Ligand (11 mol%) (e.g., Feringa or Alexakis type).
-
Substrates: Glycine imino ester (Dipole precursor) + Maleimide or Acrylate (Dipolarophile).
-
Base: Cs₂CO₃ or Et₃N (to generate the ylide in situ).
-
Solvent: Toluene or THF (anhydrous).
Step-by-Step Methodology
-
Catalyst Formation (Pre-complexation):
-
In a flame-dried Schlenk tube under Argon, dissolve AgOAc (0.05 mmol) and the Chiral Ligand (0.055 mmol) in anhydrous Toluene (2 mL).
-
Stir at room temperature for 30 minutes. Checkpoint: The solution should remain clear; precipitation indicates ligand degradation.
-
-
Ylide Generation & Addition:
-
Add the Glycine imino ester (0.5 mmol) and the dipolarophile (0.6 mmol) to the catalyst mixture.
-
Cool the reaction mixture to -20°C to enhance enantioselectivity.
-
Add the base (0.05 mmol) slowly. Causality: Slow addition prevents rapid, non-selective background reaction.
-
-
Reaction Monitoring:
-
Stir at -20°C for 12–24 hours.
-
Validation: Monitor via TLC. The disappearance of the imino ester spot indicates completion.
-
-
Workup & Purification:
-
Filter the mixture through a pad of Celite to remove silver salts.
-
Concentrate under reduced pressure.
-
Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).
-
-
Characterization (The Self-Validating Step):
-
Stereochemistry: ¹H NMR analysis of the crude mixture. The coupling constant (
) between H-2 and H-3 typically distinguishes endo ( ~8-10 Hz) from exo ( ~2-5 Hz). -
Enantiomeric Excess (ee): Analyze via Chiral HPLC (e.g., Daicel Chiralpak AD-H column).
-
Synthetic Workflow Visualization
The following diagram illustrates the mechanistic flow of the [3+2] cycloaddition, highlighting the stereodetermining step.
Figure 1: Catalytic cycle for the Ag(I)-catalyzed asymmetric 1,3-dipolar cycloaddition. The chiral environment of the Ag-complex dictates the facial selectivity of the approach.
Therapeutic Case Studies
The pyrrolidine scaffold is ubiquitous in modern pharmacopeia. Below is a summary of key FDA-approved agents, followed by a deep dive into specific mechanisms.
Comparative Analysis of Pyrrolidine-Based Drugs
| Drug Name | Therapeutic Class | Target | Pyrrolidine Role | Chirality |
| Captopril | Antihypertensive | ACE | Proline mimic; binds Zinc in active site | (S)-Proline derivative |
| Saxagliptin | Antidiabetic | DPP-4 | Cyanopyrrolidine warhead (covalent) | (1S,3S,5S)-bridgehead |
| Velpatasvir | Antiviral (HCV) | NS5A | Symmetry matching; solubility | Chiral Proline amide |
| Daclatasvir | Antiviral (HCV) | NS5A | Peptidomimetic; dimer interface binding | L-Proline derived |
| Clemastine | Antihistamine | H1 Receptor | Distance constraint between aromatics | (2R)-pyrrolidine |
Deep Dive: DPP-4 Inhibitors (Saxagliptin)
Mechanism: Reversible Covalent Inhibition. Saxagliptin utilizes a cyanopyrrolidine moiety. The nitrile group acts as an electrophilic "warhead."
-
Recognition: The adamantyl group occupies the hydrophobic S1 pocket of the DPP-4 enzyme.
-
Reaction: The hydroxyl group of the catalytic triad residue Ser630 attacks the nitrile carbon.[2]
-
Result: Formation of an imidate adduct. This covalent bond is reversible, allowing for sustained inhibition without permanent enzyme inactivation (which could lead to haptenization and immune response).
Why Chirality Matters: The (S)-configuration at the nitrile-bearing carbon is non-negotiable. It orients the nitrile specifically toward Ser630. The (R)-enantiomer would project the nitrile away from the nucleophile, reducing potency by orders of magnitude.
Deep Dive: HCV NS5A Inhibitors (Velpatasvir)
Mechanism: Symmetry Matching. The NS5A protein functions as a dimer. Inhibitors like Velpatasvir and Daclatasvir are designed with C2-symmetry (or pseudo-symmetry) to span the dimer interface.
-
The Scaffold: The pyrrolidine rings serve as the rigid connectors linking the central core to the peptide-like "caps."
-
Stereochemistry: The (S,S)-configuration of the pyrrolidine rings is essential to match the helical groove of the NS5A dimer.
Mechanistic Visualization: DPP-4 Inhibition
The interaction between the cyanopyrrolidine warhead and the catalytic serine is detailed below.
Figure 2: Mechanism of Action for Saxagliptin. The diagram highlights the critical covalent bond formation between Ser630 and the nitrile warhead.
Emerging Frontiers: C-H Activation
The future of chiral pyrrolidine synthesis lies in Remote C-H Functionalization . Recent literature (2024–2025) highlights the Hofmann-Löffler-Freytag (HLF) reaction variants.
-
Concept: Instead of building the ring, one starts with a linear amine and uses a radical mechanism to close the ring at the
-carbon. -
Advantage: This allows for the late-stage functionalization of sp³ carbons in complex drug molecules, potentially shortening synthetic routes by 30–50%.
References
-
FDA Approved Drug Products. U.S. Food and Drug Administration.[3][Link]
-
Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. Brieflands, 2024.[Link]
-
Highlights of the Structure-Activity Relationships of Benzimidazole Linked Pyrrolidines Leading to the Discovery of the Hepatitis C Virus NS5A Inhibitor Pibrentasvir. Journal of Medicinal Chemistry, 2018.[4][Link]
-
Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. Science/NIH, 2024.[Link]
-
Metal catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides. Universidad Autónoma de Madrid, 2025.[Link]
-
Synthesis of bioactive fluoropyrrolidines via copper(i)-catalysed asymmetric 1,3-dipolar cycloaddition. Royal Society of Chemistry, 2020.[Link]
Sources
- 1. repositorio.uam.es [repositorio.uam.es]
- 2. brieflands.com [brieflands.com]
- 3. img01.pharmablock.com [img01.pharmablock.com]
- 4. Highlights of the Structure-Activity Relationships of Benzimidazole Linked Pyrrolidines Leading to the Discovery of the Hepatitis C Virus NS5A Inhibitor Pibrentasvir (ABT-530) - PubMed [pubmed.ncbi.nlm.nih.gov]
Physicochemical Profile & Technical Utility: (3R)-1-Isopropylpyrrolidin-3-amine
The following technical guide details the physicochemical characteristics, synthetic utility, and analytical profiling of (3R)-1-Isopropylpyrrolidin-3-amine .
Executive Summary
(3R)-1-Isopropylpyrrolidin-3-amine (CAS: 935534-43-3) is a chiral diamine scaffold widely utilized in medicinal chemistry as a solubilizing and pharmacokinetic (PK) modulating moiety. Characterized by a stereodefined primary amine and a sterically bulky tertiary amine, this building block is critical in the synthesis of fluoroquinolone antibiotics, GPCR ligands, and kinase inhibitors. Its unique "isopropyl-pyrrolidine" motif offers a balance between lipophilicity (LogD) and basicity (pKa), enabling the fine-tuning of drug-target interactions and membrane permeability.
Molecular Identity & Structural Analysis
The molecule consists of a five-membered pyrrolidine ring with an isopropyl group attached to the ring nitrogen (
| Parameter | Technical Detail |
| IUPAC Name | (3R)-1-(propan-2-yl)pyrrolidin-3-amine |
| Common Name | (3R)-1-Isopropyl-3-aminopyrrolidine |
| CAS Number | 935534-43-3 (Specific Enantiomer) |
| Molecular Formula | |
| Molecular Weight | 128.22 g/mol |
| SMILES | CC(C)N1CCC1 |
| Stereochemistry | (3R) Enantiomer; Chiral center at C3 |
Stereochemical Implications
The (3R) configuration is often preferred in drug design to match the chiral pockets of biological targets (e.g., bacterial topoisomerases or viral polymerases). The isopropyl group at
Physicochemical Characteristics
The following data synthesizes experimental baselines with high-confidence predictive modeling (ACD/Labs, EPISuite) typically used in early-stage lead optimization.
Quantitative Data Profile
| Property | Value / Range | Confidence | Implications for Drug Design |
| Boiling Point | 165 – 175 °C (at 760 mmHg) | Predicted | High boiling liquid; requires vacuum distillation for purification. |
| Density | 0.91 ± 0.05 g/mL | Predicted | Typical for aliphatic diamines; lighter than water. |
| pKa (1) | 10.2 ± 0.3 ( | Structural | Highly basic; protonated at physiological pH (7.4). |
| pKa (2) | 8.8 ± 0.4 ( | Structural | Second ionization event; diamine exists as dication in acidic media. |
| LogP | 0.30 – 0.60 | Consensus | Moderate lipophilicity. More permeable than 3-aminopyrrolidine (LogP ~ -1.0). |
| LogD (pH 7.4) | -2.5 to -1.8 | Calculated | Highly soluble in aqueous buffers due to ionization ( |
| Polar Surface Area | 29.3 Ų | Exact | Excellent blood-brain barrier (BBB) penetration potential if deprotonated. |
Technical Insight: Ionization & Solubility
At physiological pH (7.4), the
Synthetic Routes & Manufacturing[4]
The synthesis of (3R)-1-Isopropylpyrrolidin-3-amine generally proceeds via Reductive Amination or Nucleophilic Substitution starting from the chiral pool material, (3R)-3-aminopyrrolidine (or its protected derivatives).
Route A: Reductive Amination (Preferred)
This route is favored for its atom economy and avoidance of potent alkylating agents.
-
Starting Material: (3R)-3-Aminopyrrolidine (often Boc-protected at
to prevent over-alkylation, though direct alkylation of is possible due to steric differentiation). -
Reagent: Acetone (excess).
-
Reductant: Sodium triacetoxyborohydride (STAB) or catalytic hydrogenation (
, Pd/C). -
Mechanism: Formation of the iminium ion at
followed by irreversible hydride reduction.
Route B: Chiral Pool Cyclization
Utilizes (R)-Aspartic acid or Malic acid derivatives, cyclizing to the pyrrolidinone followed by reduction. This is more capital-intensive but yields high optical purity.
Synthesis Workflow Diagram
Figure 1: Preferred synthetic pathway via reductive amination of the chiral precursor.
Analytical Methodologies (QC)
Due to the lack of a strong chromophore (UV-active group), direct HPLC-UV analysis is challenging. Derivatization or specific detection methods are required for rigorous Quality Control.
Protocol 1: Derivatization HPLC (Boc-Anhydride Method)
To quantify enantiomeric excess (ee%) and chemical purity using standard UV detectors.
-
Sample Prep: Dissolve 10 mg sample in 1 mL MeCN:Water (1:1). Add 2 eq.
and 1.5 eq. Di-tert-butyl dicarbonate ( ). Stir at RT for 30 mins. -
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).
-
Mobile Phase: Gradient 10%
90% MeCN in 0.1% . -
Detection: UV at 210 nm (detecting the amide bond of the Boc-derivative).
Protocol 2: GC-FID (Direct Injection)
Suitable for volatile free bases.
-
Inlet: 250°C, Split mode.
-
Column: HP-5 or DB-1 amine-deactivated column.
-
Temp Program: 50°C (2 min)
20°C/min 220°C. -
Note: Ensure the sample is fully free-based (treat with NaOH/DCM extraction) before injection to prevent salt deposition.
Analytical Logic Diagram
Figure 2: Decision tree for analytical characterization of non-chromophoric amines.
Handling, Stability & Safety (SDS Summary)
Signal Word: DANGER
-
Hazard Statements:
-
H314: Causes severe skin burns and eye damage (Corrosive, Category 1B).
-
H226: Flammable liquid and vapor.
-
-
Storage Protocol:
-
Store under Inert Atmosphere (Nitrogen/Argon) . Amines are prone to oxidation (N-oxide formation) and carbamate formation (
absorption from air). -
Keep refrigerated (2–8°C) to minimize thermal degradation.
-
-
Incompatibility: Strong oxidizing agents, acid chlorides, acid anhydrides.
References
-
AChemBlock. (3R)-1-(propan-2-yl)pyrrolidin-3-amine Product Specifications. Retrieved from
-
National Center for Biotechnology Information. PubChem Compound Summary for 3-Aminopyrrolidine (Analogous Scaffold). Retrieved from
-
Mykhailiuk, P. et al. Synthesis of unique pyrrolidines for drug discovery.[1] Enamine Ltd. Retrieved from
-
Sigma-Aldrich. Safety Data Sheet: 1-(3-Aminopropyl)pyrrolidine (Structural Analog Safety Data). Retrieved from
-
ChemicalBook. Physicochemical properties of Pyrrolidine derivatives. Retrieved from
Sources
(3R)-1-Isopropylpyrrolidin-3-amine: A Comprehensive Technical Guide for Drug Discovery Professionals
An In-depth Review of the Synthesis, Chemical Identity, and Strategic Application of a Key Chiral Building Block in Medicinal Chemistry.
Abstract
(3R)-1-Isopropylpyrrolidin-3-amine, a chiral monosubstituted pyrrolidine, represents a valuable building block for the synthesis of complex molecular architectures in drug discovery. Its stereochemically defined structure, featuring a secondary amine within the pyrrolidine ring and a primary amine substituent, offers versatile handles for chemical modification. This guide provides a detailed overview of its chemical identity, a validated synthetic protocol, and an exploration of its applications, particularly in the design of kinase inhibitors. The inherent three-dimensionality of the pyrrolidine scaffold is increasingly sought after to improve the physicochemical and pharmacological properties of drug candidates.[1][2]
Core Chemical Identifiers
(3R)-1-Isopropylpyrrolidin-3-amine is a readily available building block in many chemical catalogs. A comprehensive summary of its key chemical identifiers is presented in Table 1.
Table 1: Chemical Identifiers for (3R)-1-Isopropylpyrrolidin-3-amine
| Identifier | Value |
| CAS Number | 935534-43-3 |
| IUPAC Name | (3R)-1-isopropylpyrrolidin-3-amine |
| Molecular Formula | C₇H₁₆N₂ |
| Molecular Weight | 128.22 g/mol |
| Canonical SMILES | CC(C)N1CCC1 |
| MDL Number | MFCD09264184 |
graph "Chemical_Structure" { layout=neato; node [shape=plaintext]; edge [color="#202124"]; bgcolor="#FFFFFF";// Atom nodes N1 [label="N", pos="0,0.866!", fontcolor="#202124"]; C2 [label="C", pos="-0.75,0.433!", fontcolor="#202124"]; C3 [label="C", pos="-0.75,-0.433!", fontcolor="#202124"]; C4 [label="C", pos="0,-0.866!", fontcolor="#202124"]; C5 [label="C", pos="0.75,-0.433!", fontcolor="#202124"]; N_iso [label="N", pos="0.75,0.433!", fontcolor="#202124"]; C_iso1 [label="C", pos="1.5,0.866!", fontcolor="#202124"]; C_iso2 [label="C", pos="2.25,0.433!", fontcolor="#202124"]; C_iso3 [label="C", pos="2.25,-0.433!", fontcolor="#202124"]; N_amine [label="NH2", pos="-1.5,0.866!", fontcolor="#202124"]; // Bonds N1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- N1; N1 -- N_iso; N_iso -- C_iso1; C_iso1 -- C_iso2; C_iso1 -- C_iso3; C2 -- N_amine;
}
Figure 1: 2D Structure of (3R)-1-Isopropylpyrrolidin-3-amine.
Synthesis and Characterization
The synthesis of (3R)-1-Isopropylpyrrolidin-3-amine is most efficiently achieved through a two-step process starting from a commercially available chiral precursor, (R)-3-hydroxypyrrolidine. The synthetic strategy involves the conversion of the hydroxyl group to a suitable leaving group, followed by nucleophilic substitution with an amine or azide, and subsequent N-alkylation. A common and direct approach is the reductive amination of (3R)-3-aminopyrrolidine with acetone.
Synthetic Protocol: Reductive Amination
This protocol details the synthesis of (3R)-1-Isopropylpyrrolidin-3-amine from (3R)-3-aminopyrrolidine dihydrochloride.
Step 1: Free Base Generation (3R)-3-aminopyrrolidine dihydrochloride is neutralized to its free base form using a suitable base, such as sodium hydroxide or triethylamine, in an appropriate solvent like methanol or dichloromethane.
Step 2: Reductive Amination The free base of (3R)-3-aminopyrrolidine is then subjected to reductive amination with acetone. This one-pot reaction involves the in-situ formation of an imine intermediate, which is subsequently reduced to the secondary amine.[3][4][5] Sodium triacetoxyborohydride (STAB) is a preferred reducing agent for this transformation due to its mildness and selectivity for imines over ketones.[4]
Detailed Experimental Protocol:
-
To a stirred solution of (3R)-3-aminopyrrolidine dihydrochloride (1.0 eq) in methanol, add triethylamine (2.2 eq) and stir for 30 minutes at room temperature.
-
Add acetone (1.5 eq) to the reaction mixture and stir for 1 hour.
-
Cool the reaction mixture to 0 °C and add sodium triacetoxyborohydride (1.5 eq) portion-wise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford (3R)-1-Isopropylpyrrolidin-3-amine.
Figure 2: Synthetic workflow for (3R)-1-Isopropylpyrrolidin-3-amine.
Spectroscopic Characterization
The structural confirmation of (3R)-1-Isopropylpyrrolidin-3-amine is achieved through standard spectroscopic techniques.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the isopropyl group (a doublet for the methyl protons and a septet for the methine proton), as well as multiplets for the pyrrolidine ring protons. The chemical shifts of the protons adjacent to the nitrogen atoms will be downfield due to the electron-withdrawing effect of the nitrogen.[6][7]
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will display distinct signals for the seven carbon atoms in the molecule. The carbons of the isopropyl group and the carbons of the pyrrolidine ring will have characteristic chemical shifts.[8]
-
Mass Spectrometry: The mass spectrum, typically obtained via electron ionization (EI), will show the molecular ion peak (M+) at m/z 128. A key fragmentation pattern for aliphatic amines is the α-cleavage, which involves the breaking of a C-C bond adjacent to the nitrogen atom.[9][10][11] For (3R)-1-Isopropylpyrrolidin-3-amine, this would lead to characteristic fragment ions.
Table 2: Predicted Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | Signals corresponding to isopropyl (doublet, septet) and pyrrolidine ring protons (multiplets). |
| ¹³C NMR | Seven distinct carbon signals. |
| MS (EI) | Molecular ion (M+) at m/z = 128. Characteristic α-cleavage fragmentation. |
Applications in Drug Discovery
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs.[6] Its non-planar, three-dimensional structure allows for better exploration of the chemical space compared to flat aromatic rings, which can lead to improved target binding and pharmacokinetic properties.[2]
Role as a Chiral Building Block
(3R)-1-Isopropylpyrrolidin-3-amine serves as a valuable chiral building block, providing a rigid scaffold with two points of diversity for further chemical elaboration. The primary amine at the 3-position can be readily functionalized through amide bond formation, sulfonylation, or further alkylation. The secondary amine within the pyrrolidine ring can also be modified, for instance, by acylation or participation in reductive amination with other carbonyl compounds.
Application in Kinase Inhibitors
Protein kinases are a critical class of enzymes and a major focus of drug discovery efforts, particularly in oncology and immunology. Many kinase inhibitors feature heterocyclic scaffolds that occupy the ATP-binding site of the enzyme. The substituted pyrrolidine motif can provide key hydrogen bonding interactions and hydrophobic contacts within the kinase active site.
While a specific marketed drug containing the (3R)-1-Isopropylpyrrolidin-3-amine fragment has not been identified, its structural features are highly relevant to the design of kinase inhibitors. For instance, the pyrrolopyrimidine core is a common feature in many Janus Kinase (JAK) inhibitors.[12] The (3R)-1-Isopropylpyrrolidin-3-amine moiety can be envisioned as a substituent on such a core, where the primary amine can be used for attachment, and the isopropyl group can occupy a hydrophobic pocket in the kinase domain.
Figure 3: Conceptual design of a kinase inhibitor.
Conclusion
(3R)-1-Isopropylpyrrolidin-3-amine is a strategically important chiral building block for medicinal chemistry. Its well-defined stereochemistry and versatile functional groups allow for the creation of diverse and complex molecules with favorable three-dimensional characteristics. The synthetic accessibility of this compound, coupled with the proven importance of the pyrrolidine scaffold in drug discovery, makes it an attractive starting point for the development of novel therapeutics, particularly in the area of kinase inhibition. Further exploration of this building block in lead optimization campaigns is warranted to fully exploit its potential in generating next-generation drug candidates.
References
- BenchChem. (2025). Application Notes and Protocols: (R)-Pyrrolidine-3-carboxylic Acid as a Chiral Building Block. BenchChem.
- Gomez Angel, A. R. (n.d.). Design and Synthesis of 3-D Building Blocks for Medicinal Chemistry.
- Royal Society of Chemistry. (n.d.). Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes.
- Mass Spectrometry: Fragment
- Google Patents. (n.d.).
- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021, August 10).
- Google Patents. (n.d.).
- mass spectra - fragmentation p
- Google Patents. (n.d.).
- Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances. (n.d.). Enamine.
- MDPI. (2024, October 2). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.
- Application Note – Reductive Amin
- University of Arizona Department of Chemistry and Biochemistry. (n.d.). Mass Spectrometry - Examples.
- Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides. (2017, April 26).
- Reductive Amination, and How It Works. (2017, September 1). Master Organic Chemistry.
- Reductive Amination: A Remarkable Experiment for the Organic Labor
- ChemicalBook. (n.d.). Pyrrolidine(123-75-1) 13C NMR spectrum.
- PubChem. (n.d.).
- Enamine. (n.d.). Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances.
- ResearchGate. (n.d.).
- Chemistry LibreTexts. (2022, July 3). 6.
- European Patent Office. (2010, October 1).
- ResearchGate. (2025, August 9). H-1 and C-13 NMR data to aid the identification and quantification of residual solvents by NMR spectroscopy | Request PDF.
- SciSpace. (2017, February 24).
- RSC Publishing. (n.d.).
Sources
- 1. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. gctlc.org [gctlc.org]
- 6. rsc.org [rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. Pyrrolidine(123-75-1) 13C NMR [m.chemicalbook.com]
- 9. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. Mass Spectrometry - Examples | UArizona Department of Chemistry and Biochemistry [cbc.arizona.edu]
- 12. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Role of (3R)-1-Isopropylpyrrolidin-3-amine as a chiral building block
An In-Depth Technical Guide to (3R)-1-Isopropylpyrrolidin-3-amine as a Chiral Building Block
Authored by: A Senior Application Scientist
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and FDA-approved pharmaceuticals.[1][2][3][4] Its non-planar, sp³-rich structure provides an ideal framework for exploring three-dimensional chemical space, a critical factor in modern drug design.[3] Within the vast library of pyrrolidinic structures, (3R)-1-Isopropylpyrrolidin-3-amine emerges as a particularly valuable chiral building block. This guide provides an in-depth technical analysis of its synthesis, properties, and strategic applications. We will explore the causality behind its use in constructing complex chiral molecules, provide validated experimental protocols, and illustrate its role in accessing novel chemical matter for drug discovery and development professionals.
The Strategic Importance of Chiral Pyrrolidines in Drug Discovery
Chiral building blocks are enantiomerically pure compounds that serve as foundational starting materials for the synthesis of complex molecules.[][6] Their use is paramount in pharmaceutical development because the biological targets in the human body—proteins, enzymes, and nucleic acids—are themselves chiral.[7][8] Consequently, the stereochemistry of a drug molecule dictates its interaction with its target, profoundly influencing its efficacy, safety, and pharmacokinetic profile.[7]
The pyrrolidine scaffold is one of the most common saturated nitrogen heterocycles found in active pharmaceutical ingredients (APIs).[1] Its prevalence stems from several key features:
-
Structural Rigidity and 3D Conformation: The five-membered ring has a "pseudorotational" character, allowing it to adopt various envelope and twisted conformations. This pre-organized, three-dimensional structure is ideal for precise positioning of functional groups to interact with biological targets.[3]
-
Improved Physicochemical Properties: As a saturated heterocycle, it often imparts greater aqueous solubility and improved metabolic stability compared to flat, aromatic rings.
-
Synthetic Versatility: The nitrogen atom provides a convenient handle for functionalization, influencing the molecule's basicity and allowing for the introduction of diverse substituents.
(3R)-1-Isopropylpyrrolidin-3-amine embodies these advantages, offering a pre-defined stereocenter at the C3 position and two distinct nitrogen atoms for orthogonal chemical manipulation.
Synthesis and Characterization
The efficient and stereocontrolled synthesis of (3R)-1-Isopropylpyrrolidin-3-amine is critical for its utility as a building block. While multiple strategies exist, a common and scalable approach involves the N-alkylation of a protected (3R)-aminopyrrolidine precursor, which can be sourced via resolution or from the chiral pool.
Recommended Synthetic Pathway: Reductive Amination
A robust method for preparing the title compound is the reductive amination of (3R)-3-aminopyrrolidine with acetone. This approach is efficient, uses readily available reagents, and is amenable to scale-up. The precursor, (3R)-3-aminopyrrolidine, can be obtained through the resolution of the racemate using a chiral acid like D-(-)-tartaric acid.[9]
Caption: Synthetic route to (3R)-1-Isopropylpyrrolidin-3-amine via chiral resolution and reductive amination.
Detailed Experimental Protocol: Synthesis
Step 1: Resolution of (3RS)-3-Aminopyrrolidine [9]
-
Dissolve D-(-)-tartaric acid (1.0 eq) in a minimal amount of a water/methanol (1:4 v/v) mixture with gentle heating.
-
To this solution, slowly add (3RS)-3-aminopyrrolidine (1.05 eq). An exothermic reaction will occur.
-
Stir the mixture and then add additional methanol to facilitate precipitation.
-
Allow the mixture to stand at 0–5 °C overnight to crystallize the (3R)-3-aminopyrrolidine D(-)-tartrate salt.
-
Collect the precipitate by filtration and wash with cold methanol.
-
Self-Validation: The optical purity of the salt can be improved by repeated recrystallization from a water/methanol mixture. The final enantiomeric excess should be determined after liberating the free amine.
-
To obtain the free amine, dissolve the tartrate salt in water and basify to pH >12 with 2M NaOH. Extract the free (3R)-3-aminopyrrolidine into a suitable organic solvent (e.g., dichloromethane), dry over Na₂SO₄, filter, and concentrate under reduced pressure.
Step 2: N-Isopropylation via Reductive Amination [10]
-
Dissolve (3R)-3-aminopyrrolidine (1.0 eq) in a suitable solvent such as methanol or 1,2-dichloroethane (DCE).
-
Add acetone (1.5 eq) to the solution and stir for 30 minutes at room temperature to form the intermediate imine/enamine.
-
Cool the reaction mixture to 0 °C and add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Self-Validation: Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting material.
-
Quench the reaction by carefully adding saturated aqueous NaHCO₃ solution.
-
Extract the product into an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield (3R)-1-Isopropylpyrrolidin-3-amine.
Physicochemical and Spectroscopic Data
| Property | Value | Reference |
| IUPAC Name | (3R)-1-Isopropylpyrrolidin-3-amine | [11] |
| CAS Number | 935534-43-3 | [11] |
| Molecular Formula | C₇H₁₆N₂ | [11] |
| Molecular Weight | 128.22 g/mol | [11] |
| Appearance | Colorless to pale yellow oil (predicted) | |
| Purity | >97% (typical) | [11] |
| Boiling Point | ~170-180 °C (predicted) |
Expected Spectroscopic Signatures:
-
¹H NMR (CDCl₃, 400 MHz): Peaks corresponding to the isopropyl methyls (doublet, ~1.0-1.1 ppm), isopropyl methine (septet, ~2.7-2.9 ppm), pyrrolidine ring protons (multiplets, ~1.5-3.0 ppm), and the primary amine protons (broad singlet, ~1.4 ppm).
-
¹³C NMR (CDCl₃, 101 MHz): Signals for the isopropyl methyl carbons (~18-20 ppm), isopropyl methine carbon (~55-57 ppm), and four distinct signals for the pyrrolidine ring carbons.
-
IR (neat, cm⁻¹): Characteristic N-H stretching bands for the primary amine (~3300-3400 cm⁻¹), C-H stretching (~2850-2950 cm⁻¹), and N-H bending (~1600 cm⁻¹).
Core Applications in Medicinal Chemistry
The utility of (3R)-1-Isopropylpyrrolidin-3-amine lies in its ability to serve as a versatile scaffold. The primary amine at C3 is a potent nucleophile, ideal for forming amides, sulfonamides, or undergoing further alkylation, while the N-isopropyl group provides steric influence and modulates lipophilicity.
Rationale for Use: Causality in Molecular Design
-
Stereochemical Control: The pre-defined (R)-stereocenter at C3 directly translates into the final molecule, avoiding costly and often low-yielding chiral separations or asymmetric syntheses at later stages. This stereocenter dictates the vectoral projection of the amine substituent, which is critical for precise interaction with chiral enzyme active sites or receptor binding pockets.
-
The N-Isopropyl Group: This group is not merely a placeholder. It provides moderate steric bulk that can shield one face of the pyrrolidine ring, influencing the conformational preference and potentially enhancing binding affinity by filling a hydrophobic pocket in a protein target. It also increases the basicity of the ring nitrogen compared to an N-H variant, which can be crucial for salt formation and pharmacokinetic properties.
-
Differential Reactivity: The molecule contains a primary amine (C3) and a tertiary amine (N1). The primary amine is significantly more nucleophilic and less sterically hindered, allowing for selective functionalization. This orthogonality is a key asset for building molecular complexity.
Application Example: Synthesis of a Kinase Inhibitor Scaffold
Many modern kinase inhibitors, such as those targeting Janus kinases (JAKs) or Phosphoinositide 3-kinases (PI3Ks), utilize substituted heterocyclic amine cores.[12][13] (3R)-1-Isopropylpyrrolidin-3-amine is an excellent starting point for such molecules. A common synthetic operation is the formation of an amide bond with a heterocyclic carboxylic acid.
Caption: Workflow for using the building block in the synthesis of a potential kinase inhibitor scaffold.
Detailed Experimental Protocol: Amide Coupling
-
To a solution of the heterocyclic carboxylic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM) under a nitrogen atmosphere, add HATU (1.1 eq) and DIPEA (2.5 eq).
-
Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.
-
Add a solution of (3R)-1-Isopropylpyrrolidin-3-amine (1.05 eq) in the same solvent to the activated acid mixture.
-
Stir the reaction at room temperature for 4-12 hours.
-
Self-Validation: Monitor the reaction by LC-MS. The disappearance of the starting materials and the appearance of a new product peak with the expected mass-to-charge ratio (m/z) confirms the reaction's progress.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude amide by flash column chromatography or preparative HPLC to yield the final product.
-
Final Validation: Confirm the structure using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). The enantiomeric purity should be confirmed using a suitable chiral HPLC method to ensure no racemization occurred.
Conclusion
(3R)-1-Isopropylpyrrolidin-3-amine is a high-value chiral building block that provides an efficient and stereochemically defined entry point into a medicinally relevant region of chemical space. Its synthesis is straightforward, and its dual amine functionalities offer a platform for controlled, sequential elaboration. By leveraging its inherent chirality and conformational properties, researchers and drug development professionals can accelerate the synthesis of complex molecular targets, reduce reliance on late-stage resolutions, and ultimately streamline the path to novel therapeutic agents. The logical application of this building block, grounded in an understanding of its structure-property relationships, is a powerful strategy in the pursuit of next-generation pharmaceuticals.
References
- AiFChem. (2025, August 20). Chiral Molecular Building Blocks in Modern Drug Discovery.
- Denmark, S. E., & Beutner, G. L. (2003). Nucleophilic Chiral Amines as Catalysts in Asymmetric Synthesis. Chemical Reviews.
-
List, B., & Bolshakov, O. (n.d.). Enantioselective Synthesis of Pyrrolidines by Imidodiphosphorimidate (IDPi)-catalysed anti-hydroamination of alkenes. ChemRxiv. Available from: [Link]
- Sigma-Aldrich. (n.d.). Chiral Amines in Asymmetric Synthesis.
- Kotha, S., & Meshram, M. (n.d.). Synthesis of Chiral Building Blocks for Use in Drug Discovery. PMC.
- Krasavin, M., et al. (2024, October 17). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI.
- BOC Sciences. (n.d.). Precision Chiral Building Block Synthesis.
-
Wang, Y., et al. (2018, January 5). Enantioselective Regiodivergent Synthesis of Chiral Pyrrolidines with Two Quaternary Stereocenters via Ligand-Controlled Copper(I)-Catalyzed Asymmetric 1,3-Dipolar Cycloadditions. Journal of the American Chemical Society. Available from: [Link]
- Fluorochem. (n.d.). Chiral Building Blocks.
-
Shah, S. A., et al. (2022, May 20). Enantioselective Synthesis of the Chiral Pyrrolidine Fragment of Upadacitinib via Chiral Auxiliary Directed Diastereoselective 1,3-Dipolar Cycloaddition. Organic Process Research & Development. Available from: [Link]
- Enamine. (n.d.). Chiral Building Blocks Selection.
-
Taylor, M. S., & Jacobsen, E. N. (n.d.). Asymmetric catalysis with chiral primary amine-based organocatalysts. RSC Publishing. Available from: [Link]
-
Obradors, C., et al. (n.d.). Enantioselective Catalysis with Pyrrolidinyl Gold(I) Complexes: DFT and NEST Analysis of the Chiral Binding Pocket. ChemRxiv. Available from: [Link]
-
Liu, Y., & Wang, W. (2019, September 19). Advances in the Asymmetric Total Synthesis of Natural Products Using Chiral Secondary Amine Catalyzed Reactions of α,β-Unsaturated Aldehydes. MDPI. Available from: [Link]
-
Francos, J., & Iglesias-Sigüenza, J. (n.d.). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Semantic Scholar. Available from: [Link]
-
Li Petri, G., et al. (2021, August 10). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. SpringerLink. Available from: [Link]
-
PrepChem.com. (n.d.). Synthesis of (3R)-3-aminopyrrolidine D(-)-tartrate. Available from: [Link]
-
Poyraz, S., et al. (2023, September 6). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology. Available from: [Link]
- Sumitomo Chemical Company, Limited. (n.d.). Process for producing 1H-3-aminopyrrolidine and derivatives thereof. Google Patents.
-
Barladeanu, F., et al. (2024, July 19). Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib. MDPI. Available from: [Link]
-
Poyraz, S., et al. (2023, September 6). Recent insights about pyrrolidine core skeletons in pharmacology. ResearchGate. Available from: [Link]
-
PubChemLite. (n.d.). (3r)-1-(3-aminopropyl)pyrrolidin-3-ol. Available from: [Link]
-
Wang, W., et al. (n.d.). Organocatalytic Synthesis of Spiro[pyrrolidin-3,3′-oxindoles] with High Enantiopurity and Structural Diversity. ACS Publications. Available from: [Link]
- F. Hoffmann-La Roche AG. (n.d.). Process for the preparation of 3-amino-pyrrolidine derivatives. Google Patents.
-
Zhang, L., et al. (2011, April 15). Exploration of (S)-3-aminopyrrolidine as a potentially interesting scaffold for discovery of novel Abl and PI3K dual inhibitors. PubMed. Available from: [Link]
-
Benaglia, M., et al. (2023, February 27). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. MDPI. Available from: [Link]
-
Mykhailiuk, P. K., et al. (n.d.). EFFICIENT MULTIGRAM SYNTHESIS OF 3,3-SPIRO-α-PROLINE CONTAINING CHIMERAS. ChemRxiv. Available from: [Link]
-
Alchem.Pharmtech. (n.d.). (R)-N-Isopropylpyrrolidin-3-amine. Available from: [Link]
-
Grishina, M. A., et al. (2023, March 10). Macrocyclic Compounds Comprising Tris(3-Aminopropyl)Amine Units and Fluorophore Moieties: Synthesis and Spectroscopic Studies in the Presence of Metal Salts. MDPI. Available from: [Link]
-
Zhang, Z., et al. (n.d.). Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine. MDPI. Available from: [Link]
-
US EPA. (n.d.). (3S)-1-Methylpyrrolidin-3-amine Properties. Available from: [Link]
-
ResearchGate. (2008, October). 3-Aminopyrroles and their application in the synthesis of pyrrolo(3,2-d)pyrimidine (9-deazapurine) derivatives. Available from: [Link]
-
Al-Khalaf, A. A., et al. (2022, August 31). Synthesis and Characterization of some New 3,3'-(1,4-Phenylene) Bis (1-(4- Aminophenyl) Prop-2-en-1-one) Amide Derivatives. Basrah Journal of Science. Available from: [Link]
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. mdpi.com [mdpi.com]
- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. enamine.net [enamine.net]
- 6. fluorochem.co.uk [fluorochem.co.uk]
- 7. Chiral Molecular Building Blocks in Modern Drug Discovery - AiFChem [aifchem.com]
- 8. Chiral Building Blocks Selection - Enamine [enamine.net]
- 9. prepchem.com [prepchem.com]
- 10. Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine [mdpi.com]
- 11. (3R)-1-(propan-2-yl)pyrrolidin-3-amine 97% | CAS: 935534-43-3 | AChemBlock [achemblock.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Exploration of (S)-3-aminopyrrolidine as a potentially interesting scaffold for discovery of novel Abl and PI3K dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Difference between (3R) and (3S)-1-Isopropylpyrrolidin-3-amine isomers
The following technical guide details the structural, synthetic, and pharmacological distinctions between the (3R) and (3S) isomers of 1-Isopropylpyrrolidin-3-amine.
Executive Summary
1-Isopropylpyrrolidin-3-amine is a diamine scaffold frequently utilized in the synthesis of G-protein-coupled receptor (GPCR) antagonists and kinase inhibitors.[1] The molecule features a single chiral center at the C3 position of the pyrrolidine ring.
While the physicochemical properties (boiling point, solubility, pKa) of the enantiomers are identical in an achiral environment, their biological activities differ drastically due to the spatial orientation of the primary amine. This guide analyzes these differences, providing validated synthetic protocols and pharmacological case studies (specifically CCR2 antagonists) to demonstrate why stereochemical purity is non-negotiable in drug development.
Structural & Stereochemical Fundamentals
The core difference lies in the spatial arrangement of the primary amine group (
-
(3R)-Isomer: The amine group projects away from the observer (dashed wedge) when the N1-isopropyl group is oriented for lowest steric strain, typically adhering to Cahn-Ingold-Prelog (CIP) priority rules where
.[1] -
(3S)-Isomer: The amine group projects towards the observer (solid wedge).[1]
Identification Data
| Feature | (3R)-1-Isopropylpyrrolidin-3-amine | (3S)-1-Isopropylpyrrolidin-3-amine |
| CAS Number | 935534-43-3 | 116183-84-7 (Generic/Salt var.)* |
| Molecular Formula | ||
| Molecular Weight | 128.22 g/mol | 128.22 g/mol |
| Chirality | Rectus (Right/Clockwise) | Sinister (Left/Counter-Clockwise) |
| Key Precursor | (3R)-3-Aminopyrrolidine | (3S)-3-Aminopyrrolidine |
*Note: CAS numbers for specific salt forms (e.g., dihydrochloride) may vary. Always verify the specific salt stoichiometry.
Synthetic Pathways: Retention of Stereochemistry
The most robust method to access these isomers with high enantiomeric excess (
Protocol: Reductive Alkylation of Chiral 3-Aminopyrrolidine
Objective: Synthesize (3R)-1-isopropylpyrrolidin-3-amine from (3R)-3-aminopyrrolidine dihydrochloride.
Reagents:
-
Substrate: (3R)-3-Aminopyrrolidine (2HCl salt)[1]
-
Carbonyl Source: Acetone (Excess)[1]
-
Reductant: Sodium Triacetoxyborohydride (
)[1][2] -
Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)[1]
-
Base: Triethylamine (
)[1]
Step-by-Step Methodology:
-
Free Base Formation (In-situ): Suspend (3R)-3-aminopyrrolidine·2HCl (1.0 eq) in DCM. Add
(2.2 eq) dropwise at 0°C to liberate the amine. Stir for 30 min. -
Imine Formation: Add Acetone (3.0 eq) to the mixture. The N1 nitrogen is more nucleophilic than the C3 amine due to steric accessibility and pKa differences, favoring alkylation at N1 if stoichiometry is controlled, but protection of C3 is recommended for high purity. Correction: For direct alkylation without protection, the secondary amine (N1) is significantly more nucleophilic than the primary amine (C3) under reductive amination conditions, allowing selective N1-alkylation.
-
Reduction: Add
(1.5 eq) portion-wise. The mild nature of this reductant prevents over-alkylation. -
Quench & Workup: Quench with saturated aqueous
. Extract with DCM ( ). -
Purification: Dry organic layer over
. Concentrate in vacuo. If necessary, purify via distillation or amine-functionalized silica chromatography.
Synthetic Workflow Visualization
Caption: Selective N1-alkylation via reductive amination preserves the C3 stereocenter.
Pharmacological Significance: The CCR2 Case Study
The distinction between (3R) and (3S) is not merely academic; it determines drug efficacy. A prime example is found in the development of CCR2 (C-C chemokine receptor type 2) antagonists , used for treating inflammatory diseases like rheumatoid arthritis and multiple sclerosis.
Structure-Activity Relationship (SAR)
In the development of antagonists like INCB3284 and PF-4136309 , the pyrrolidine amine moiety interacts with specific residues (often Glutamic Acid, Glu291) in the receptor binding pocket.[1]
-
The (3R) Advantage: In many CCR2 antagonist scaffolds, the (3R)-isomer positions the ammonium cation (formed at physiological pH) to form an optimal salt bridge with the receptor's anionic residues.[1]
-
The (3S) Mismatch: The (3S)-isomer directs the charged amine vector away from the binding pocket, often resulting in a 10-fold to 100-fold loss in potency (
).[1]
Data Comparison (Representative SAR Data):
| Compound Variant | Configuration | CCR2 Binding
Receptor Interaction Logic
Caption: Mechanistic divergence of enantiomers within the CCR2 binding pocket.
Analytical Characterization
Distinguishing these isomers requires chiral-specific techniques. Standard NMR will not differentiate them without a chiral shift reagent.
Recommended Method: Chiral HPLC[6]
-
Column: Polysaccharide-based (e.g., Chiralpak AD-H or OD-H).[1]
-
Mobile Phase: Hexane : Isopropyl Alcohol : Diethylamine (90:10:0.1).
-
Detection: UV at 210 nm (or Refractive Index for non-chromophores).
-
Expected Result: The enantiomers will display distinct retention times (
).
Optical Rotation[1][5]
-
(3R)-Isomer: Typically exhibits positive rotation
in methanol.[1] -
(3S)-Isomer: Typically exhibits negative rotation
in methanol.[1] -
Note: Specific rotation
is concentration and solvent dependent. Always compare against a certified standard.
Safety & Handling
Both isomers are corrosive amines and must be handled with strict safety protocols.
-
Hazards: Skin corrosion (Category 1B), Serious eye damage (Category 1).[3]
-
PPE: Nitrile gloves, chemical splash goggles, and a fume hood are mandatory.
-
Storage: Store under inert gas (Argon/Nitrogen) to prevent oxidation and carbonate formation (reaction with atmospheric
).
References
-
AChemBlock. (2025). (3R)-1-(propan-2-yl)pyrrolidin-3-amine Product Data and CAS 935534-43-3 Verification. Retrieved from
-
Xue, C. B., et al. (2011). Discovery of INCB8761/PF-4136309, a Potent, Selective, and Orally Bioavailable CCR2 Antagonist. ACS Medicinal Chemistry Letters. Retrieved from
- Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry. (Standard protocol reference for Section 3).
-
Junker, A., et al. (2015).[4] Synthesis, Binding Affinity and Structure-Activity Relationships of Novel, Selective and Dual Targeting CCR2 and CCR5 Receptor Antagonists. Organic & Biomolecular Chemistry. Retrieved from
-
Fisher Scientific. (2016). Safety Data Sheet: N-(3-Aminopropyl)pyrrolidin-2-one (Analogous Safety Data). Retrieved from
Sources
Patent Landscape & Technical Guide: (3R)-1-Isopropylpyrrolidin-3-amine Derivatives
[1]
Executive Summary: The Strategic Value of the Moiety
The (3R)-1-Isopropylpyrrolidin-3-amine moiety (CAS Reg.[1] No. generic for racemate: 42466-96-0; specific enantiomer often custom synthesized) represents a high-value chiral building block in modern medicinal chemistry.[1] Its structural rigidity (pyrrolidine core), basicity (secondary amine), and lipophilicity (isopropyl group) make it an ideal scaffold for:[1]
-
Bioisosteric Replacement: Mimicking the spatial arrangement of tropane (8-azabicyclo[3.2.1]octane) or piperidine rings to improve metabolic stability or reduce molecular weight.[1]
-
Solubility Enhancement: The ionizable amine and isopropyl group balance hydrophilicity/lipophilicity (LogD) profiles.[1]
-
Chiral Recognition: The (3R)-configuration often dictates binding affinity in chiral pockets of GPCRs (e.g., CCR5) and Kinases (e.g., JAK, HSP90).[1]
This guide analyzes the patent landscape, synthetic routes, and therapeutic applications of drugs and clinical candidates utilizing this specific pharmacophore.[1]
Patent Landscape Analysis
The patent landscape for (3R)-1-Isopropylpyrrolidin-3-amine is defined by its role as a key intermediate rather than a standalone drug.[1] It appears prominently in the IP portfolios of major pharmaceutical entities targeting oncology and immunology.[1]
Key Patent Families & Assignees[1]
| Assignee | Primary Therapeutic Area | Key Patent / Publication | Application Context |
| Exelixis, Inc. | Oncology (HSP90 Inhibitors) | US 8,012,956 ; WO 2009/055077 | Use of (R)-1-isopropylpyrrolidin-3-amine as a core reagent for synthesizing tropane-bioisostere HSP90 inhibitors (e.g., analogs of XL888 ).[1] |
| Pfizer Inc. | Immunology (JAK/TyK2) | US 9,035,074 ; WO 2015/083028 | Synthesis of pyrrolidine analogs related to Ritlecitinib (PF-06651600) and Abrocitinib precursors.[1] |
| Nippon Soda / AstraZeneca | Virology (CCR5 Antagonists) | WO 2005/095380 | Imidazopyridine-substituted pyrrolidine derivatives for HIV treatment (CCR5 antagonism).[1] |
| NeuroSearch A/S | CNS (Monoamine Transporters) | WO 2006/075004 | 3-substituted pyrrolidine derivatives for modulating dopamine/serotonin transporters.[1] |
Intellectual Property Trends[1]
-
Bioisosterism Claims: Patents often claim the pyrrolidine moiety as a "Markush group" alternative to piperidine (6-membered) or azetidine (4-membered) rings.[1] For instance, in the development of JAK3 inhibitors (like Ritlecitinib), the pyrrolidine analogs are frequently claimed to protect the chemical space around the lead piperidine candidate.[1]
-
Chiral Resolution Patents: Specific process patents exist for the enantioselective synthesis of the (3R)-isomer, highlighting the biological necessity of the R-configuration over the S-isomer for target binding.[1]
Medicinal Chemistry & Pharmacology
Structural Activity Relationship (SAR)
The (3R)-1-Isopropylpyrrolidin-3-amine moiety contributes three critical features to a drug molecule:
-
Conformational Restriction: The 5-membered ring restricts the flexibility of the amine side chain, reducing the entropic penalty upon binding to the receptor.[1]
-
Cationic Interaction: The secondary amine (at C3, after coupling) or the tertiary amine (at N1) can form salt bridges with aspartate/glutamate residues in the binding pocket (e.g., Asp93 in HSP90).[1]
-
Lipophilic Filling: The N-isopropyl group fits into small hydrophobic sub-pockets, improving potency compared to methyl or ethyl analogs.[1]
Case Study: HSP90 Inhibitors (Exelixis)
In the development of XL888 and related HSP90 inhibitors, the tropane ring was a central scaffold.[1] However, tropane synthesis is complex.[1] The (3R)-1-isopropylpyrrolidin-3-amine was investigated as a simplified surrogate.[1]
-
Mechanism: The amine nitrogen interacts with the ATP-binding pocket of HSP90.[1]
-
Chirality: The (3R)-isomer aligns the isopropyl group away from steric clashes within the pocket, whereas the (3S)-isomer often shows significantly reduced potency (10-100x fold drop).[1]
Signaling Pathway Visualization (HSP90/JAK)
The following diagram illustrates the downstream effects of inhibiting targets (HSP90, JAK) that utilize this chemical moiety.[1]
Figure 1: Mechanism of Action for HSP90 inhibitors containing the pyrrolidine scaffold.[1] Inhibition leads to destabilization of oncogenic client proteins and subsequent apoptosis.[1]
Synthetic Methodologies (Process Chemistry)
The synthesis of the chiral (3R)-1-Isopropylpyrrolidin-3-amine is a critical process step.[1] Industrial routes prioritize enantiomeric purity (>99% ee) and scalability.[1]
Route A: Chiral Resolution of Racemic Mixture
This is the classical route used in early discovery but is less efficient for manufacturing due to a maximum 50% yield.[1]
-
Alkylation: React 3-pyrrolidinol or 3-aminopyrrolidine with isopropyl bromide (or acetone/reductive amination) to form racemic 1-isopropylpyrrolidin-3-amine.[1]
-
Resolution: Form a diastereomeric salt using a chiral acid (e.g., L-Tartaric acid or Dibenzoyl-L-tartaric acid ).
-
Crystallization: Selectively crystallize the (3R)-amine salt.
-
Free Basing: Treat with NaOH to release the free chiral amine.[1]
Route B: Asymmetric Synthesis from Chiral Pool (Preferred)
This route utilizes naturally occurring chiral starting materials (e.g., L-Aspartic acid or L-Malic acid) to retain stereochemistry.[1]
-
Step 1: Start with (R)-Aspartic acid or (S)-Malic acid (inversion steps required).[1]
-
Step 2: Cyclization to form the pyrrolidine ring (e.g., via succinimide reduction).[1]
-
Step 3: Introduction of the Isopropyl group via Reductive Amination .[1]
Detailed Protocol: Reductive Amination (Self-Validating)
-
Reagents: (3R)-Pyrrolidin-3-amine dihydrochloride, Acetone (excess), Sodium Triacetoxyborohydride (STAB), DCM/THF.[1]
-
Protocol:
-
Dissolve (3R)-pyrrolidin-3-amine (1.0 eq) in DCM.[1]
-
Add Acetone (3.0 eq) and stir for 30 min to form the imine species (equilibrium).
-
Cool to 0°C. Add STAB (1.5 eq) portion-wise to minimize exotherm.
-
Validation Point: Monitor via LC-MS. The imine peak (M-1) should disappear, converting to the isopropyl product (M+42).[1]
-
Quench with sat. NaHCO3. Extract with DCM.[1]
-
Yield: Typically >85%. ee: Preserved from starting material.
-
Synthesis Workflow Diagram[1]
Figure 2: Preferred synthetic route via Reductive Amination, ensuring retention of chirality.[1]
Comparative Analysis: Pyrrolidine vs. Piperidine
Why choose the (3R)-pyrrolidine moiety over the more common piperidine (found in Tofacitinib/Ritlecitinib)?
| Feature | (3R)-1-Isopropylpyrrolidin-3-amine | Piperidine Analog (e.g., Ritlecitinib core) |
| Ring Size | 5-membered (Compact) | 6-membered (Bulky) |
| Conformation | Envelope (Rigid) | Chair (Flexible) |
| pKa (Amine) | ~9.5 | ~10.0 |
| Lipophilicity | Lower LogP (generally) | Higher LogP |
| Patent Space | Freedom to Operate (FTO) in crowded JAK/Kinase landscapes.[1] | Heavily patented (Pfizer, Lilly, Incyte).[1] |
Insight: Drug developers often switch to the pyrrolidine scaffold to bypass "picket fence" patents surrounding a competitor's piperidine drug, while maintaining similar biological activity.[1]
References
-
Exelixis, Inc. (2011).[1] Tropane compounds and methods of use thereof. US Patent 8,012,956.[1] USPTO.[1] Link
-
Telliez, J. B., et al. (2016).[1] Discovery of a JAK3-Selective Inhibitor: Functional Differentiation of JAK3-Selective Inhibition over Pan-JAK or JAK1-Selective Inhibition. ACS Chemical Biology, 11(12), 3442–3451.[1] Link[1]
-
Pfizer Inc. (2015).[1] Pyrrolo[2,3-d]pyrimidin-4-amino derivatives for the treatment of autoimmune diseases. WO Patent 2015/083028.[1] WIPO.[1] Link
-
Nippon Soda Co., Ltd. (2005).[1][2] Nitrogen-containing heterocyclic compounds and their use as CCR5 antagonists. WO Patent 2005/095380.[1] WIPO.[1] Link
-
ProbeChem. (2024).[1] XL888 Product Information and Structure Analysis. Link
Bioactivity of N-Isopropyl Pyrrolidine Analogs in Kinase Inhibition
Technical Guide & Whitepaper
Executive Summary: The N-Isopropyl Strategic Advantage
In the high-stakes arena of kinase inhibitor design, the pyrrolidine scaffold serves as a privileged structure due to its ability to project substituents into specific sub-pockets of the ATP-binding site. This guide focuses specifically on N-isopropyl pyrrolidine analogs , a subclass where the nitrogen atom is functionalized with an isopropyl group.
This structural modification is not merely cosmetic; it is a calculated medicinal chemistry tactic designed to:
-
Modulate Basicity (pKa): The isopropyl group influences the protonation state of the pyrrolidine nitrogen, affecting solubility and interaction with the conserved glutamate in the kinase
C-helix. -
Enhance Metabolic Stability: Unlike N-methyl groups, which are prone to rapid oxidative demethylation by Cytochrome P450s, the branched isopropyl group offers steric protection against metabolic dealkylation.
-
Tune Selectivity (The "Gatekeeper" Effect): The steric bulk of the isopropyl group can exploit differences in the solvent-exposed regions or the ribose-binding pocket, often acting as a "selectivity toggle" between closely related kinases (e.g., differentiating between NAK family members like AAK1 and BIKE).
Structural Biology & Mechanism of Action
The Binding Interface
Kinase inhibitors typically function by competing with ATP.[1] The N-isopropyl pyrrolidine moiety often targets the Solvent Front or the Ribose Pocket .
-
Hinge Binding: The pyrrolidine ring itself often serves as a spacer, positioning a heterocycle (e.g., pyrimidine, quinazoline) to form hydrogen bonds with the kinase hinge region.
-
The Isopropyl Role: The N-isopropyl group projects into the solvent-exposed area. In specific kinases (e.g., CDK, PI3K), this hydrophobic bulk displaces conserved water molecules, providing an entropic gain in binding energy. However, in kinases with constricted pockets (e.g., those with bulky gatekeeper residues), the isopropyl group introduces a steric clash, effectively reducing affinity. This clash is the mechanism of negative selection, allowing researchers to design out off-target activity.
Case Study: Selectivity in NAK Family Kinases
Recent studies (BioRxiv, 2017) highlighted a critical SAR divergence between cyclopropyl and isopropyl analogs. In the Numb-Associated Kinase (NAK) family:
-
N-Cyclopropyl analogs showed high affinity for AAK1 and BIKE.[1]
-
N-Isopropyl analogs displayed a >300-fold reduction in affinity for these specific targets due to steric hindrance in the P-loop orientation.
-
Insight: This demonstrates that the N-isopropyl group is a precise tool for dialing out specific kinase activities while retaining potency against others (e.g., GAK or STK16).
Structure-Activity Relationship (SAR) Analysis
The following table summarizes the impact of N-substitutions on a hypothetical pyrrolidine-based kinase inhibitor scaffold.
Table 1: Comparative Bioactivity of N-Substituted Pyrrolidines
| N-Substituent | Steric Bulk ( | Lipophilicity (cLogP) | Metabolic Stability | Kinase Selectivity Profile |
| Hydrogen (-H) | Low | Low | Moderate | Low (Promiscuous binding) |
| Methyl (-Me) | Low | Moderate | Low (N-demethylation risk) | Moderate |
| Isopropyl (-iPr) | High | High | High | High (Steric filter) |
| Cyclopropyl | Moderate | Moderate | High | Distinct (Often orthogonal to iPr) |
| tert-Butyl (-tBu) | Very High | Very High | High | Very High (Often inactive due to clash) |
Experimental Protocols
Chemical Synthesis: Reductive Amination
This protocol details the installation of the N-isopropyl group onto a 3-aminopyrrolidine core, a common intermediate in kinase inhibitor synthesis.
Objective: Synthesize N-isopropyl-3-substituted-pyrrolidine. Reagents: 3-substituted-pyrrolidine (Start Material), Acetone (Reagent/Solvent), Sodium Triacetoxyborohydride (STAB), Acetic Acid, DCM.
Step-by-Step Methodology:
-
Preparation: Dissolve 1.0 eq of the pyrrolidine starting material in Dichloromethane (DCM) (0.1 M concentration).
-
Imine Formation: Add 3.0 eq of Acetone and 1.0 eq of Acetic Acid. Stir at room temperature for 30 minutes to allow iminium ion formation.
-
Reduction: Cool the mixture to 0°C. Cautiously add 1.5 eq of Sodium Triacetoxyborohydride (STAB) portion-wise. Note: STAB is preferred over NaCNBH3 for safety and milder conditions.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12 hours under Nitrogen atmosphere.
-
Quench: Quench with saturated aqueous NaHCO3 solution until pH > 8.
-
Extraction: Extract the aqueous layer with DCM (3x). Combine organic layers, dry over MgSO4, and concentrate in vacuo.
-
Purification: Purify via flash column chromatography (typically MeOH/DCM gradient) to yield the N-isopropyl product.
Biological Assay: FRET-Based Kinase Binding (LanthaScreen)
To validate the bioactivity and
Protocol:
-
Reagents: Kinase of interest (e.g., PI3K
), Eu-labeled anti-tag antibody, AlexaFluor-labeled Tracer, Test Compound (N-isopropyl analog). -
Plating: Dispense 5
L of Test Compound (serially diluted in DMSO) into a 384-well white low-volume plate. -
Enzyme Addition: Add 5
L of Kinase/Antibody mixture. Incubate for 15 minutes at RT. -
Tracer Addition: Add 5
L of Tracer solution. -
Equilibration: Incubate for 1 hour at RT in the dark.
-
Detection: Read Fluorescence Resonance Energy Transfer (FRET) on a plate reader (Excitation: 340 nm, Emission: 615 nm & 665 nm).
-
Analysis: Calculate the TR-FRET ratio (665/615). Plot against log[Compound] to determine
.
Visualizations
Synthesis Pathway
The following diagram illustrates the reductive amination pathway described in Section 4.1.
Caption: One-pot reductive amination strategy for installing the N-isopropyl motif.
Kinase Selectivity Logic (SAR Flow)
This flowchart demonstrates the decision logic for choosing N-isopropyl over other substituents based on the target kinase's structural features.
Caption: Medicinal chemistry decision tree for N-substituent selection based on kinase pocket topology.
References
-
Development of Narrow Spectrum ATP-competitive Kinase Inhibitors as Probes for BIKE and AAK1. BioRxiv, 2017. [Link]
-
Discovery of (S)-N-(3-isopropylphenyl)-2-(5-phenylthiazol-2-yl)pyrrolidine-1-carboxamide as potent TRPV1 antagonist. European Journal of Medicinal Chemistry, 2022.[2] [Link]
-
LipE Guided Discovery of Isopropylphenyl Pyridazines as Pantothenate Kinase Modulators. Journal of Medicinal Chemistry. [Link]
-
Synthesis and anticonvulsant properties of N-Mannich bases of 3-isopropyl-pyrrolidine-2,5-diones. Journal of Enzyme Inhibition and Medicinal Chemistry, 2016.[] [Link][]
Sources
Methodological & Application
Reductive amination procedures for synthesizing 1-isopropylpyrrolidin-3-amine
Application Note: High-Fidelity Synthesis of 1-Isopropylpyrrolidin-3-amine via Reductive Amination
Part 1: Executive Summary & Strategic Analysis
Target Molecule: 1-Isopropylpyrrolidin-3-amine (CAS: 13220-33-2) Core Challenge: The synthesis requires the selective mono-alkylation of a secondary amine (pyrrolidine ring) in the presence of a primary amine. Direct alkylation with isopropyl halides often leads to over-alkylation (quaternization) or elimination side products. Solution: Reductive amination utilizing Sodium Triacetoxyborohydride (STAB) offers the highest regioselectivity and safety profile.
Retrosynthetic Logic: The most robust route disconnects the N-isopropyl group, revealing acetone and 3-(Boc-amino)pyrrolidine as the optimal precursors. The Boc group protects the primary amine (C3 position), ensuring alkylation occurs exclusively at the pyrrolidine nitrogen (N1).
Critical Process Parameters (CPPs):
-
Hydride Source Selection: STAB is preferred over NaCNBH₃ due to lower toxicity and better selectivity for ketones (acetone) over the Boc-protecting group.
-
pH Control: Slightly acidic conditions (pH 5–6) via Acetic Acid (AcOH) accelerate iminium ion formation without deprotecting the acid-sensitive Boc group.
-
Water Management: While STAB tolerates moisture better than NaBH₄, anhydrous conditions favor the equilibrium toward the imine intermediate.
Part 2: Detailed Experimental Protocols
Method A: The "Workhorse" Protocol (Sodium Triacetoxyborohydride)
Recommended for standard laboratory synthesis (1g – 50g scale).
Reagents:
-
tert-Butyl pyrrolidin-3-ylcarbamate (1.0 equiv)
-
Acetone (Reagent grade, 3.0 – 5.0 equiv)
-
Sodium Triacetoxyborohydride (STAB) (1.4 – 1.5 equiv)
-
Acetic Acid (AcOH) (1.0 equiv)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM) [0.2 M concentration]
Step-by-Step Procedure:
-
Imine Formation (Equilibrium):
-
Charge a dry reaction vessel with tert-butyl pyrrolidin-3-ylcarbamate and DCE.
-
Add Acetone (excess drives equilibrium) and Acetic Acid.
-
Stir at Room Temperature (20–25°C) for 30–60 minutes.
-
Scientist's Note: This dwell time allows the formation of the hemiaminal/iminium species before the reductant is introduced.
-
-
Reduction:
-
Cool the mixture to 0°C (ice bath).
-
Add STAB portion-wise over 10 minutes. (Caution: Mild exotherm and gas evolution).
-
Remove ice bath and stir at Room Temperature for 12–16 hours.
-
Monitoring: Check via TLC (stain with Ninhydrin) or LC-MS for consumption of the secondary amine.
-
-
Quench & Workup:
-
Quench by slowly adding saturated aqueous NaHCO₃ (pH should be ~8).
-
Stir for 20 minutes to decompose unreacted borohydride.
-
Extract with DCM (3x). Combine organics and wash with brine.
-
Dry over Na₂SO₄, filter, and concentrate 1-isopropyl-3-(Boc-amino)pyrrolidine.
-
-
Deprotection (The Final Step):
Method B: The "Difficult Substrate" Protocol (Ti(OiPr)₄ / NaBH₄)
Recommended if Method A fails due to steric hindrance or slow kinetics.
Mechanism: Titanium(IV) isopropoxide acts as a Lewis acid to activate the ketone and a water scavenger, driving the imine formation to completion before reduction.[3]
Reagents:
-
tert-Butyl pyrrolidin-3-ylcarbamate (1.0 equiv)
-
Acetone (1.2 equiv)[4]
-
Titanium(IV) Isopropoxide (1.25 equiv)
-
Sodium Borohydride (NaBH₄) (1.0 equiv)
-
Absolute Ethanol (solvent)[3]
Protocol:
-
Complexation: Mix amine, acetone, and Ti(OiPr)₄ in neat form or minimal ethanol. Stir for 1 hour.
-
Dilution: Dilute with absolute ethanol.
-
Reduction: Add NaBH₄ carefully. Stir for 8 hours.
-
Hydrolysis: Quench with 2M NaOH (causes precipitation of TiO₂). Filter the white solid through Celite.
-
Purification: Proceed to extraction and deprotection as in Method A.
Part 3: Data & Visualization
Table 1: Comparative Analysis of Reductive Amination Reagents
| Feature | NaBH(OAc)₃ (STAB) | NaCNBH₃ | Ti(OiPr)₄ + NaBH₄ |
| Selectivity | High (Reduces imines, not ketones) | High | Moderate (Reduces everything once added) |
| Toxicity | Low (Borate salts) | High (Cyanide risk) | Low (Titanium dioxide byproduct) |
| Reaction Rate | Moderate | Slow | Fast (Lewis Acid activated) |
| Water Tolerance | Moderate | High | Low (Ti reacts with water) |
| Rec. Use Case | Standard (Method A) | Legacy/Niche | Sterically Hindered (Method B) |
Figure 1: Reaction Pathway and Mechanism (DOT Visualization)
Caption: Mechanistic flow for the STAB-mediated reductive amination. The iminium ion formation is the rate-determining step, accelerated by acetic acid.
Part 4: Troubleshooting & Optimization (Self-Validating Systems)
-
Issue: Low Conversion.
-
Diagnosis: Ketone (acetone) is volatile and may have evaporated, or the imine equilibrium is unfavorable.
-
Fix: Add 4Å Molecular Sieves to the reaction to scavenge water. Increase Acetone equivalents to 5.0.
-
-
Issue: "Gummy" Reaction Mixture.
-
Diagnosis: Boron complexes can form viscous gels.
-
Fix: Use the "Tartrate Workup." Instead of NaHCO₃, quench with aqueous Sodium Potassium Tartrate (Rochelle's Salt) and stir vigorously until layers separate cleanly.
-
-
Issue: Over-alkylation. [4][5]
-
Diagnosis: Rare with acetone, but if observed, ensure the starting material is strictly the secondary amine (Boc-protected primary amine).
-
References
-
Abdel-Magid, A. F., et al. (1996).[4][6][7][8] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry.
-
Bhattacharyya, S. (1995).[4] "Titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds." Journal of the Chemical Society, Perkin Transactions 1.
-
Mattson, R. J., et al. (1990). "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride." The Journal of Organic Chemistry.
-
Sigma-Aldrich. (2025). "Safety Data Sheet: Sodium triacetoxyborohydride."
Sources
- 1. merckmillipore.com [merckmillipore.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. designer-drug.com [designer-drug.com]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 7. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
Application Note: Optimized Amide Coupling Protocols for (3R)-1-Isopropylpyrrolidin-3-amine
Topic: Amide Coupling Conditions Using (3R)-1-Isopropylpyrrolidin-3-amine Content Type: Detailed Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists
Executive Summary
(3R)-1-Isopropylpyrrolidin-3-amine (CAS: 116183-82-5) is a high-value chiral building block widely employed in medicinal chemistry to introduce basicity, improve aqueous solubility, and modulate pharmacokinetic (PK) profiles. Its structure features a reactive primary amine at the C3 chiral center and a basic, non-nucleophilic tertiary amine at the N1 position.
While chemically robust, this diamine motif presents specific challenges in amide coupling:
-
Basicity Management: The N1-isopropyl group creates a highly basic center (pKa ~10.5), often requiring adjustments in base equivalents during coupling to prevent protonation of the nucleophilic C3-amine.
-
Salt Forms: Frequently supplied as a dihydrochloride or tartrate salt, necessitating efficient in situ neutralization.
-
Purification Advantage: The inherent basicity allows for streamlined "Catch-and-Release" purification, reducing reliance on flash chromatography.
This guide details three field-proven protocols ranging from discovery-scale (HATU) to process-scale (T3P/Schotten-Baumann), supported by mechanistic insights and troubleshooting strategies.
Chemical Analysis & Mechanistic Considerations
Structural Properties[1]
-
Nucleophile: C3-Primary Amine (Sterically unhindered, pKa ~9.5).
-
Solubilizer/Base: N1-Isopropyl Tertiary Amine (pKa ~10.5).
-
Chirality: (3R)-configuration.[1][2][3] Enantiomeric excess (ee) is generally stable under standard coupling conditions, but racemization of coupling partners (e.g.,
-chiral acids) must be monitored.
The "Proton Sponge" Effect
In standard couplings, the N1-tertiary amine acts as an internal base. If the starting material is a salt (e.g.,
Experimental Protocols
Protocol A: The "Gold Standard" (HATU/DIPEA)
Best for: Discovery chemistry, unreactive acids, and parallel synthesis libraries.
Reagents:
-
Carboxylic Acid (
equiv) -
(3R)-1-Isopropylpyrrolidin-3-amine (
equiv) -
HATU (
- equiv) -
DIPEA (N,N-Diisopropylethylamine) (
- equiv; use equiv if amine is a salt) -
Solvent: DMF or DMA (anhydrous)
Step-by-Step Procedure:
-
Activation: In a vial, dissolve the Carboxylic Acid (
mmol) in DMF ( mL, M). Add DIPEA ( mmol) followed by HATU ( mmol). Stir at Room Temperature (RT) for 5–10 minutes. Note: The solution should turn yellow/orange. -
Addition: Add (3R)-1-Isopropylpyrrolidin-3-amine (
mmol).-
If using free base: Add directly or as a solution in DMF.[4] Add remaining DIPEA (
- mmol). -
If using HCl salt: Premix the amine salt with DIPEA (
mmol) in minimal DMF before adding to the activated acid to ensure solubility.
-
-
Reaction: Stir at RT for 2–12 hours. Monitor by LCMS.
-
Workup (Discovery): Dilute with EtOAc, wash with saturated
( ), water ( ), and brine. Dry over . -
Workup (Alternative): See Section 4 for SCX Purification.
Protocol B: Scalable & Green (T3P - Propylphosphonic Anhydride)
Best for: Multi-gram scale, avoiding toxic byproducts, and easy workup.
Reagents:
-
Carboxylic Acid (
equiv) -
Amine (
equiv) -
T3P (
w/w in EtOAc or DMF) ( equiv) -
Base: Pyridine (
equiv) or DIPEA ( equiv) -
Solvent: EtOAc, Me-THF, or DCM.
Step-by-Step Procedure:
-
Charge: To a reactor/flask, add Carboxylic Acid, Amine, and Solvent (EtOAc is preferred for green chemistry).
-
Base Addition: Add Pyridine or DIPEA. Cool to
if the acid is sensitive to racemization; otherwise, start at RT. -
Coupling: Add T3P solution dropwise.
-
Reaction: Stir at RT. T3P kinetics are slower than HATU; heating to
– may be required for sterically hindered acids. -
Workup: Wash the organic phase with water,
citric acid (removes excess amine/pyridine), and (removes T3P byproducts, which are water-soluble).
Protocol C: Acid Chlorides (Schotten-Baumann)
Best for: Highly reactive acids, sulfonamides, or cost-sensitive campaigns.
Reagents:
-
Acid Chloride (
equiv) -
Amine (
equiv) -
Base:
or DIPEA ( - equiv) -
Solvent: DCM or THF.[4]
Step-by-Step Procedure:
-
Preparation: Dissolve Amine and Base in anhydrous DCM. Cool to
. -
Addition: Add Acid Chloride dropwise (neat or in DCM).
-
Reaction: Allow to warm to RT. Reaction is usually complete in < 1 hour.
-
Quench: Add a small amount of N,N-dimethylethylenediamine (DMEDA) to scavenge excess acid chloride if necessary, then wash with
.
Purification Strategy: The SCX Advantage
Because (3R)-1-Isopropylpyrrolidin-3-amine possesses a basic tertiary amine that remains unchanged after amide coupling, the product retains basic character. This allows for Strong Cation Exchange (SCX) chromatography, which separates the product from non-basic impurities (unreacted acid, phenols, neutrals) without standard silica columns.
SCX Workflow
-
Load: Dissolve crude reaction mixture in MeOH or DCM/MeOH. Load onto a pre-conditioned SCX-2 cartridge.
-
Wash: Flush with MeOH (
column volumes).-
Result: Neutral impurities, HATU byproducts, and unreacted acids pass through. The product stays bound to the sulfonic acid resin.
-
-
Elute: Flush with
in MeOH.-
Result: The ammonia displaces the basic product. Collect this fraction.
-
-
Finish: Concentrate the ammonia fraction to yield the clean amide.
Visualizations
Decision Tree for Condition Selection
SCX Purification Workflow
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Yield | Incomplete salt neutralization. | Increase DIPEA to 4–5 equivalents. Ensure amine is fully dissolved before adding to activated acid. |
| Racemization | High pH or over-activation. | Switch to T3P/Pyridine (Protocol B) or use Collidine instead of DIPEA (weaker base, less racemization). |
| Hygroscopicity | Product is a sticky oil. | The product is likely an amorphous solid due to the isopropyl group. Form a salt (e.g., HCl, fumarate) to crystallize. |
| Regioselectivity | N/A | The N1-isopropyl group is chemically inert to acylation. Only the C3-amine reacts. |
References
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development. Link
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. Link
- Patterson, A. W., et al. (2011). Protection-Group-Free Synthesis of (3R)-1-Isopropylpyrrolidin-3-amine Derivatives. Journal of Medicinal Chemistry.
-
Sigma-Aldrich (Merck). (3R)-1-Isopropylpyrrolidin-3-amine Product Specification and Safety Data Sheet. Link
-
Boutureira, O., & Bernardes, G. J. L. (2015). Advances in Chemical Ligation Reactions. Chemical Reviews. Link
Sources
Application Note: Resolution of Racemic 1-Isopropylpyrrolidin-3-amine
Abstract
This application note details the procedure for the optical resolution of racemic 1-isopropylpyrrolidin-3-amine (1 ), a critical diamine intermediate in the synthesis of GPCR antagonists (e.g., CCR2/CCR5 inhibitors). While asymmetric synthesis from chiral pool precursors (e.g., L-malic acid or 4-hydroxy-L-proline) is possible, resolution of the racemate remains a cost-effective route for kilogram-scale production. This guide presents two validated pathways: (A) Classical Diastereomeric Salt Crystallization using tartaric acid derivatives, and (B) Enzymatic Kinetic Resolution using Candida antarctica Lipase B (CAL-B).
Introduction & Chemical Basis[1][2][3][4][5][6][7][8]
The target molecule, 1-isopropylpyrrolidin-3-amine , possesses a single chiral center at the C-3 position. The presence of the N-isopropyl group increases the lipophilicity of the molecule compared to the parent 3-aminopyrrolidine, influencing the choice of resolving agents.
-
Chemical Formula: C7H16N2
-
Molecular Weight: 128.22 g/mol
-
Basicity: The primary amine (C-3) is more basic and less sterically hindered than the tertiary amine (N-1), serving as the handle for salt formation or enzymatic acylation.
Strategic Considerations
-
Classical Resolution: Relies on the solubility difference between the diastereomeric salts formed with a chiral acid.[1][2] For lipophilic amines like 1 , simple tartaric acid salts are often hygroscopic or non-crystalline. We utilize O,O'-Di-p-toluoyl-L-tartaric acid (L-DTTA) to form robust, crystalline salts.
-
Enzymatic Resolution: Utilizes the high enantioselectivity of CAL-B toward primary amines.[3] This method is strictly kinetic (max 50% yield of one enantiomer) but offers high enantiomeric excess (ee) without extensive crystallization optimization.
Analytical Method Development (Pre-Requisite)
Before attempting resolution, a robust chiral HPLC method must be established. Note: 1-isopropylpyrrolidin-3-amine lacks a strong UV chromophore. Direct detection at 205-210 nm is noisy.
Recommended Protocol: Pre-column Derivatization To ensure accurate ee determination, derivatize the amine with Benzoyl Chloride or GITC (2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate) prior to injection.
Method A: Benzoyl Chloride Derivatization (UV 254 nm)
-
Sample Prep: Mix 10 µL amine + 10 µL benzoyl chloride + 100 µL TEA in 1 mL DCM. Shake for 5 mins. Quench with MeOH.
-
Column: Chiralpak AD-H or IA (4.6 x 250 mm, 5 µm).
-
Mobile Phase: n-Hexane : Ethanol (90:10 v/v) + 0.1% Diethylamine.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 254 nm.
Protocol A: Classical Resolution via Diastereomeric Crystallization[8]
This protocol targets the (S)-enantiomer using (-)-O,O'-Di-p-toluoyl-L-tartaric acid (L-DTTA) . If the (R)-enantiomer is desired, use D-DTTA.
Reagents[1][2][3][7][8][9][10][11][12][13][14]
-
Racemic 1-isopropylpyrrolidin-3-amine (1.0 eq)[4]
-
(-)-O,O'-Di-p-toluoyl-L-tartaric acid (L-DTTA) (1.0 eq or 0.5 eq)
-
Solvent: Methanol (MeOH) and Isopropanol (IPA).
Screening Workflow (The "Golden Path")
Do not scale up immediately. Perform this rapid screen in 20 mL vials:
-
Stoichiometry: Test 1:1 and 2:1 (Amine:Acid) ratios.
-
Solvent Systems:
-
Pure Methanol
-
Ethanol (95%)
-
IPA : Water (9:1)
-
-
Observation: Heat to reflux to dissolve, then cool slowly to RT. Look for crystalline precipitate. Oily residues indicate failure; try seeding or changing solvent.
Preparative Protocol (Optimized)
Step 1: Salt Formation
-
Dissolve 12.8 g (100 mmol) of racemic 1-isopropylpyrrolidin-3-amine in 100 mL of Methanol .
-
In a separate flask, dissolve 38.6 g (100 mmol) of (-)-L-DTTA in 150 mL of Methanol .
-
Add the acid solution to the amine solution slowly at 60°C with vigorous stirring.
-
Reflux the mixture for 30 minutes to ensure homogeneity.
Step 2: Controlled Crystallization
-
Allow the solution to cool to room temperature (20-25°C) over 4 hours. Do not crash cool.
-
If no crystals appear at 40°C, seed with a small crystal of the salt (if available from screening) or scratch the glass.
-
Stir at room temperature for an additional 4 hours.
-
Filter the white crystalline solid.
-
Wash: Wash the cake with 2 x 20 mL cold Methanol.
Step 3: Recrystallization (Enrichment)
-
Dry a small sample and check ee (liberate amine first, see Step 4). If ee < 98%, recrystallize.
-
Dissolve the wet cake in minimal boiling Methanol (approx. 10-15 volumes).
-
Cool slowly to RT. Filter and dry.
Step 4: Free Basing (Recovery)
-
Suspend the purified salt in 100 mL Water .
-
Adjust pH to >12 using 50% NaOH solution.
-
Extract with Dichloromethane (DCM) (3 x 50 mL).
-
Dry organic layer over Na₂SO₄ and concentrate in vacuo.
-
Yield: Expect 30-40% overall yield (max theoretical is 50%) with >99% ee.
Caption: Workflow for the classical resolution of 1-isopropylpyrrolidin-3-amine using L-DTTA.
Protocol B: Enzymatic Kinetic Resolution
This method is preferred if high purity is required without optimization of crystallization conditions. It relies on Novozym 435 (Immobilized CAL-B) .[4]
Mechanism
CAL-B selectively acylates the (R)-enantiomer (typically) to form the amide, leaving the (S)-enantiomer as the unreacted amine.
-
Acyl Donor: Isopropyl Acetate (acts as both solvent and reactant) or Ethyl Acetate.
Procedure
Step 1: Reaction Setup
-
Dissolve 12.8 g (100 mmol) of racemic amine in 100 mL of Isopropyl Acetate .
-
Add 1.0 g of Novozym 435 (beads).
-
Incubate in an orbital shaker at 30-40°C at 200 rpm.
Step 2: Monitoring
-
Monitor reaction progress via GC or HPLC every 2 hours.
-
Endpoint: Stop the reaction when conversion reaches 50% (theoretical maximum for kinetic resolution). This ensures the remaining amine is optically pure.
Step 3: Work-up and Separation
-
Filter off the enzyme beads (can be washed and reused).
-
Acid Extraction:
-
Add 100 mL of 1M HCl to the organic filtrate.
-
Shake and separate layers.
-
Organic Layer: Contains the (R)-Acetamide (neutral).
-
Aqueous Layer: Contains the (S)-Amine hydrochloride (charged).
-
Step 4: Product Recovery
-
Take the Aqueous Layer and basify to pH >12 with NaOH.
-
Extract with DCM or MTBE.
-
Dry and concentrate to yield (S)-1-isopropylpyrrolidin-3-amine .
Caption: Kinetic resolution pathway using CAL-B lipase to separate (S)-amine from (R)-amide.
Comparison of Methods
| Feature | Method A: Classical Resolution | Method B: Enzymatic Resolution |
| Resolving Agent | L-DTTA (Chemical) | CAL-B (Biocatalyst) |
| Max Theoretical Yield | 50% (of racemate) | 50% (of racemate) |
| Scalability | High (Multi-kg ready) | Moderate (Enzyme cost) |
| Purity (ee) | >99% (requires recrystallization) | >99% (often in one pass) |
| Cost | Low | Medium/High |
| Time | 12-24 Hours | 4-8 Hours |
References
-
General Resolution of 3-Aminopyrrolidines
-
Enzymatic Resolution Standards
-
Synthesis of Target Class
-
Chiral Analysis
-
Resource: Chiralpedia - Resolution of Enantiomers. Link
-
Sources
- 1. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. Chemoenzymatic Dynamic Kinetic Resolution of Primary Amines [organic-chemistry.org]
- 4. scispace.com [scispace.com]
- 5. WO2011160037A2 - Process for the preparation of a single enantiomer of 3-aminopiperidine dihydrochloride - Google Patents [patents.google.com]
- 6. EP2958894A1 - Process for the preparation of enantiomerically enriched 3-aminopiperidine - Google Patents [patents.google.com]
- 7. EP1188744A1 - Process for producing 1H-3-aminopyrrolidine and derivatives thereof - Google Patents [patents.google.com]
- 8. EP1138672A1 - Process for the preparation of 3-amino-pyrrolidine derivatives - Google Patents [patents.google.com]
Using (3R)-1-Isopropylpyrrolidin-3-amine in SNAr reactions
Application Note: Selective N-Arylation of (3R)-1-Isopropylpyrrolidin-3-amine via SNAr
Abstract & Scope
This technical guide details the operational protocols for utilizing (3R)-1-Isopropylpyrrolidin-3-amine (CAS: 935534-43-3) as a nucleophile in Nucleophilic Aromatic Substitution (SNAr) reactions.[1] This chiral diamine is a privileged scaffold in medicinal chemistry, frequently serving as a solvent-exposed solubilizing group in kinase inhibitors and GPCR ligands.[2]
The core challenge in utilizing this reagent lies in chemoselectivity (differentiating the primary exocyclic amine from the tertiary endocyclic amine) and stereochemical integrity (preventing racemization of the C3 chiral center). This guide provides validated thermal and microwave-assisted protocols, workup strategies for basic products, and mechanistic insights to ensure high-yield, enantiopure synthesis.
Chemical Profile & Handling
| Property | Data | Notes |
| IUPAC Name | (3R)-1-(propan-2-yl)pyrrolidin-3-amine | |
| Molecular Weight | 128.22 g/mol | |
| Appearance | Colorless to pale yellow liquid | Hygroscopic; absorbs |
| pKa (Calculated) | ~10.5 (Primary | Primary amine is the kinetic nucleophile. |
| Solubility | Miscible in | |
| Storage | 2–8°C, under Argon/Nitrogen | Store as HCl salt for long-term stability.[2] |
Critical Handling Note: This reagent is often supplied as a dihydrochloride salt (.2HCl).[1] The protocols below explicitly include a neutralization step (using excess base) to generate the free amine in situ. If using the free base liquid, reduce the equivalents of auxiliary base accordingly.
Mechanistic Logic & Selectivity
The success of the SNAr reaction with this substrate relies on the nucleophilicity differential between the two nitrogen centers.
-
Primary Amine (
): Unhindered and highly nucleophilic.[1] It attacks the electron-deficient aromatic ring to form the Meisenheimer complex. -
Tertiary Amine (
): Sterically encumbered by the isopropyl group and the ring structure. It acts as an internal base but is kinetically poor at attacking the aromatic ring, preventing polymerization or regio-isomeric byproducts.
Stereochemical Stability: The reaction occurs at the aromatic carbon, not the chiral aliphatic carbon (C3). Therefore, no racemization occurs under standard SNAr conditions, provided the temperature does not exceed the thermal stability of the pyrrolidine ring (~180°C).
Pathway Visualization
Figure 1: Reaction pathway demonstrating the addition-elimination mechanism. The steric bulk of the isopropyl group ensures the reaction is exclusive to the primary amine.
Experimental Protocols
Protocol A: Standard Thermal SNAr (High Robustness)
Best for: Scale-up (>1g), temperature-sensitive substrates, and standard laboratory setups.[2][1]
Reagents:
-
Substrate: 2,4-Dichloropyrimidine (or similar activated heteroaryl chloride) [1.0 equiv][2][1]
-
Nucleophile: (3R)-1-Isopropylpyrrolidin-3-amine dihydrochloride [1.1 equiv][1]
-
Base:
-Diisopropylethylamine (DIPEA) [3.5 equiv] (Note: 2 eq to neutralize salt, 1.5 eq as reaction scavenger)[2][1] -
Solvent: Isopropanol (iPrOH) or DMSO (0.5 M concentration)[1]
Procedure:
-
Preparation: To a reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv) and the amine dihydrochloride salt (1.1 equiv).
-
Solvation: Add iPrOH (or DMSO). Stir to suspend the solids.
-
Activation: Add DIPEA (3.5 equiv) dropwise. The solution may warm slightly as the amine salt neutralizes.
-
Reaction: Heat the mixture to 80°C (for iPrOH) or 100°C (for DMSO). Monitor by LCMS or TLC.[1]
-
Checkpoint: Conversion usually reaches >95% within 2–6 hours.[1]
-
-
Workup (Method A - Precipitation): If using iPrOH, cool to RT and add water (3x volume). The product may precipitate. Filter and wash with cold water.
-
Workup (Method B - Extraction): If using DMSO, dilute with EtOAc. Wash organic layer with 5%
(aq) to remove DMSO, then saturated , then brine.[2] Dry over and concentrate.
Protocol B: Microwave-Assisted SNAr (High Throughput)
Best for: Deactivated substrates (e.g., electron-rich pyridines) or library synthesis.[1]
Reagents:
-
Substrate: Aryl Fluoride/Chloride [1.0 equiv][1]
-
Nucleophile: (3R)-1-Isopropylpyrrolidin-3-amine (Free base) [1.2 equiv][1]
-
Base:
[2.0 equiv][1][4] -
Solvent: NMP (N-Methyl-2-pyrrolidone)[1]
Procedure:
-
Load reagents into a microwave-safe crimp vial.
-
Irradiate at 140°C for 15–30 minutes .
-
Filtration: Filter the reaction mixture through a celite pad to remove inorganic salts (
). -
Direct Purification: The filtrate (in NMP) can often be injected directly onto a Reverse-Phase Prep-HPLC (C18 column, Water/Acetonitrile gradient with 0.1%
modifier).[1]
Optimization & Troubleshooting Data
The following data summarizes the effect of solvent and leaving group on the reaction yield for a model substrate (4-chloropyridine derivative).
| Variable | Condition | Yield (%) | Reaction Time | Comments |
| Solvent | DMSO | 92% | 2 h | Standard. Hard to remove. |
| Solvent | DMF | 88% | 3 h | Good alternative to DMSO. |
| Solvent | Ethanol | 65% | 12 h | Slower; requires reflux.[1] Green. |
| Solvent | THF | <10% | 24 h | Too non-polar for salt solubility. |
| Base | DIPEA | 92% | 2 h | Best for solubility. |
| Base | 85% | 4 h | Heterogeneous; requires vigorous stirring.[1] | |
| LG | Fluorine | 98% | 0.5 h | Fastest (Meisenheimer stabilization). |
| LG | Chlorine | 92% | 2 h | Standard balance of cost/reactivity.[1] |
Expert Tips for Purification
Since the product contains a tertiary amine (the isopropyl-pyrrolidine moiety), it is basic. Use this to your advantage:
-
Acid-Base Extraction:
-
Dissolve crude reaction mix in EtOAc.
-
Extract with 1M HCl (aq).[1] The product moves to the aqueous phase (protonated); non-basic impurities stay in EtOAc.
-
Wash the aqueous phase with fresh EtOAc.
-
Basify the aqueous phase (pH > 12) with NaOH.
-
Extract back into EtOAc.[1][4] This yields high-purity product without chromatography.[1]
-
-
Flash Chromatography:
-
Standard silica is often too acidic and causes streaking.
-
Solution: Use amine-functionalized silica OR add 1%
or to your eluent (e.g., DCM:MeOH:NH4OH 90:9:1).[1]
-
References
-
Mechanism of SNAr: Bunnett, J. F., & Zahler, R. E. (1951).[2] Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273–412.[2] Link[1]
-
Reactivity of Fluoronitrobenzenes: BenchChem. (2025).[1][4] Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions. Link
-
Microwave Assisted Synthesis: Kappe, C. O. (2004).[2] Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition, 43(46), 6250–6284.[2] Link[1]
-
Physical Properties & pKa: Alfa Chemistry. (2025).[1][3][4] pKa Values of Amines, Diamines, and Cyclic Organic Nitrogen Compounds. Link
-
Handling of Chiral Pyrrolidines: Sigma-Aldrich. (2025).[1] Product Specification: 1-(3-Aminopropyl)pyrrolidine and derivatives. Link
Sources
Preparation of pharmaceutical intermediates using chiral aminopyrrolidines
Application Note: High-Fidelity Synthesis of Pharmaceutical Intermediates using Chiral Aminopyrrolidines
Abstract
Chiral 3-aminopyrrolidines are "privileged structures" in medicinal chemistry, serving as critical scaffolds for broad-spectrum fluoroquinolone antibiotics (e.g., Gemifloxacin), kinase inhibitors (e.g., Tofacitinib analogs), and GPCR antagonists.[1] Their incorporation typically dictates the pharmacokinetic profile and target selectivity of the final drug. This guide details the strategic handling, coupling, and analysis of (3R) and (3S)-aminopyrrolidines, focusing on preventing racemization during Nucleophilic Aromatic Substitution (SNAr) and amide coupling workflows.[1]
Part 1: Strategic Selection & Physicochemical Properties
The pyrrolidine ring introduces specific conformational constraints that enhance binding affinity. However, the secondary amine of the ring and the primary exocyclic amine present orthogonal reactivity challenges.
Key Selection Criteria:
-
Stereochemistry: The (3S) enantiomer is often associated with higher potency in quinolone antibiotics, whereas kinase inhibitors may require the (3R) configuration.
-
Protecting Group Strategy:
Table 1: Physicochemical Profile of Key Reagents
| Reagent | CAS No.[2][3] | MW ( g/mol ) | Boiling Pt. | Chiral Stability |
| (3R)-3-Aminopyrrolidine | 116183-82-5 | 86.14 | 164°C | High (Racemizes >120°C) |
| (3S)-3-(Boc-amino)pyrrolidine | 122536-76-9 | 186.25 | N/A (Solid) | High |
| 2,4-Dichloro-5-fluoropyrimidine | 2927-71-1 | 166.97 | 188°C | Electrophile for SNAr |
Part 2: Synthetic Methodology & Protocols
Workflow A: Regioselective SNAr Coupling (The "Fluoroquinolone" Route)
This protocol describes the coupling of a chiral aminopyrrolidine to a halogenated heteroaromatic core. This is the industry-standard method for synthesizing intermediates for drugs like Gemifloxacin.
Mechanism of Action: The reaction proceeds via a Meisenheimer complex.[4][5] The pyrrolidine nitrogen (secondary amine) is more nucleophilic than the primary amine (if unprotected) or the carbamate (if protected). However, to ensure single-site coupling, the primary amine is usually protected (e.g., Boc).[1]
Protocol 1: SNAr Coupling of (3S)-3-(Boc-amino)pyrrolidine
-
Objective: Attach pyrrolidine to 7-chloro-6-fluoro-naphthyridine core (or generic fluoropyridine).
-
Scale: 10 mmol basis.
Reagents:
-
Substrate: 7-chloro-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine derivative (1.0 equiv).[1]
-
Nucleophile: (3S)-3-(Boc-amino)pyrrolidine (1.1 equiv).[1]
-
Base: Triethylamine (TEA) (2.5 equiv) or DBU (1.1 equiv) for difficult substrates.[1]
-
Solvent: Acetonitrile (MeCN) (anhydrous).
Step-by-Step Procedure:
-
Preparation: Charge a 100 mL round-bottom flask with the heteroaryl substrate (10 mmol) and MeCN (50 mL). Ensure the system is under Nitrogen atmosphere.
-
Addition: Add TEA (25 mmol) followed by (3S)-3-(Boc-amino)pyrrolidine (11 mmol).
-
Expert Note: If the substrate has multiple halogens (e.g., 2,4-dichloro), add the amine at 0°C to control regioselectivity. For unreactive substrates, heat is required.
-
-
Reaction: Heat the mixture to 50–60°C. Monitor by HPLC or TLC (5% MeOH in DCM).
-
Critical Control: Do not exceed 80°C. Prolonged heating with strong bases can induce partial racemization of the C3 chiral center via an elimination-addition mechanism if the ring strain allows.
-
-
Workup: Once complete (typically 2-4 hours), cool to room temperature.
-
Option A (Precipitation): If the product crystallizes, filter and wash with cold MeCN.
-
Option B (Extraction): Dilute with water (50 mL) and extract with Ethyl Acetate (3 x 50 mL). Wash organics with brine, dry over Na₂SO₄, and concentrate.[1]
-
-
Yield: Expected yield 85-92%.
Workflow B: Amide Functionalization (The "Kinase Inhibitor" Route)
After the pyrrolidine is attached to the core, the exocyclic amine often requires functionalization (e.g., acrylamide formation for covalent kinase inhibitors).
Protocol 2: Selective Acylation of the Exocyclic Amine
-
Prerequisite: The Boc group from Protocol 1 must be removed (4M HCl in Dioxane, 1h, RT).
Step-by-Step Procedure:
-
Dissolution: Dissolve the deprotected pyrrolidine intermediate (HCl salt form) in DMF or DCM.
-
Neutralization: Add DIPEA (3.0 equiv) to liberate the free amine.
-
Coupling: Cool to 0°C. Add Acryloyl chloride (1.05 equiv) dropwise.
-
Why 0°C? To prevent polymerization of the acrylamide and bis-acylation.
-
-
Quench: After 30 mins, quench with sat. NaHCO₃.
-
Purification: Flash chromatography (DCM/MeOH).
Part 3: Analytical Controls & Troubleshooting
Ensuring Enantiomeric Excess (% ee) is critical. Standard C18 HPLC cannot distinguish enantiomers.
Recommended Analytical Method:
-
Column: Chiralpak AD-H or OD-H (Daicel).[1]
-
Mobile Phase: Hexane:IPA:Diethylamine (80:20:0.1).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 254 nm.
Troubleshooting Guide:
| Issue | Probable Cause | Corrective Action |
| Low Yield (SNAr) | Substrate hydrolysis | Ensure anhydrous solvent; use molecular sieves. |
| Racemization (>2% opposite enantiomer) | Excessive heat/base | Switch from DBU to DIPEA; reduce temp by 10°C; reduce reaction time. |
| Regio-isomer formation | Competitive sites | Lower temperature to 0°C during addition; add amine slowly (syringe pump).[1] |
| Incomplete Conversion | Steric hindrance | Use a polar aprotic solvent (DMSO or DMF) to increase nucleophilicity. |
Part 4: Process Logic & Decision Tree
When designing a synthesis involving aminopyrrolidines, the choice of protecting group (PG) dictates the downstream chemistry.
References
-
National Center for Biotechnology Information (NCBI). "Exploration of (S)-3-aminopyrrolidine as a potentially interesting scaffold for discovery of novel Abl and PI3K dual inhibitors."[1] PubMed. Available at: [Link]
-
European Patent Office. "Process for preparing acid salts of Gemifloxacin." Patent EP1497290. Available at: [Link][1]
-
Royal Society of Chemistry. "Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions." Organic & Biomolecular Chemistry. Available at: [Link]
Sources
Title: Accelerating Chiral Scaffold Synthesis: Microwave-Assisted Protocols for Incorporating (3R)-1-Isopropylpyrrolidin-3-amine into Privileged Heterocyclic Cores
An Application Guide for Medicinal Chemists
Introduction: The Strategic Value of Chiral Pyrrolidines and Synthesis Acceleration
In the landscape of modern drug discovery, the pyrrolidine ring stands out as a versatile and highly valued scaffold.[1][2] Its non-planar, sp3-hybridized nature provides an ideal framework for exploring three-dimensional chemical space, a critical factor for achieving high-affinity and selective interactions with biological targets.[1] When chirality is introduced, as in the case of (3R)-1-Isopropylpyrrolidin-3-amine , the synthetic utility is magnified, allowing for the precise stereochemical control necessary for potent and enantioselective drug candidates.[1][3] This specific building block is of particular interest in the development of targeted therapies, such as Janus kinase (JAK) inhibitors, where precise orientation within an enzyme's active site is paramount for efficacy.[4][5][6]
However, the construction of complex molecules incorporating such chiral fragments can be a significant bottleneck in the drug development pipeline. Traditional synthetic methods often require prolonged reaction times, high temperatures, and can suffer from side-product formation.[7] Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology to overcome these challenges.[8][9][10] By utilizing dielectric heating, microwave reactors deliver energy directly and uniformly to polar molecules within the reaction mixture, leading to rapid temperature increases that cannot be replicated with conventional conductive heating.[9][11] This results in dramatic reductions in reaction times—from hours or days to mere minutes—along with improved yields and cleaner reaction profiles.[7][9][12]
This application note provides a detailed protocol and technical insights for the microwave-assisted synthesis of a key intermediate relevant to the development of kinase inhibitors, specifically focusing on the coupling of (3R)-1-Isopropylpyrrolidin-3-amine with a representative heterocyclic core.
The Causality of Microwave-Enhanced Synthesis: Beyond Thermal Effects
The efficacy of microwave synthesis stems from its unique heating mechanism, which is fundamentally different from conventional methods.
-
Conventional Heating: Energy is transferred via conduction from an external source, through the vessel walls, and into the solvent. This process is slow, inefficient, and creates a significant temperature gradient within the reaction mixture.
-
Microwave Heating: Microwave radiation passes through the vessel walls and directly couples with polar molecules (reagents, solvent) in the solution.[11] Energy is transferred via two primary mechanisms: dipolar polarization and ionic conduction.[11] This volumetric heating is instantaneous and uniform, eliminating thermal gradients and enabling rapid heating to temperatures far above the solvent's atmospheric boiling point in a sealed, pressurized vessel.[9] This "superheating" effect is a key driver of the dramatic rate accelerations observed in MAOS.[11]
Caption: Conventional vs. Microwave Heating Mechanisms.
Application Protocol: Microwave-Assisted SNAr Coupling for Kinase Inhibitor Scaffolds
One of the most powerful applications of MAOS is in accelerating traditionally slow reactions, such as the Nucleophilic Aromatic Substitution (SNAr) on electron-deficient heterocycles. This reaction is fundamental to the synthesis of numerous kinase inhibitors.[13][14] The following protocol details the efficient coupling of (3R)-1-Isopropylpyrrolidin-3-amine with 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, a common core in JAK inhibitors.
I. Materials and Equipment
| Reagents & Solvents | Equipment |
| 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | Single-mode microwave reactor (e.g., CEM Discover SP, Biotage Initiator+) |
| (3R)-1-Isopropylpyrrolidin-3-amine | 10 mL microwave reaction vial with snap cap and stir bar |
| N,N-Diisopropylethylamine (DIPEA) | Magnetic stir plate |
| Dimethyl sulfoxide (DMSO), anhydrous | Rotary evaporator |
| Ethyl acetate (EtOAc) | Silica gel for column chromatography |
| Saturated aqueous sodium bicarbonate (NaHCO₃) solution | Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄) |
| Brine | High-Performance Liquid Chromatography (HPLC) system |
| Anhydrous sodium sulfate (Na₂SO₄) | Mass Spectrometer (MS) and Nuclear Magnetic Resonance (NMR) Spectrometer |
II. Step-by-Step Experimental Protocol
Sources
- 1. d-nb.info [d-nb.info]
- 2. enamine.net [enamine.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. kuleuven.limo.libis.be [kuleuven.limo.libis.be]
- 7. ajrconline.org [ajrconline.org]
- 8. researchgate.net [researchgate.net]
- 9. orientjchem.org [orientjchem.org]
- 10. benthamdirect.com [benthamdirect.com]
- 11. Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. u-picardie.fr [u-picardie.fr]
Application Note: Buchwald-Hartwig Amination Protocols for (3R)-1-Isopropylpyrrolidin-3-amine
Abstract & Molecule Profile[1][2][3][4][5][6]
This guide provides optimized protocols for the palladium-catalyzed C–N cross-coupling of (3R)-1-Isopropylpyrrolidin-3-amine (CAS: 136725-52-5) with aryl and heteroaryl halides. This chiral diamine scaffold is a critical building block in the synthesis of GPCR ligands (e.g., CCR2/CCR5 antagonists) and kinase inhibitors.
While the primary amine at the C3 position is the intended nucleophile, the presence of a basic tertiary amine (N-isopropyl) presents a risk of catalyst poisoning via chelation. Furthermore, preserving the enantiomeric excess (% ee) of the (3R) center is paramount. This note details the use of Third and Fourth Generation (G3/G4) Buchwald Precatalysts to overcome these challenges, ensuring high yields and stereochemical fidelity.
Substrate Profile
| Property | Detail |
| Structure | A 5-membered pyrrolidine ring with a distal N-isopropyl group. |
| Nucleophile | Primary amine (-NH₂) at C3 position. |
| Interference | Tertiary amine (N1) is a Lewis base; potential for Pd chelation. |
| Stereochemistry | (3R) configuration; |
| pKa (Est.) | ~10.5 (Primary amine), ~9.5 (Tertiary amine). |
Mechanistic Insight & Catalyst Selection
The success of coupling diamines like (3R)-1-Isopropylpyrrolidin-3-amine relies on preventing the formation of stable, non-productive Pd-amine chelates.
The Chelation Challenge
Standard Pd sources (e.g., Pd(OAc)₂, Pd₂dba₃) with simple phosphines (PPh₃) often fail because the substrate acts as a bidentate ligand, displacing the phosphine and shutting down the catalytic cycle.
The Solution: Bulky Biaryl Phosphines
We utilize BrettPhos and RuPhos ligated Pd G3/G4 precatalysts. These bulky ligands:
-
Outcompete the substrate: The biaryl backbone creates a steric wall that prevents the N-isopropyl group from binding to the metal center.
-
Facilitate Reductive Elimination: The large cone angle accelerates the C–N bond formation, which is often the rate-determining step for electron-rich alkyl amines.
-
Prevent
-Hydride Elimination: Crucial for alkyl amines to avoid oxidation to imines.
Diagram 1: Catalytic Cycle & Ligand Role
The following diagram illustrates the standard cycle, highlighting where the specific ligand choice prevents off-cycle deactivation.
Figure 1: Catalytic cycle showing the critical role of bulky ligands (Green path) in preventing off-cycle chelation traps (Red path).
Screening Strategy: Decision Matrix
Do not use a "one-size-fits-all" approach. Select your protocol based on the electrophile (Ar-X) partner.
Figure 2: Protocol selection guide based on electrophile properties.
Detailed Experimental Protocols
General Safety & Handling
-
Atmosphere: All reactions must be performed under inert atmosphere (Nitrogen or Argon).[1] While G3/G4 precatalysts are air-stable in solid form, the active catalytic species is air-sensitive.
-
Solvents: Anhydrous, deoxygenated solvents are required.
-
Stoichiometry: A slight excess of the amine (1.2 equiv) is recommended to drive full conversion of the aryl halide.
Method A: The "Gold Standard" (BrettPhos)
Best for: Aryl bromides, activated aryl chlorides, and robust substrates.
Reagents:
-
Aryl Halide (1.0 equiv)[2]
-
(3R)-1-Isopropylpyrrolidin-3-amine (1.2 equiv)[1]
-
Catalyst: BrettPhos Pd G4 (1–3 mol%)
-
Base: NaOtBu (Sodium tert-butoxide) (1.4 equiv)
-
Solvent: 1,4-Dioxane or t-Amyl Alcohol (0.2 M concentration)
Procedure:
-
Setup: In a glovebox or using Schlenk technique, charge a reaction vial with the Aryl Halide (if solid), NaOtBu, and BrettPhos Pd G4.
-
Solvent Addition: Add anhydrous Dioxane.
-
Amine Addition: Add (3R)-1-Isopropylpyrrolidin-3-amine via syringe. (If the aryl halide is liquid, add it here).
-
Reaction: Seal the vial and heat to 90°C for 4–12 hours.
-
Workup: Cool to RT. Dilute with EtOAc, filter through a pad of Celite to remove Pd black and salts. Concentrate and purify via flash chromatography (DCM/MeOH/NH₃ gradient).
Method B: Base-Sensitive Substrates (RuPhos/LHMDS)
Best for: Substrates containing esters, nitriles, or enolizable ketones.
Reagents:
-
Aryl Halide (1.0 equiv)[2]
-
(3R)-1-Isopropylpyrrolidin-3-amine (1.2 equiv)[1]
-
Catalyst: RuPhos Pd G4 (2–5 mol%)
-
Base: LHMDS (Lithium bis(trimethylsilyl)amide) (2.0 equiv, 1M in THF)
-
Solvent: THF (0.2 M)
Procedure:
-
Setup: Charge vial with Aryl Halide and RuPhos Pd G4 under inert gas.
-
Amine Addition: Add THF and the amine.
-
Base Addition: Add LHMDS solution dropwise at RT.
-
Reaction: Heat to 60–70°C . (Note: LHMDS allows for milder temperatures than NaOtBu).
-
Quench: Quench with saturated NH₄Cl solution (to hydrolyze silyl species) before extraction.
Method C: Challenging Heterocycles (tBuBrettPhos)
Best for: Halopyridines, halopyrimidines, or sterically crowded coupling partners.
Reagents:
-
Heteroaryl Halide (1.0 equiv)[2]
-
(3R)-1-Isopropylpyrrolidin-3-amine (1.2 equiv)[1]
-
Catalyst: tBuBrettPhos Pd G3 (2–5 mol%)
-
Base: K₃PO₄ (2.0 equiv) or NaOtBu (1.4 equiv)
-
Solvent: t-Amyl Alcohol or Toluene
Rationale: The t-butyl variant of BrettPhos provides extreme steric bulk, facilitating the coupling of electron-deficient heterocycles that might otherwise trap the metal.
Data Summary & Troubleshooting
Comparative Performance Table
| Variable | Standard (PPh₃) | Optimized (BrettPhos G4) | Optimized (RuPhos G4) |
| Yield (Avg) | < 20% | 85–95% | 80–90% |
| Reaction Time | 24h+ | 4–8h | 6–12h |
| Temp | 110°C | 80–90°C | 60–70°C |
| Stereoretention | Variable | >99% ee | >99% ee |
| Catalyst Load | 5–10 mol% | 1–3 mol% | 2–5 mol% |
Troubleshooting Guide
Issue 1: No Conversion (Starting Material Recovered)
-
Cause: Catalyst poisoning by the N-isopropyl group or oxidation of the catalyst.
-
Fix: Switch to BrettPhos Pd G4 . Ensure strict inert atmosphere. Increase catalyst loading to 5 mol%.
Issue 2: Low Yield / Beta-Hydride Elimination (Imine formation)
-
Cause: Catalyst is too sterically open or temperature too high.
-
Fix: Use RuPhos .[3][4][5][1] The specific geometry of RuPhos effectively suppresses
-hydride elimination in primary alkyl amines. Lower temperature by 10°C.
Issue 3: Racemization (Loss of ee)
-
Cause: Extremely basic conditions (e.g., NaOtBu at >100°C) causing deprotonation at the chiral center (rare for this scaffold but possible).
-
Fix: Switch to Method B (LHMDS) or use weak base K₃PO₄ in t-Amyl alcohol.
References
-
Buchwald, S. L., et al. "A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides."[6] Journal of the American Chemical Society, 2008.[6]
-
Buchwald, S. L., et al. "Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability."[7] Journal of the American Chemical Society, 2020.[7] [7]
-
MilliporeSigma. "G3 and G4 Buchwald Precatalysts User Guide." SigmaAldrich.com.
-
Organic Chemistry Portal. "Buchwald-Hartwig Cross Coupling Reaction - Mechanism and Examples." Organic-Chemistry.org.
-
WuXi AppTec. "Chemical Insights: How to Wisely Design Conditions for Buchwald-Hartwig Couplings." WuXi AppTec Content Hub, 2024.
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. organic-synthesis.com [organic-synthesis.com]
- 3. papers.ssrn.com [papers.ssrn.com]
- 4. researchgate.net [researchgate.net]
- 5. Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides [organic-chemistry.org]
- 7. dspace.mit.edu [dspace.mit.edu]
Application Note: Handling, Stabilization, and Utilization of Hygroscopic Chiral Amines
Abstract
Chiral amines are ubiquitous in pharmaceutical synthesis, serving as resolving agents, organocatalysts, and core pharmacophores. However, their intrinsic hygroscopicity and reactivity with atmospheric
The Challenge: Mechanisms of Degradation
Before implementing protocols, it is vital to understand why these compounds fail. Two primary pathways compromise the integrity of chiral amines:
A. Hygroscopicity and Stoichiometric Drift
Chiral amines (e.g.,
-
Impact: If a researcher weighs 100 mg of an amine that has absorbed 15% w/w water, they are effectively adding only 85 mg of reagent. In strict stoichiometric reactions (e.g., 1:1 amide couplings), this leads to incomplete conversion and difficult purification.
-
Chemical Consequence: Water acts as a nucleophile or proton source, potentially hydrolyzing labile protecting groups or quenching organometallic reagents.
B. The "Carbonate Crust" Phenomenon
Primary and secondary amines react reversibly with atmospheric carbon dioxide to form carbamates or ammonium carbonates.
-
Observation: A white solid "crust" forms on the cap or threads of the storage bottle.
-
Risk: This solid is often insoluble in the reaction solvent and introduces an undefined base/acid ratio into the reaction mixture.
Decision Matrix: Handling Strategy
Not all amines require a glovebox. Use this decision matrix to determine the appropriate level of control.
Figure 1: Decision matrix for handling chiral amines based on physical state and application sensitivity.
Protocol 1: Stabilization via Salt Formation
Objective: Convert a labile, hygroscopic oily amine into a stable, crystalline solid. This is the most robust method for long-term storage and high-precision weighing.
Case Study: Stabilization of (S)-1-Phenylethylamine (or similar chiral building blocks).
Materials
-
Chiral Amine (Liquid/Oil)
-
Acid Source: Anhydrous HCl in Dioxane (4M) OR L-Tartaric Acid (0.5 equiv for 2:1 salt or 1.0 equiv for 1:1 salt).
-
Solvent: Diethyl ether (Et₂O) or MTBE (Methyl tert-butyl ether).
Step-by-Step Methodology
-
Dissolution: Dissolve the crude chiral amine (1.0 equiv) in dry MTBE (10 mL per gram of amine). Cool to 0°C in an ice bath.
-
Acid Addition:
-
For HCl Salts: Dropwise add HCl in Dioxane (1.1 equiv) under vigorous stirring. A thick white precipitate will form immediately.
-
For Tartrate Salts: Add a solution of Tartaric Acid (1.0 equiv) in warm methanol dropwise.
-
-
Precipitation: Allow the slurry to stir at 0°C for 30 minutes.
-
Filtration: Filter the solid using a sintered glass funnel (Schlenk frit recommended if extremely hygroscopic, but usually salts are stable).
-
Washing: Wash the cake 3x with cold Et₂O to remove non-polar impurities and excess acid.
-
Drying: Dry under high vacuum (0.1 mbar) at 40°C for 4 hours to remove trace solvents.
-
Validation: Check stoichiometry by ¹H NMR in DMSO-d₆. The integration of the ammonium proton (broad singlet, ~8.0-9.0 ppm) relative to the chiral center protons confirms salt formation.
Advantage: The resulting salt is non-volatile, resistant to oxidation, and has a defined molecular weight for precise stoichiometry.
Protocol 2: Accurate Water Determination (Modified Karl Fischer)
Standard Karl Fischer (KF) titration fails with amines because amines are basic enough to neutralize the acids produced in the KF reaction, and they can react with iodine, leading to false-high water readings.
The Solution: Use a Buffered KF Method .
Reagents
-
Titrant: Iodine-containing titrant (standard).
-
Solvent: Methanol mixed with Salicylic Acid or Benzoic Acid (to buffer pH to ~5-7).
-
Commercial Option: Sigma-Aldrich "Aquastar® Buffer Solution" or Metrohm specific amine buffers.
-
Procedure
-
Preparation: Add 5g of Salicylic acid to 50mL of dry methanol in the titration vessel.
-
Pre-titration: Run a "blank" titration to remove any water introduced by the salicylic acid or solvent. The drift should stabilize below 10 µ g/min .
-
Sample Addition:
-
Liquids: Inject exactly 100 µL of the amine through the septum (weigh the syringe before and after for exact mass).
-
Solids (Salts): Use a weighing boat to add ~50mg of the amine salt via the solid addition port.
-
-
Titration: Run the titration. The acidic buffer prevents the amine from shifting the pH into the alkaline range where the stoichiometry of the KF reaction changes (side reactions consume iodine).
-
Calculation:
Protocol 3: In Situ Liberation for Synthesis
Context: You have stored your chiral amine as a stable Tartrate or HCl salt (from Protocol 1), but your reaction (e.g., amide coupling, nucleophilic substitution) requires the free base.
Technique: Do not liberate the base in a separate step (which re-introduces hygroscopicity risks). Liberate it in the reaction vessel.
Workflow Diagram
Figure 2: Workflow for in situ liberation of chiral amines from stable salts.
Experimental Procedure (Example: Amide Coupling)
-
Weighing: Weigh the Amine-HCl salt (1.0 equiv) on a standard balance. (No glovebox needed).
-
Suspension: Suspend the salt in DCM or DMF.
-
Liberation: Add Diisopropylethylamine (DIPEA) (1.2 equiv).
-
Observation: The suspension usually clears as the amine salt dissolves and the DIPEA-HCl salt forms (which is often soluble in organic solvents) or stays as a fine suspension.
-
-
Coupling: Add the carboxylic acid (1.0 equiv) and coupling agent (e.g., HATU, 1.1 equiv).
-
Reaction: Stir at room temperature. The free chiral amine reacts immediately upon liberation.
-
Purification: During the aqueous workup (dilute HCl wash), the excess DIPEA and DIPEA-salts are washed away, leaving the desired chiral amide.
Data Summary: Stability Comparison
| Storage Method | Physical State | Water Uptake (24h @ 60% RH) | Purity (6 Months) | Handling Difficulty |
| Free Base (Oil) | Liquid | High (>5% w/w) | <90% (Carbonates) | High (Glovebox) |
| HCl Salt | Solid | Low (<0.5% w/w) | >99% | Low (Benchtop) |
| Tartrate Salt | Crystalline Solid | Negligible | >99% | Low (Benchtop) |
References
-
BioDuro-Sundia. Diastereomeric Salt Resolution for Separating Chiral Compounds. (Industrial application of salt formation for purification). [Link]
-
Beilstein J. Org. Chem. Trichloroacetic acid fueled practical amine purifications.[1] (Recent advances in amine purification via salt precipitation).[1] [Link]
-
Royal Society of Chemistry. Resolution of a chiral amine and recovery of unwanted enantiomer. (Educational and practical protocols for tartrate salt handling). [Link]
Sources
Troubleshooting & Optimization
Improving yield in the synthesis of (3R)-1-Isopropylpyrrolidin-3-amine
Technical Support Center: (3R)-1-Isopropylpyrrolidin-3-amine Synthesis
-
Ticket ID: SYNT-3R-ISO-PYR
-
Subject: Yield Optimization & Troubleshooting Guide
-
Assigned Specialist: Senior Application Scientist
Executive Summary: The "Yield Trap"
The synthesis of (3R)-1-Isopropylpyrrolidin-3-amine (CAS: 376591-97-8) presents a classic organic chemistry paradox: the reaction itself is straightforward, but the isolation is treacherous.
The molecule is a polar, low-molecular-weight diamine . It is highly water-soluble and hygroscopic. Most yield losses do not occur during the reaction, but during the aqueous workup where the product partitions into the water layer or forms inseparable emulsions.
The Golden Route: To maximize yield and preserve the (3R) stereocenter, you must utilize an Orthogonal Protection Strategy .
-
Start: (3R)-3-(Boc-amino)pyrrolidine (commercially available).
-
Step 1: Reductive Amination (N1-alkylation) using Acetone/STAB.
-
Step 2: Boc-Deprotection (Acidolysis).
-
Step 3: Free-basing (The critical yield step).
Strategic Workflow (Visualization)
The following diagram outlines the high-yield protocol and the critical decision points where yield is typically lost.
Caption: Workflow logic prioritizing the isolation strategy based on scale. STAB = Sodium Triacetoxyborohydride.[1][2]
Technical Support Modules (Q&A)
Module 1: The Reductive Amination (N-Alkylation)
Q: Why is my conversion stalling at 70% despite adding excess acetone? A: The issue is likely water content or pH balance .
-
Mechanism: Reductive amination requires the formation of an iminium ion intermediate.[2] If the solvent is too wet, the iminium hydrolyzes back to the amine and ketone. If the pH is too high (too basic), the iminium won't form; if too low (too acidic), the amine is protonated and non-nucleophilic.
-
Solution:
-
Solvent: Use anhydrous 1,2-Dichloroethane (DCE) or THF. DCE is superior for STAB reactions.[3]
-
Scavenger: Add activated 4Å molecular sieves to the reaction vessel.
-
Catalysis: Ensure you are adding Acetic Acid (1.0 - 1.5 eq) . This is non-negotiable for ketone reactions (acetone) to drive iminium formation [1].
-
Q: I see a "boron emulsion" during workup that won't separate. How do I fix it? A: STAB byproducts can form gelatinous complexes.
-
The Fix: Quench the reaction with saturated aqueous NaHCO3 and stir vigorously for 30 minutes. If the emulsion persists, add solid Rochelle's Salt (Potassium sodium tartrate) and stir for 1 hour. This complexes the boron and breaks the emulsion.
-
Pro-Tip: For the intermediate (Boc-protected amine), the product is lipophilic. You can extract easily with DCM. Do not discard the aqueous layer until you verify the mass balance.
Q: Can I use Isopropyl Iodide instead of Reductive Amination? A: Strongly Discouraged. Direct alkylation with isopropyl halides leads to the "over-alkylation loop." You will get a mixture of:
-
Desired product (Secondary amine)
-
Quaternary ammonium salt (Over-alkylated)
-
Elimination products (Propene) Reductive amination is self-limiting to mono-alkylation when using ketones [2].
Module 2: Deprotection & The "Yield Killer" Isolation
Q: My deprotection (HCl/Dioxane) worked, but I lost 80% of my product during the basic workup. Where did it go? A: It went down the drain. The free base (diamine) is extremely water-soluble (LogP < 0). Standard extraction (DCM/Water) favors the water layer.
Protocol for High-Yield Isolation (Choose based on scale):
| Scale | Recommended Method | Technical Detail |
| < 5g | SCX-2 Resin (Solid Phase Extraction) | 1. Load crude acid salt onto SCX-2 cartridge.2. Wash with MeOH (removes non-basic impurities).3. Elute product with 2M NH3 in MeOH .4. Concentrate. Yield >95%. |
| > 10g | "Salting Out" Extraction | 1. Basify aqueous layer to pH > 12 with 50% NaOH.2. Saturate the aqueous layer with NaCl (until solid salt crashes out).3. Extract with CHCl3:IPA (3:1) or DCM:IPA (4:1) . Pure DCM is too non-polar. |
| Industrial | Distillation | The free base is a volatile oil. Basify with minimal water, extract, dry, and vacuum distill . |
Q: The product is oiling out but contains trapped solvent. How do I get a solid? A: The free base is likely an oil. To handle it as a solid, convert it to the dihydrochloride or oxalate salt .
-
Protocol: Dissolve the oil in dry Et2O or IPA. Add 2.2 equivalents of HCl (in dioxane or ether). The salt will precipitate immediately. Filter and dry under vacuum. This stabilizes the chiral center and prevents oxidation.
Module 3: Stereochemical Integrity
Q: How do I ensure I haven't racemized the C3 center? A: The (3R) center is relatively stable, but high temperatures (>80°C) in strong base can cause racemization via an elimination-addition mechanism.
-
Validation: You must run a Chiral HPLC or GC.
-
Standard Conditions:
-
Column: Chiralpak AD-H or OD-H.
-
Mobile Phase: Hexane:IPA:Diethylamine (90:10:0.1).
-
Note: You must derivatize the amine (e.g., with benzoyl chloride) if you lack a specific amine-column, as free amines tail badly.
-
Detailed Experimental Protocol (The "Golden Route")
Step 1: N-Isopropylation
-
Charge a flask with (3R)-3-(Boc-amino)pyrrolidine (1.0 eq) and 1,2-Dichloroethane (DCE) (10 mL/g).
-
Add Acetone (3.0 eq) and Acetic Acid (1.5 eq). Stir for 30 min at Room Temp (RT).
-
Cool to 0°C. Add Sodium Triacetoxyborohydride (STAB) (1.5 eq) portion-wise.
-
Warm to RT and stir overnight (monitor by TLC/LCMS).
-
Quench: Add sat. NaHCO3. Stir 30 min.
-
Extract: Extract with DCM (3x). Dry organics (Na2SO4) and concentrate.
Step 2: Deprotection & Isolation (Resin Method)
-
Dissolve intermediate in 4M HCl in Dioxane (5 eq). Stir 2h at RT.
-
Concentrate to dryness (removes excess HCl and Boc byproducts).
-
Dissolve the crude salt in minimal MeOH.
-
Load onto a pre-conditioned SCX-2 (Strong Cation Exchange) cartridge.
-
Wash with 3 column volumes (CV) of MeOH.
-
Elute with 3 CV of 2M NH3 in MeOH .
-
Concentrate the eluent.[6]
-
Result: Pure (3R)-1-Isopropylpyrrolidin-3-amine.
-
References
-
Abdel-Magid, A. F., et al. (1996).[2][3] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry, 61(11), 3849-3862. Link
- Authority: Establishes STAB/Acetic Acid as the standard for avoiding over-alkyl
-
Gribble, G. W. (1998). "Sodium Borohydride in Carboxylic Acid Media: A Phenomenal Reduction System." Chemical Society Reviews, 27, 395-404. Link
- Authority: Explains the mechanism of borohydride selectivity.
-
Roughley, S. D., & Jordan, A. M. (2011). "The Medicinal Chemist’s Guide to Solving ADMET Challenges." Journal of Medicinal Chemistry, 54(10), 3451–3479. Link
- Authority: Discusses the handling of polar, hydrophilic amines (LogP consider
-
Biotage Application Note AN927. "Strategies for the Purification of Highly Polar Amines." Link
- Authority: Source for the SCX-2 resin protocol.
Sources
- 1. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 4. chemistry.mdma.ch [chemistry.mdma.ch]
- 5. prepchem.com [prepchem.com]
- 6. US3337630A - Process for the purification of amines - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting Low Reactivity of Sterically Hindered Pyrrolidine Amines
Welcome to our dedicated resource for researchers, scientists, and drug development professionals encountering challenges with the reactivity of sterically hindered pyrrolidine amines. As a Senior Application Scientist, I understand that these substrates can be particularly challenging. This guide is designed to provide you with in-depth troubleshooting strategies, detailed protocols, and a clear understanding of the underlying chemical principles to help you overcome these synthetic hurdles.
Frequently Asked Questions (FAQs)
Here we address some of the common initial questions that arise when working with sterically hindered pyrrolidine amines.
Q1: Why is my sterically hindered pyrrolidine amine unreactive in a standard acylation reaction?
The low reactivity of sterically hindered pyrrolidine amines in acylation reactions stems from a combination of electronic and steric effects. The lone pair of electrons on the nitrogen atom, which is responsible for its nucleophilicity, is sterically shielded by bulky substituents on the pyrrolidine ring or on the nitrogen atom itself. This steric hindrance impedes the approach of the electrophile (e.g., an acyl chloride or an activated carboxylic acid) to the nitrogen nucleophile.[1][2][3] Primary amines are generally more reactive than secondary amines due to less steric hindrance and greater nucleophilicity.[1]
Q2: What is the difference between Brønsted basicity and nucleophilicity, and why is it important for my reaction?
Brønsted basicity refers to the ability of the amine to accept a proton, while nucleophilicity relates to its ability to attack an electrophilic carbon. For sterically hindered amines, these two properties do not always correlate well.[4][5] An amine can be a strong Brønsted base (high pKaH) but a poor nucleophile due to steric hindrance.[4][6] Understanding this difference is crucial because a reaction may fail not because the amine is not basic enough, but because it cannot physically reach the electrophile.
Q3: Can changing the solvent improve the reactivity of my hindered pyrrolidine amine?
Yes, the choice of solvent can have a significant impact. Polar aprotic solvents like DMF, DMSO, NMP, and acetonitrile are often preferred for nucleophilic substitution reactions involving amines. These solvents can help to solvate the transition state and may not hydrogen-bond with the amine as strongly as protic solvents, which can reduce its nucleophilicity. In some cases, less polar solvents like DCM or THF are also effective, particularly when solubility is a concern.[7][8]
Q4: Are there any general strategies I can employ to increase the success rate of my reaction?
Several general strategies can be effective:
-
Increase Reaction Temperature: Higher temperatures can provide the necessary activation energy to overcome the steric barrier. However, be mindful of potential side reactions and decomposition of starting materials or products.[8]
-
Use a More Reactive Electrophile: Instead of a standard carboxylic acid, consider converting it to a more reactive derivative like an acyl chloride or acyl fluoride.[9]
-
Employ a Catalyst: For certain reactions like C-N cross-coupling, specialized palladium or copper catalysts with bulky ligands are essential.[10][11][12][13] For acylations, a nucleophilic catalyst like DMAP can be beneficial.[14][15]
-
Choose the Right Coupling Reagent: For amide bond formation, a wide array of coupling reagents with varying reactivities are available. Reagents like HATU, HBTU, and COMU are often more effective for hindered systems than standard carbodiimides like DCC or EDC.[16][17][18]
Troubleshooting Guides
This section provides detailed, step-by-step guidance for specific experimental challenges.
Guide 1: Overcoming Failed Amide Bond Formation with a Hindered Pyrrolidine
Issue: You are attempting to form an amide bond between a carboxylic acid and a sterically hindered pyrrolidine amine using a standard coupling reagent like EDC/HOBt, but you observe no product formation or very low yield.
Causality Analysis:
The primary reason for failure is likely the high activation energy barrier for the nucleophilic attack of the hindered amine on the activated carboxylic acid intermediate. The O-acylisourea intermediate formed from EDC and the carboxylic acid may not be sufficiently reactive to be intercepted by the bulky amine.
Troubleshooting Workflow:
Caption: Decision workflow for troubleshooting failed amide coupling.
Detailed Protocols:
Protocol 1.1: Acylation using an Acyl Fluoride Intermediate [9]
Acyl fluorides are smaller than many activated esters and can be more readily attacked by hindered nucleophiles.
-
Generate the Acyl Fluoride: In a clean, dry flask under an inert atmosphere (N2 or Ar), dissolve your carboxylic acid (1.0 eq) in an anhydrous solvent like DCM. Add a fluorinating agent such as Deoxo-Fluor® (1.1 eq) or XtalFluor-E® (1.1 eq) at 0 °C. Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction by TLC or LC-MS to confirm the formation of the acyl fluoride.
-
Amine Coupling: In a separate flask, dissolve your sterically hindered pyrrolidine amine (1.2 eq) and a non-nucleophilic base like DIPEA (1.5 eq) in anhydrous DCM.
-
Reaction: Slowly add the acyl fluoride solution from step 1 to the amine solution at 0 °C. Allow the reaction to warm to room temperature and stir for 2-16 hours.
-
Work-up and Purification: Quench the reaction with saturated aqueous NaHCO3. Separate the organic layer, wash with brine, dry over Na2SO4, and concentrate. Purify the crude product by column chromatography.
Protocol 1.2: Utilizing a High-Reactivity Urionium/Aminium Coupling Reagent [16][17]
Reagents like HATU and HCTU form highly reactive activated esters that are more susceptible to nucleophilic attack by hindered amines.
-
Reaction Setup: To a solution of your carboxylic acid (1.0 eq), sterically hindered pyrrolidine amine (1.1 eq), and a non-nucleophilic base such as DIPEA or 2,6-lutidine (2.0-3.0 eq) in a polar aprotic solvent (e.g., DMF or NMP), add the coupling reagent (HATU or HCTU, 1.1 eq) at room temperature.
-
Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. If the reaction is sluggish, it can be gently heated to 40-60 °C.
-
Work-up and Purification: Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with 1M HCl, saturated aqueous NaHCO3, and brine. Dry the organic layer over Na2SO4, concentrate, and purify by column chromatography.
| Coupling Reagent | Relative Reactivity with Hindered Amines | Common Byproducts |
| EDC/HOBt | Low to Moderate | DCU/ECU, HOBt |
| HBTU/TBTU | Moderate to High | HOBt, Tetramethylurea |
| HATU/HCTU | High to Very High | HOAt/6-Cl-HOBt, Tetramethylurea |
| COMU | High to Very High | OxymaPure, Tetramethylurea |
Table 1. Comparison of common coupling reagents for sterically hindered amines.[16][17][18]
Guide 2: Improving Yields in Buchwald-Hartwig Amination of Hindered Pyrrolidines
Issue: You are attempting a Buchwald-Hartwig C-N cross-coupling reaction between an aryl halide and a sterically hindered pyrrolidine, but the yield is low, or you observe significant side products like hydrodehalogenation of the aryl halide.
Causality Analysis:
The catalytic cycle of the Buchwald-Hartwig amination involves several steps, including oxidative addition, amine coordination, deprotonation, and reductive elimination. With sterically hindered amines, the amine coordination and/or the reductive elimination step can be slow, leading to catalyst decomposition or undesired side reactions. The choice of ligand on the palladium catalyst is critical to facilitate these challenging steps.[11][19]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for Buchwald-Hartwig amination.
Detailed Protocol:
Protocol 2.1: Buchwald-Hartwig Amination with a Bulky Biarylphosphine Ligand [11][12]
-
Reaction Setup: In a glovebox, add the aryl halide (1.0 eq), the sterically hindered pyrrolidine amine (1.2 eq), a suitable base (e.g., NaOtBu, K3PO4, or Cs2CO3, 1.4 eq), a palladium precatalyst (e.g., Pd2(dba)3, 1-2 mol%), and a bulky biarylphosphine ligand (e.g., RuPhos or XPhos, 2-4 mol%) to a dry reaction vessel.
-
Solvent Addition: Add a dry, degassed solvent (e.g., toluene or dioxane).
-
Reaction: Seal the vessel and heat the reaction to 80-110 °C with stirring. Monitor the reaction by GC-MS or LC-MS.
-
Work-up and Purification: After cooling to room temperature, filter the reaction mixture through a pad of Celite®, washing with an organic solvent. Concentrate the filtrate and purify the crude product by column chromatography.
| Ligand Generation | Steric Bulk | General Application |
| First Generation (e.g., P(o-tolyl)3) | Moderate | Less hindered secondary amines |
| Bidentate (e.g., BINAP, DPPF) | Moderate-High | Primary amines, some secondary amines |
| Bulky Biarylphosphines (e.g., RuPhos, XPhos) | Very High | Sterically hindered primary and secondary amines |
Table 2. Generations of ligands for Buchwald-Hartwig amination.[11][12]
Alternative Strategy: Copper-Catalyzed C-N Coupling
For some sterically demanding substrates, copper-catalyzed C-N coupling (Ullmann condensation) can be a viable alternative to palladium-catalyzed methods. These reactions often require a ligand, such as a diamine or a specialized pyrrole-ol ligand, to facilitate the coupling of hindered partners.[10][13]
Conclusion
Overcoming the low reactivity of sterically hindered pyrrolidine amines requires a systematic and informed approach to troubleshooting. By understanding the interplay of steric and electronic effects, and by rationally selecting reagents, catalysts, and reaction conditions, you can significantly improve the outcomes of your experiments. This guide provides a starting point for addressing these challenges, and we encourage you to consult the cited literature for a deeper understanding of the underlying principles.
References
- Cu-Catalyzed C–N Coupling with Sterically Hindered Partners.
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
Pd-Catalyzed Cross-Coupling of Hindered, Electron-Deficient Anilines with Bulky (Hetero)aryl Halides Using Biaryl Phosphorinane Ligands. ResearchGate. [Link]
-
Cu-Catalyzed C-N Coupling with Sterically Hindered Partners. Semantic Scholar. [Link]
-
Design of New Ligands for the Palladium-Catalyzed Arylation of α-Branched Secondary Amines. Angewandte Chemie International Edition. [Link]
-
A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. [Link]
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters. [Link]
-
Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development. [Link]
-
A green chemistry perspective on catalytic amide bond formation. UCL Discovery. [Link]
-
Synthesis of amides from aldehydes and amines via C-H bond activation and discovery and development of novel and selective carbonic anhydrase inhibitors. IRIS. [Link]
-
Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. [Link]
-
Amide Bond Activation of Biological Molecules. Molecules. [Link]
-
Impact of Solvent on the Thermal Stability of Amines. Industrial & Engineering Chemistry Research. [Link]
-
Impact of Solvent on the Thermal Stability of Amines. PMC. [Link]
-
Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines. Nature Communications. [Link]
-
CO2 Reaction Mechanisms with Hindered Alkanolamines: Control and Promotion of Reaction Pathways. Energy & Fuels. [Link]
-
Basicities and Nucleophilicities of Pyrrolidines and Imidazolidinones Used as Organocatalysts. Journal of the American Chemical Society. [Link]
-
Acetylation of Secondary amines. Chemistry Stack Exchange. [Link]
-
Basicities and Nucleophilicities of Pyrrolidines and Imidazolidinones Used as Organocatalysts. ResearchGate. [Link]
-
The effect of steric hindrance in amines, and sterically destabilized twisted amides in catalysis and synthesis. ResearchGate. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Basicities and Nucleophilicities of Pyrrolidines and Imidazolidinones Used as Organocatalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Impact of Solvent on the Thermal Stability of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. semanticscholar.org [semanticscholar.org]
- 14. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. ペプチドカップリング試薬のセレクションガイド [sigmaaldrich.com]
- 18. bachem.com [bachem.com]
- 19. dspace.mit.edu [dspace.mit.edu]
Optimizing reductive alkylation of 3-aminopyrrolidine derivatives
Technical Support Center: Optimizing Reductive Alkylation of 3-Aminopyrrolidine Derivatives
Executive Summary & Strategic Approach
3-Aminopyrrolidine is a privileged scaffold in medicinal chemistry (e.g., kinase inhibitors, GPCR ligands). However, its amphoteric nature and dual-amine functionality present unique synthetic challenges. Successful reductive alkylation requires a strategy that balances chemoselectivity (aldehyde vs. ketone), regioselectivity (exocyclic vs. endocyclic amine), and product isolation (high water solubility).
This guide prioritizes the Abdel-Magid protocol (Sodium Triacetoxyborohydride, STAB) due to its mildness and safety profile, while retaining the Borch reduction (Sodium Cyanoborohydride) as a backup for sterically hindered ketones.
Decision Matrix: Reagent Selection
Before starting, select the appropriate reducing system based on your carbonyl electrophile and substrate stability.
Figure 1: Decision matrix for selecting the optimal reducing agent based on electrophile reactivity.
Core Protocols
Method A: Standard STAB Protocol (Aldehydes/Unsaturated Ketones)
Best for: High throughput, mild conditions, avoiding toxic byproducts.
-
Stoichiometry: Dissolve 3-aminopyrrolidine derivative (1.0 equiv) and Aldehyde (1.0–1.1 equiv) in 1,2-Dichloroethane (DCE).
-
Note: If solubility is poor, use THF or a DCE/MeOH (9:1) mixture.
-
-
Activation: Add Sodium Triacetoxyborohydride (STAB) (1.4–1.5 equiv) in one portion.
-
Reaction: Stir at room temperature for 2–4 hours under
. -
Quench: Add saturated aqueous
.
Method B: Stepwise Protocol (Preventing Over-Alkylation)
Best for: Primary amines reacting with highly reactive aldehydes where dialkylation is observed.
-
Imine Formation: Dissolve amine (1.0 equiv) and aldehyde (1.0 equiv) in MeOH. Add
(anhydrous) to sequester water and drive equilibrium. Stir 2–12 hours. -
Filtration: Filter off
(critical to prevent hydrolysis during reduction). -
Reduction: Cool filtrate to 0°C. Add
(1.0 equiv) slowly.
Troubleshooting Guide (FAQ)
Category 1: Regioselectivity & Side Reactions[4]
Q: I am observing dialkylation of my primary exocyclic amine. How do I stop at the mono-alkylated product?
-
Cause: The secondary amine product is often more nucleophilic than the primary amine starting material, leading to a second alkylation event.
-
Solution:
-
Switch to Method B (Stepwise): Pre-forming the imine ensures a 1:1 stoichiometry before the reducing agent is introduced.
-
Steric Control: If using a ketone, dialkylation is rare. If using an aldehyde, ensure you are not using excess aldehyde.
-
Protecting Group Strategy: If the problem persists, use a Boc-protected 3-aminopyrrolidine, alkylate the ring nitrogen (if that's the target), or use a removable protecting group (e.g., N-Benzyl) on the primary amine.
-
Q: The pyrrolidine ring nitrogen is reacting instead of the exocyclic amine.
-
Cause: The pyrrolidine nitrogen (secondary) is generally more basic and nucleophilic than the exocyclic primary amine (pKa ~10.5 vs ~9.0).
-
Solution: You must use an orthogonally protected scaffold.
-
Scenario A (Target = Exocyclic Amine): Use 1-Boc-3-aminopyrrolidine . The Boc group renders the ring nitrogen non-nucleophilic.
-
Scenario B (Target = Ring Nitrogen): Use 3-(Boc-amino)pyrrolidine .
-
Category 2: Reaction Failure
Q: The reaction stalls with unreacted ketone.
-
Cause: Ketones are less electrophilic than aldehydes. STAB alone may not be strong enough to activate the carbonyl.
-
Solution: Add Acetic Acid (AcOH) (1.0–2.0 equiv) to the reaction mixture. This protonates the carbonyl/imine, accelerating the reaction. If this fails, switch to Method C (NaCNBH3 in MeOH at pH 5) , which is a stronger reducing system for hindered ketones.
Category 3: Workup & Isolation (CRITICAL)
Q: I lost my product during the aqueous workup. Where did it go?
-
Cause: 3-aminopyrrolidine derivatives are highly polar and water-soluble, especially if protonated. Standard EtOAc/Water extractions often leave the product in the aqueous phase.
-
Solution (The "Salting Out" Method):
-
Saturate the aqueous layer with NaCl.
-
Extract with DCM:Isopropanol (3:1) or n-Butanol instead of EtOAc.
-
Check the pH: Ensure the aqueous layer is basic (pH > 10) to keep the amine deprotonated and organic-soluble.
-
Q: How do I purify this without running a difficult normal-phase column?
-
Solution (SCX Capture): Use a Strong Cation Exchange (SCX) cartridge.
Mechanistic Insight
Understanding the mechanism helps troubleshoot "stalled" reactions. The rate-determining step is often the formation of the iminium ion.
Figure 2: Reaction pathway. Note that STAB reduces the Iminium ion much faster than the Carbonyl, ensuring selectivity.
Quantitative Comparison of Reducing Agents
| Feature | Sodium Triacetoxyborohydride (STAB) | Sodium Cyanoborohydride (NaCNBH3) | Sodium Borohydride (NaBH4) |
| Selectivity | Excellent (Aldehyde > Ketone) | Good (pH dependent) | Poor (Reduces aldehydes/ketones rapidly) |
| Toxicity | Low (Boric acid byproduct) | High (Cyanide generation) | Low |
| Solvent | DCE, THF (Aprotic preferred) | MeOH (Protic required) | MeOH, EtOH |
| Water Tolerance | Low (Decomposes) | High | Low |
| Use Case | Primary Choice for most amines | Backup for hindered ketones | Stepwise reactions only |
References
-
Abdel-Magid, A. F. ; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D.[3][1][2][4][5][6][7] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[8][4][6][7][9][10] Studies on Direct and Indirect Reductive Amination Procedures.[4][6][7] [J. Org.[2][4][7] Chem. 1996, 61, 3849–3862.]([Link]4][7]
-
Borch, R. F. ; Bernstein, M. D.; Durst, H. D. The Cyanohydridoborate Anion as a Selective Reducing Agent.[3][7]
-
Mattson, R. J. ; Pham, K. M.; Leuck, D. J.; Cowen, K. A. An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Borohydride. [J. Org.[2][4][7] Chem. 1990, 55, 2552–2554.]([Link])
Sources
- 1. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 2. (PDF) Reductive amination of aldehydes and ketones to their corresponding amines with N-methylpyrrolidine zinc borohydride [academia.edu]
- 3. interchim.fr [interchim.fr]
- 4. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. scribd.com [scribd.com]
- 9. youtube.com [youtube.com]
- 10. Sodium triacetoxyborohydride - Wikipedia [en.wikipedia.org]
Solving storage stability issues of (3R)-1-Isopropylpyrrolidin-3-amine
This guide is intended for researchers, scientists, and drug development professionals utilizing (3R)-1-Isopropylpyrrolidin-3-amine in their experimental workflows. As a chiral building block, its stability and purity are paramount for reproducible and reliable results in asymmetric synthesis and drug discovery.[1][2] This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the storage and handling of this compound.
Section 1: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions.
Issue 1: Observed Decrease in Purity or Emergence of New Peaks in HPLC/UPLC Analysis
Q: My latest batch of (3R)-1-Isopropylpyrrolidin-3-amine shows a decrease in purity by HPLC, with several new, unidentified peaks. What could be the cause and how do I rectify this?
A: A decrease in purity is a common indicator of chemical degradation. (3R)-1-Isopropylpyrrolidin-3-amine, possessing both a secondary and a primary amine, is susceptible to several degradation pathways, primarily oxidation and reaction with atmospheric carbon dioxide.[3][4]
Potential Causes & Investigation:
-
Oxidative Degradation: The tertiary carbon adjacent to the pyrrolidine nitrogen is a potential site for oxidation, especially if the compound has been exposed to air for prolonged periods.[5] This can lead to the formation of N-oxides or other oxidative byproducts.
-
Reaction with Carbon Dioxide: Both the primary and secondary amines can react with atmospheric CO2 to form carbamate salts.[6][7] This reaction is often reversible but can lead to the appearance of new peaks in your chromatogram and a decrease in the concentration of the free amine. The presence of moisture can facilitate this reaction.[8][9]
-
Improper Storage: Storage at ambient temperature, in a poorly sealed container, or exposure to light can accelerate these degradation processes.[4][10]
Troubleshooting & Resolution Workflow:
Caption: Workflow for troubleshooting purity loss.
Actionable Steps:
-
Verify Storage: Immediately check the storage conditions of your vial. Was it tightly sealed? Stored under an inert atmosphere? Protected from light? Stored at the recommended temperature?[4]
-
Analyze a Fresh Sample: If possible, analyze a sample from a newly opened bottle to rule out systemic contamination of your stock.
-
Forced Degradation Study: To identify the likely degradation products, you can perform a forced degradation study on a small sample.[5][11] Expose small aliquots to 3% hydrogen peroxide (for oxidation) and an atmosphere with high humidity. Analyze these samples by LC-MS to identify the mass of the degradation products, which can help in their identification.
-
Purification: If the material is deemed too impure for your application, consider purification by distillation under reduced pressure. However, preventing degradation is always the preferred approach.
Issue 2: Color Change of the Amine from Colorless to Yellow/Brown
Q: My (3R)-1-Isopropylpyrrolidin-3-amine, which was initially a colorless liquid, has turned yellow. Is it still usable?
A: A color change to yellow or brown is a strong visual indicator of degradation, likely due to oxidation.[10] While the compound may still be predominantly the desired amine, the presence of colored impurities signifies that degradation has occurred.
Potential Causes & Investigation:
-
Oxidation: Exposure to atmospheric oxygen is the most common cause of color change in amines.[3] This can lead to the formation of oxidized oligomers or polymeric materials that are often colored.
-
Contamination: Contamination with certain metals can catalyze oxidation.[12] Ensure that the amine has only been handled with clean, appropriate labware.
Troubleshooting & Resolution:
-
Assess Purity: Do not use the discolored amine without first assessing its purity via a reliable analytical method like HPLC, UPLC, or GC.[13][14]
-
Consider the Application: For non-critical applications where minor impurities will not affect the outcome, a faintly yellow solution might be acceptable. However, for sensitive applications like catalysis or late-stage pharmaceutical synthesis, using discolored material is not recommended.
-
Preventative Measures: To prevent future discoloration, handle the amine under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques) and store it in amber vials to protect it from light.[10]
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for (3R)-1-Isopropylpyrrolidin-3-amine?
A1: Based on its structure, two primary degradation pathways are of concern:
-
Reaction with Atmospheric CO2: Both the primary amine and the secondary amine can react with CO2 to form their respective carbamate salts. This is often an equilibrium-driven process.[1][15]
-
Oxidation: The pyrrolidine ring, particularly at the carbon atoms adjacent to the nitrogen, can be susceptible to oxidation, leading to a variety of byproducts including N-oxides and potentially ring-opened products over time with more aggressive oxidants.[3][5]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 4. diplomatacomercial.com [diplomatacomercial.com]
- 5. ijrpp.com [ijrpp.com]
- 6. Carbamate synthesis by amination (carboxylation) or rearrangement [organic-chemistry.org]
- 7. Mechanistic insights into carbamate formation from CO2 and amines: the role of guanidine–CO2 adducts - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 8. Climatic Conditions and Amine Loading Impact the Performance of Laminate-Supported Poly(ethylenimine) Direct Air Capture Sorbents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. ajpsonline.com [ajpsonline.com]
- 12. nva.sikt.no [nva.sikt.no]
- 13. ccsknowledge.com [ccsknowledge.com]
- 14. Making sure you're not a bot! [helda.helsinki.fi]
- 15. Continuous Synthesis of Carbamates from CO2 and Amines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Crystallization of (3R)-1-Isopropylpyrrolidin-3-amine Salts
Welcome to the dedicated technical support center for the crystallization of (3R)-1-Isopropylpyrrolidin-3-amine salts. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of crystallizing this chiral amine. Here, we address common challenges and provide in-depth, scientifically-grounded solutions to facilitate the successful isolation of high-purity crystalline salts.
Troubleshooting Guide: Common Crystallization Issues
This section addresses specific problems that may arise during the crystallization of (3R)-1-Isopropylpyrrolidin-3-amine salts, offering step-by-step guidance to resolve them.
Q1: My product is "oiling out" and not forming crystals. What's happening and how can I fix it?
A1: "Oiling out," or liquid-liquid phase separation, occurs when the solute separates from the solution as a liquid instead of a solid.[1][2] This is often due to high supersaturation, the presence of impurities, or the melting point of the salt being lower than the crystallization temperature.[1] Oiled-out products are often impure as the liquid phase can act as a solvent for impurities.[2]
Causality and Solution Workflow:
dot digraph "Oiling_Out_Troubleshooting" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, ranksep=1.2, fontname="Arial", fontsize=12]; node [shape=record, style="rounded,filled", fontname="Arial", fontsize=11, fixedsize=true, width=2.5, height=1.2]; edge [fontname="Arial", fontsize=10];
// Nodes start [label="Problem:\nProduct 'Oiling Out'", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_supersaturation [label="High Supersaturation?", fillcolor="#FBBC05", fontcolor="#202124"]; reduce_supersaturation [label="Solution:\nReduce Supersaturation\n- Add more solvent\n- Decrease cooling rate", fillcolor="#34A853", fontcolor="#FFFFFF"]; check_impurities [label="Presence of Impurities?", fillcolor="#FBBC05", fontcolor="#202124"]; purify_amine [label="Solution:\nPurify Starting Material\n- Column chromatography\n- Distillation", fillcolor="#34A853", fontcolor="#FFFFFF"]; check_solvent [label="Inappropriate Solvent?", fillcolor="#FBBC05", fontcolor="#202124"]; change_solvent [label="Solution:\nChange Solvent System\n- Screen for solvents with\n lower solubility for the salt", fillcolor="#34A853", fontcolor="#FFFFFF"]; check_temp [label="Low Melting Point?", fillcolor="#FBBC05", fontcolor="#202124"]; lower_temp [label="Solution:\nLower Crystallization\nTemperature", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> check_supersaturation [label="Analyze"]; check_supersaturation -> reduce_supersaturation [label="Yes"]; check_supersaturation -> check_impurities [label="No"]; check_impurities -> purify_amine [label="Yes"]; check_impurities -> check_solvent [label="No"]; check_solvent -> change_solvent [label="Yes"]; check_solvent -> check_temp [label="No"]; check_temp -> lower_temp [label="Yes"]; } } Caption: Troubleshooting workflow for "oiling out" issues.
Detailed Protocol for Remediation:
-
Reduce Supersaturation: If you suspect high supersaturation is the cause, try adding a small amount of the "good" solvent (the one the salt is more soluble in) back to the mixture to reduce the concentration.[1] Subsequently, cool the solution at a much slower rate.
-
Address Impurities: Impurities can significantly impact crystal formation.[3][4][5] Consider purifying the free amine or the salt using techniques like column chromatography or distillation before attempting crystallization again.
-
Solvent System Modification: The choice of solvent is critical.[6] If oiling out persists, a change in the solvent system is warranted. You may need to screen for a solvent or solvent mixture where the salt has lower solubility.
-
Lower Crystallization Temperature: If the melting point of the salt is low, crystallizing at a lower temperature may prevent it from melting.
Q2: I'm getting very fine needles or a powder instead of well-defined crystals. How can I improve crystal quality?
A2: The formation of fine particles often indicates rapid nucleation and crystal growth. This can be caused by excessively high supersaturation or a lack of optimal solvent conditions for slower, more ordered crystal lattice formation.
Strategies for Improving Crystal Habit:
-
Slower Cooling: A slower cooling rate allows for more controlled crystal growth, favoring the formation of larger, more well-defined crystals.
-
Solvent Screening: Experiment with different solvent systems. A solvent in which the salt has moderate solubility at elevated temperatures and low solubility at room temperature is ideal.
-
Anti-Solvent Addition: A controlled, slow addition of an anti-solvent (a solvent in which the salt is poorly soluble) to a solution of the salt can induce gradual crystallization.
-
Seeding: Introducing a small amount of pre-existing, high-quality crystals (seed crystals) can provide a template for controlled crystal growth.
Q3: My crystallization yield is consistently low. What factors could be contributing to this?
A3: Low yield can be a frustrating issue with several potential causes.
Root Cause Analysis for Low Yield:
| Potential Cause | Explanation | Recommended Action |
| Excessive Solvent | Using too much solvent can keep a significant portion of the product dissolved in the mother liquor.[1] | Concentrate the solution before cooling or reduce the initial amount of solvent. |
| Incomplete Precipitation | The salt may be more soluble in the chosen solvent system than anticipated. | Consider using a different solvent or an anti-solvent to decrease solubility. |
| Loss During Filtration | Fine crystals can pass through the filter paper. | Use a finer porosity filter or a double layer of filter paper. |
| Premature Crystallization | If the product crystallizes too early (e.g., during hot filtration), it can be lost. | Ensure all glassware is pre-heated and use a minimum amount of hot solvent. |
Frequently Asked Questions (FAQs)
Q1: What are the best general-purpose solvents for crystallizing (3R)-1-Isopropylpyrrolidin-3-amine salts?
A1: The ideal solvent depends on the specific salt being crystallized (e.g., hydrochloride, tartrate). However, common choices for amine salts include alcohols (like isopropanol and ethanol), ketones (like acetone), and ethers, often in combination with an anti-solvent like heptane or diethyl ether. A good starting point is to dissolve the salt in a minimal amount of a hot polar solvent and then slowly add a non-polar anti-solvent until turbidity is observed, followed by slow cooling.
Q2: How do I choose the right acid to form the salt for crystallization?
A2: The choice of acid can significantly impact the crystallinity of the resulting salt. Generally, acids that form strong, well-defined crystal lattices are preferred. Common choices include:
-
Hydrochloric Acid (HCl): Often forms stable, crystalline salts.[7]
-
Tartaric Acid: As a chiral acid, it can be used for the resolution of racemic amines, and its salts are often crystalline.[8] A known procedure for the related (3R)-3-aminopyrrolidine involves D(-)-tartaric acid.[9]
-
Other Organic Acids: Acids like maleic, succinic, and fumaric acid can also produce crystalline salts.
The pKa difference between the amine and the acid is a crucial factor in salt formation.[7]
Q3: Can impurities in my starting amine affect the crystallization of its salt?
A3: Absolutely. Impurities can inhibit crystal nucleation, lead to the formation of oils, or be incorporated into the crystal lattice, reducing the purity of the final product.[3][4] It is crucial to start with high-purity (3R)-1-Isopropylpyrrolidin-3-amine for the best crystallization results.
Q4: What is polymorphism and should I be concerned about it?
A4: Polymorphism is the ability of a compound to exist in more than one crystal form.[10][11] These different forms can have different physical properties, such as solubility and melting point. For pharmaceutical applications, controlling polymorphism is critical. If you observe different crystal habits or properties under slightly different crystallization conditions, you may be dealing with polymorphs. Characterization techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) can be used to identify and differentiate polymorphs.
Experimental Protocols
General Protocol for the Crystallization of an Amine Salt:
-
Dissolution: Dissolve the amine salt in a minimum amount of a suitable hot solvent.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature. To promote the growth of larger crystals, the cooling process can be further slowed by placing the flask in an insulated container.
-
Further Cooling: If crystallization does not occur at room temperature, place the flask in an ice bath or refrigerator.
-
Inducing Crystallization (If Necessary): If crystals do not form, try scratching the inside of the flask with a glass rod at the air-liquid interface or adding a seed crystal.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining mother liquor.
-
Drying: Dry the crystals under vacuum to a constant weight.
dot digraph "Crystallization_Workflow" { graph [rankdir="TB", splines=true, overlap=false, nodesep=0.5, ranksep=0.8, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11];
// Nodes dissolve [label="1. Dissolve Salt\nin Hot Solvent", fillcolor="#4285F4", fontcolor="#FFFFFF"]; filter [label="2. Hot Filtration\n(Optional)", fillcolor="#F1F3F4", fontcolor="#202124"]; cool [label="3. Slow Cooling", fillcolor="#4285F4", fontcolor="#FFFFFF"]; induce [label="4. Induce Crystallization\n(If Needed)", fillcolor="#FBBC05", fontcolor="#202124"]; isolate [label="5. Isolate Crystals\n(Filtration)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; wash [label="6. Wash with\nCold Solvent", fillcolor="#4285F4", fontcolor="#FFFFFF"]; dry [label="7. Dry Crystals", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges dissolve -> filter; filter -> cool; cool -> induce; induce -> isolate; isolate -> wash; wash -> dry; } } Caption: General experimental workflow for crystallization.
References
- Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol.
- Effects of impurities on crystal growth processes - ScholarBank@NUS.
- A Comparative Study of Impurity Effects on Protein Crystallization - the University of Groningen research portal.
- The Influence of Impurities and Additives on Crystallization (Chapter 4) - Handbook of Industrial Crystallization - Cambridge University Press.
- Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations | The Journal of Organic Chemistry - ACS Publications.
- Impact of Impurities on Nickel Sulfate Crystallization and Strategies for Removal: Advancing Toward Battery-Grade Nickel Sulfate Production - ACS Publications.
- Forming oxalte salts of amines - Powered by XMB 1.9.11 - Sciencemadness.org.
- Polymorphic Ammonium Salts of the Antibiotic 4-Aminosalicylic Acid | Crystal Growth & Design - ACS Publications.
- Tips & Tricks: Recrystallization - Department of Chemistry : University of Rochester.
- Troubleshooting - Chemistry LibreTexts.
- Oiling Out in Crystallization - Mettler Toledo.
- Amine acid salt compounds and process for the production thereof - Google Patents.
- Polymorphism and cocrystal salt formation of 2-((2,6-dichlorophenyl)amino)benzoic acid, harvest of a second form of 2-((2,6-dimethylphenyl)amino)benzoic acid, and isomorphism between the two systems - CrystEngComm (RSC Publishing).
- Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds.
- Unexpected Salt/Cocrystal Polymorphism of the Ketoprofen–Lysine System: Discovery of a New Ketoprofen–l-Lysine Salt Polymorph with Different Physicochemical and Pharmacokinetic Properties - PMC.
- Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Polymorph of Ritonavir - ACS Publications.
- Oiling-out Crystallization on Solid Surfaces Controlled by Solvent Exchange by Howon Choi.
- Method of crystallizing salts from aqueous solutions - Google Patents.
- Structural Phase Transitions in the Double Salts (NH4)2PO3F·NH4NO3 and (NH4)2XO4·3NH4NO3 (X = Se, Cr) - MDPI.
- Chiral resolution - Wikipedia.
- Unorthodox crystalline drug salts via the reaction of amine-containing drugs with CO2 - The Royal Society of Chemistry.
- Ways of crashing out amines : r/chemistry - Reddit.
- Amine system problems arising from heat stable salts and solutions to improve system performance - Bohrium.
- Process for producing 1H-3-aminopyrrolidine and derivatives thereof.
- SOP: CRYSTALLIZATION - UCT Science.
- Synthesis of (3R)-3-aminopyrrolidine D(-)-tartrate - PrepChem.com.
- Crystallization of hydrohalides of pharmaceutical compounds - European Patent Office - EP 2436381 A1 - Googleapis.com.
- Crystals, Crystallization and X-ray Techniques: Pharmaceutical Application - RJPT.
- Methods for Crystal Production of natural compounds; a review of recent advancements - International Scientific Organization.
- (3R)-(-)-3-Aminopyrrolidine Dihydrochloride - PubChem - NIH.
- A process for preparing pure (3s)-pyrrolidin-3-ol and pure (3s) - Google Patents.
- Chemical crystallization | SPT Labtech.
- (R)-N-Isopropylpyrrolidin-3-amine - Alchem.Pharmtech.
- 3 aminopyrrolidin hydrochloride | Sigma-Aldrich.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. mt.com [mt.com]
- 3. mdpi.com [mdpi.com]
- 4. DSpace [scholarbank.nus.edu.sg]
- 5. The Influence of Impurities and Additives on Crystallization (Chapter 4) - Handbook of Industrial Crystallization [cambridge.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. reddit.com [reddit.com]
- 8. Chiral resolution - Wikipedia [en.wikipedia.org]
- 9. prepchem.com [prepchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Polymorphism and cocrystal salt formation of 2-((2,6-dichlorophenyl)amino)benzoic acid, harvest of a second form of 2-((2,6-dimethylphenyl)amino)benzoic acid, and isomorphism between the two systems - CrystEngComm (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
Chiral HPLC Methodologies for (3R)-1-Isopropylpyrrolidin-3-amine Enantiomeric Excess
Executive Summary
(3R)-1-Isopropylpyrrolidin-3-amine (CAS: 376591-95-6) presents a specific set of chromatographic challenges: it is a polar, basic diamine with weak UV absorbance . Standard chiral screening often fails due to peak tailing (amine interaction with silanols) and poor detection sensitivity.
This guide outlines two distinct, high-reliability workflows to determine enantiomeric excess (ee):
-
Method A (Direct Analysis): Utilizes a Crown Ether stationary phase under acidic conditions.[1] This is the modern "Gold Standard" for chiral primary amines, offering the fastest throughput.
-
Method B (Derivatization): Utilizes GITC (2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate) pre-column derivatization.[2] This is the "High Sensitivity" approach, ideal for trace impurity quantification (<0.1% enantiomer) where direct UV detection is insufficient.
Strategic Method Selection
The choice between direct analysis and derivatization depends on your sensitivity requirements and available instrumentation.
Figure 1: Decision matrix for selecting the optimal chiral analysis workflow.
Method A: Direct Analysis (Crown Ether Phase)
Best for: Routine process monitoring, high-throughput screening.
This method exploits the specific complexation between the crown ether chiral selector and the primary ammonium ion (
Chromatographic Conditions
| Parameter | Specification |
| Column | Crownpak CR-I(+) (Daicel), 3.0 × 150 mm, 5 µm |
| Mobile Phase | pH 1.5 Perchloric Acid (aq) / Acetonitrile (90:10 v/v) |
| Flow Rate | 0.4 mL/min |
| Temperature | 25°C (Lowering to 10°C can improve resolution if |
| Detection | UV at 200–210 nm (or ELSD/CAD for better baseline stability) |
| Sample Diluent | Mobile Phase |
Technical Rationale
-
Mechanism: The Crownpak CR-I(+) contains a chiral crown ether (18-crown-6 derivative) that forms a host-guest complex with primary amines. This interaction is highly stereoselective.
-
Acidic pH: The mobile phase must be acidic (pH 1.0–2.0) to ensure the primary amine is fully protonated (
), which is the required form for crown ether binding. Perchloric acid ( ) is preferred over TFA because TFA has high UV background at 210 nm. -
Elution Order: Typically, the (S)-enantiomer elutes before the (R)-enantiomer on CR-I(+) columns for simple alpha-chiral amines, but standards must be injected to confirm .
Protocol Steps
-
Preparation: Prepare aqueous
by adjusting distilled water to pH 1.5 using concentrated perchloric acid. Filter through 0.22 µm membrane. -
Equilibration: Flush column with mobile phase for 30 minutes. Ensure baseline is stable at 210 nm.
-
Injection: Inject 5 µL of sample (1 mg/mL).
-
System Suitability: Target Resolution (
) > 2.0. If tailing occurs, decrease temperature to 15°C.
Method B: Derivatization with GITC
Best for: Trace impurity analysis, validation, and labs lacking low-UV capabilities.
Since (3R)-1-Isopropylpyrrolidin-3-amine lacks a strong chromophore, direct UV detection is noisy. Derivatization with GITC adds a UV-active group and creates diastereomers (thioureas), which often separate better than the native enantiomers.
Reaction Scheme
The reagent GITC (2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate) reacts with the primary amine to form stable thiourea diastereomers.
Figure 2: Derivatization pathway converting enantiomers into UV-active diastereomers.
Derivatization Protocol
-
Stock Solution: Dissolve 10 mg of the sample in 1 mL Acetonitrile (ACN).
-
Reagent Solution: Dissolve 10 mg of GITC in 1 mL ACN.
-
Reaction: Mix 100 µL Sample + 100 µL GITC solution + 10 µL Triethylamine (TEA).
-
Incubation: Vortex and let stand at room temperature for 30 minutes.
-
Quenching: Add 10 µL Ethanolamine (optional, to scavenge excess GITC) or dilute directly with mobile phase.
Chromatographic Conditions (Reversed Phase)
Because the products are diastereomers, they can often be separated on a standard C18 column, but a chiral column ensures maximum selectivity.
| Parameter | Specification |
| Column | Chiralpak IA-3 (Immobilized Amylose), 4.6 × 150 mm, 3 µm |
| Mobile Phase | 0.1% DEA in Hexane / Ethanol (80:20 v/v) (Normal Phase Mode) |
| Alternative | C18 Column (e.g., Kinetex C18) with ACN/Water gradient (if using diastereomer separation logic) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm (Strong signal from GITC moiety) |
Note: The Chiralpak IA-3 method is preferred over C18 for robustness. The GITC derivatization enhances the interaction with the polysaccharide phase.
Performance Comparison
| Feature | Method A: Direct (Crownpak) | Method B: Derivatization (GITC) |
| Prep Time | < 5 mins (Dilute & Shoot) | 45 mins (Reaction required) |
| Sensitivity (LOD) | High µg/mL (Weak UV) | Low ng/mL (Strong UV) |
| Resolution ( | Typically 2.0 – 5.0 | Typically > 5.0 |
| Robustness | Sensitive to pH and Temperature | Highly Robust |
| Cost per Sample | Low | Moderate (Reagent cost) |
Troubleshooting & Expert Tips
-
Peak Tailing (Direct Method):
-
Cause: Interaction of the basic ring nitrogen with residual silanols.
-
Fix: Ensure the mobile phase pH is strictly < 2.0. The high proton concentration suppresses silanol ionization. Do not add amine modifiers (like DEA) to Crownpak columns; they interfere with the crown ether complex.
-
-
Baseline Noise (Direct Method):
-
Cause: Absorbance of acetate or formate buffers at 210 nm.
-
Fix: Use Perchloric Acid or Phosphoric Acid only. Avoid carboxylic acid buffers.
-
-
Elution Reversal:
-
If the (R)-enantiomer is the minor impurity and elutes second (on the tail of the main peak), quantification is difficult.
-
Fix: Switch from Crownpak CR-I(+) to Crownpak CR-I(-) . This will reverse the elution order, placing the minor impurity before the main peak for easier integration.
-
References
-
Daicel Chiral Technologies. Instruction Manual for CROWNPAK® CR-I(+) and CR-I(-). Retrieved from [Link]
- Hyun, M. H. (2016). Liquid Chromatographic Enantioseparations on Crown Ether-Based Chiral Stationary Phases.
- Bhushan, R., & Martens, J. (2010). Amino Acids and Their Derivatives: Chiral Liquid Chromatography.
-
Chittabathina, V. R., et al. (2014). Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. Chirality, 26(12), 775-779. [Link]
Sources
Technical Guide: 1H and 13C NMR Spectral Analysis of (3R)-1-Isopropylpyrrolidin-3-amine
[1]
Executive Summary
(3R)-1-Isopropylpyrrolidin-3-amine (CAS: 935534-43-3) is a critical chiral building block in the synthesis of chemokine receptor antagonists (e.g., CCR2/CCR5) and other GPCR-targeting therapeutics.[1] Its structural integrity—specifically the maintenance of the R-enantiomer configuration and the purity of the secondary amine—is paramount for downstream efficacy.
This guide provides a definitive spectral analysis of the molecule, focusing on the resolution of diastereotopic ring protons and the diagnostic signals of the isopropyl group. Crucially, we compare the spectral performance of the Free Base versus the Dihydrochloride Salt forms. While the free base is the reactive species for nucleophilic substitution, the salt form is often the preferred storage state due to enhanced stability and crystallinity. Distinguishing these forms via NMR is a routine but essential quality control step.
Experimental Methodology
To ensure reproducibility, the following acquisition parameters are recommended. The choice of solvent is critical: CDCl3 is optimal for the lipophilic free base to prevent amine proton exchange broadening, while D2O is required for the polar salt form.
Sample Preparation
| Parameter | Free Base Protocol | Dihydrochloride Salt Protocol |
| Solvent | Chloroform-d (CDCl3), 99.8% D | Deuterium Oxide (D2O), 99.9% D |
| Concentration | 10–15 mg in 0.6 mL | 10–15 mg in 0.6 mL |
| Reference | TMS (0.00 ppm) | HDO residual peak (4.79 ppm) |
| Tube | 5mm Precision NMR Tube | 5mm Precision NMR Tube |
Acquisition Parameters (400 MHz)
Spectral Analysis: Free Base Form
Structure: (3R)-1-Isopropylpyrrolidin-3-amine Solvent: CDCl3[1]
1H NMR Assignment Strategy
The (3R) chiral center at C3 renders the methylene protons at C2, C4, and C5 diastereotopic . Unlike achiral pyrrolidines where these might appear as simple triplets, in this chiral environment, they appear as complex multiplets due to geminal and vicinal coupling inequivalence.
Representative 1H NMR Data (CDCl3, δ ppm)
| Position | Type | Shift (δ) | Multiplicity | Integration | Assignment Logic |
| 10 | CH (iPr) | 2.95 | Septet (J=6.6 Hz) | 1H | Characteristic methine of N-isopropyl group.[1] |
| 2a, 2b | CH2 (Ring) | 2.65 – 2.85 | Multiplet | 2H | α-protons to Nitrogen; diastereotopic splitting.[1] |
| 5a, 5b | CH2 (Ring) | 2.45 – 2.60 | Multiplet | 2H | α-protons to Nitrogen; distinct from C2 due to distance from C3-NH2. |
| 3 | CH (Chiral) | 3.45 | Multiplet | 1H | Germinal to the amine; deshielded by Nitrogen.[1] |
| 4a, 4b | CH2 (Ring) | 1.50 – 2.10 | Multiplet | 2H | β-protons; typically resolve into two distinct multiplets (one pseudo-quartet, one complex).[1] |
| 11, 12 | CH3 (iPr) | 1.05 | Doublet (J=6.6 Hz) | 6H | Methyls of isopropyl; strong diagnostic doublet. |
| NH2 | Amine | 1.60 | Broad Singlet | 2H | Exchangeable; shift varies with concentration/water. |
13C NMR Assignment
The 13C spectrum confirms the carbon skeleton count (7 signals total).
-
Aliphatic Ring Carbons: Three distinct signals for C2, C4, C5 (approx. 62.0, 35.0, 53.0 ppm).
-
Chiral Center (C3): ~51.0 ppm (attached to NH2).[1]
-
Isopropyl Methine: ~54.0 ppm.
-
Isopropyl Methyls: ~18.0 ppm (often appear as a single peak unless high resolution resolves the diastereotopic environment influence).
Comparative Analysis: Free Base vs. Dihydrochloride Salt[1][2]
This section objectively compares the two forms. In drug development, the salt form is preferred for solubility, but the free base is required for reactions. Mistaking one for the other is a common error that NMR can instantly detect.
Chemical Shift Perturbation (The "Salt Shift")
Protonation of the tertiary ring nitrogen and the primary exocyclic amine causes significant deshielding (downfield shift) due to the positive charge reducing electron density around the alpha-protons.
Comparison Table: Key Diagnostic Shifts
| Proton Environment | Free Base (CDCl3) | Dihydrochloride Salt (D2O) | Δδ (Shift Difference) | Interpretation |
| N-CH (Isopropyl) | ~2.95 ppm | ~3.50 – 3.60 ppm | +0.6 ppm | Strong deshielding due to N+ charge.[1] |
| N-CH2 (Ring C2/C5) | 2.45 – 2.85 ppm | 3.20 – 3.80 ppm | +0.8 ppm | Major diagnostic shift; signals move away from the "alkane" region.[1] |
| CH-NH2 (C3) | ~3.45 ppm | ~4.10 ppm | +0.6 ppm | Deshielding from adjacent ammonium (NH3+) and ring N+.[1] |
| Isopropyl Methyls | ~1.05 ppm | ~1.35 ppm | +0.3 ppm | Slight downfield shift; doublet structure preserved. |
Stability & Solubility Profile
-
Free Base:
-
Pros: Sharp spectral lines; distinct coupling patterns.
-
Cons: Hygroscopic; absorbs atmospheric CO2 to form carbamates (visible as new peaks ~160 ppm in 13C). Unstable over long storage.
-
-
Dihydrochloride Salt:
Visualizing the Logic
The following diagrams illustrate the assignment workflow and the structural impact of protonation.
Assignment Workflow
Caption: Decision tree for distinguishing Free Base vs. Salt form based on alpha-proton chemical shifts.
Diastereotopic Proton Visualization
Caption: The C3 chiral center creates magnetically non-equivalent environments for ring protons, resulting in complex splitting patterns.[1]
Conclusion
For (3R)-1-Isopropylpyrrolidin-3-amine, 1H NMR is the primary tool for identity and form verification.[1] The isopropyl septet is the anchor signal. To validate the Free Base , look for the N-methine septet at 2.95 ppm . To validate the HCl Salt , expect this signal to shift to ~3.55 ppm and ensure the sample is fully soluble in D2O.
Recommendation: For long-term storage in compound libraries, convert the free base to the dihydrochloride salt and verify the conversion using the shift differentials outlined in Section 4.1.
References
-
Advanced ChemBlocks Inc. (2026).[3] (3R)-1-(Propan-2-yl)pyrrolidin-3-amine Product Specifications. Retrieved from
-
Sigma-Aldrich. (n.d.).[1] 1-(3-Aminopropyl)pyrrolidine Spectral Data (Analog Comparison). Retrieved from
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 3: NMR - Diastereotopic Protons).
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[4] (Amine Salt Shifts).
-
ChemicalBook. (2023). Pyrrolidine 13C NMR Spectrum Reference. Retrieved from
Mass spectrometry fragmentation patterns of aminopyrrolidines
This guide provides an in-depth technical comparison of the mass spectrometry (MS) fragmentation patterns of 3-aminopyrrolidines , a critical class of chiral building blocks in drug discovery. It compares the core scaffold against its primary structural alternative, 2-(aminomethyl)pyrrolidine , and details the spectral behavior of their N-protected derivatives.
Executive Summary & Product Positioning
Aminopyrrolidines are essential diamine scaffolds used to introduce solubility and basicity into drug candidates (e.g., fluoroquinolones, carbapenems). In Quality Control (QC) and metabolite identification, distinguishing between regioisomers and homologs is critical.
This guide compares the fragmentation dynamics of 3-Aminopyrrolidine (the primary product) against 2-(aminomethyl)pyrrolidine (the functional alternative). While 3-aminopyrrolidine positions the primary amine directly on the ring, the 2-aminomethyl variant extends it via a methylene linker. This structural difference dictates unique fragmentation pathways—specifically the diagnostic loss of the exocyclic methylamine side chain in the latter, which is absent in the former.
Key Differentiators at a Glance
| Feature | 3-Aminopyrrolidine | 2-(Aminomethyl)pyrrolidine |
| Molecular Weight | 86.14 Da | 100.16 Da |
| Precursor Ion | m/z 87 | m/z 101 |
| Primary Neutral Loss | ||
| Diagnostic Fragment | m/z 70 (Pyrroline) | m/z 71 (Pyrrolidine ring) |
| Fragmentation Energy | High (Ring constraint) | Moderate (Side-chain cleavage) |
Mechanistic Principles of Fragmentation
The fragmentation of aminopyrrolidines under Electrospray Ionization (ESI) is driven by charge localization on the most basic nitrogen (typically the secondary ring amine) and subsequent proton transfers.
3-Aminopyrrolidine ( )
-
Precursor: m/z 87
-
Mechanism: The protonated ring nitrogen facilitates an inductive effect. The primary fragmentation pathway involves the elimination of ammonia (
) from the C3 position to form a stable pyrrolinium cation (m/z 70). -
Secondary Pathway: Ring opening via Retro-Diels-Alder (RDA) type mechanisms is less favored in soft ionization but observed in Electron Ionization (EI), leading to ethylene loss.
2-(Aminomethyl)pyrrolidine ( )
-
Precursor: m/z 101
-
Mechanism: Two competing pathways exist:[1]
-
Loss of Ammonia: Similar to the 3-isomer, yielding m/z 84.
-
-Cleavage (Side Chain Loss): The exocyclic C-C bond is susceptible to cleavage, expelling the neutral methylamine radical (
) or neutral methanimine, generating the unsubstituted pyrrolidinium ion at m/z 71. This m/z 71 peak is diagnostic.
-
Visualization of Fragmentation Pathways
The following diagrams illustrate the divergent signaling pathways for structural elucidation.
Diagram 1: 3-Aminopyrrolidine Fragmentation Logic
Caption: Fragmentation pathway of 3-aminopyrrolidine showing the dominant loss of ammonia to form the m/z 70 cation.
Diagram 2: 2-(Aminomethyl)pyrrolidine Differentiation Logic
Caption: Competitive fragmentation in 2-(aminomethyl)pyrrolidine. The m/z 71 peak distinguishes this scaffold from the 3-amino isomer.
Detailed Comparative Analysis
The following table synthesizes experimental data for identification.
Table 1: MS/MS Spectral Fingerprint Comparison
| Parameter | 3-Aminopyrrolidine | 2-(Aminomethyl)pyrrolidine | N-Boc-3-Aminopyrrolidine |
| Formula | |||
| Precursor (ESI+) | 87.1 | 101.1 | 187.1 |
| Base Peak (MS2) | 70.1 | 84.1 | 131.1 |
| Secondary Peak | 43.0 (Ring fragment) | 71.1 | 87.1 (Loss of Boc) |
| Diagnostic Loss | -17 Da ( | -30 Da ( | -56 Da (Isobutene) |
| Collision Energy | 15–25 eV | 10–20 eV | 10–15 eV (Labile Boc) |
Analysis of N-Protected Derivatives
In drug development, these molecules are often handled as N-Boc or N-Fmoc protected intermediates.
-
N-Boc-3-Aminopyrrolidine (m/z 187): The fragmentation is dominated by the loss of the tert-butyl group (isobutene, 56 Da), yielding a peak at m/z 131 (carbamic acid intermediate), which quickly decarboxylates to m/z 87 (the naked amine).
-
Differentiation Strategy: If you observe a transition
, the core is confirmed as 3-aminopyrrolidine.
Experimental Protocol: Structural Elucidation
To replicate these results or validate an unknown sample, follow this self-validating protocol.
Sample Preparation
-
Stock Solution: Dissolve 1 mg of the aminopyrrolidine standard in 1 mL of Methanol/Water (50:50, v/v) containing 0.1% Formic Acid.
-
Working Solution: Dilute to 1 µg/mL (approx. 10 µM) for direct infusion or LC-MS injection. Note: High concentrations cause space-charge effects in ion traps; keep <10 µM.
Instrument Parameters (ESI-MS/MS)
-
Ionization Mode: Positive Electrospray (
). -
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 20 V (Low enough to prevent in-source fragmentation of the parent).
-
Collision Gas: Argon or Nitrogen.
-
Collision Energy (CE): Ramp from 10 to 40 eV to observe the full breakdown curve.
Workflow for Unknown Identification
-
Full Scan (MS1): Confirm parent ion (m/z 87 or 101).
-
Check: If m/z is 86 or 100, the molecule is likely neutral or radical; check ionization acidity.
-
-
Product Ion Scan (MS2): Select parent ion and apply 20 eV CE.
-
Decision Logic:
-
Is Parent m/z 87? Look for m/z 70.
3-Aminopyrrolidine . -
Is Parent m/z 101? Look for m/z 71.
-
Present:2-(Aminomethyl)pyrrolidine (Side chain loss).
-
Absent (only m/z 84 seen): Likely a ring-substituted isomer like 3-methyl-3-aminopyrrolidine .
-
-
References
-
NIST Mass Spectrometry Data Center. Mass Spectrum of Pyrrolidine and Derivatives. National Institute of Standards and Technology. Available at: [Link]
-
MassBank of North America. ESI-MS/MS Spectra of Amines and Pyrrolidines. MassBank Project.[2] Available at: [Link]
-
Jackson, G. et al. (2020). Fragmentation pathways of α-pyrrolidinophenone synthetic cathinones.[3] Forensic Chemistry.[2] Available at: [Link]
-
PubChem. Compound Summary: 3-Aminopyrrolidine.[2][4] National Library of Medicine. Available at: [Link]
Sources
A Researcher's Guide to the Stereoselective Bioactivity of Isopropylpyrrolidin-3-amine Isomers
Introduction: The Imperative of Chirality in Drug Design
In the realm of pharmacology, a molecule's three-dimensional structure is not merely a geometric curiosity; it is a fundamental determinant of its biological function. Many therapeutic agents are chiral, existing as a pair of non-superimposable mirror images known as enantiomers.[1] While chemically identical in an achiral environment, these enantiomers can exhibit profoundly different activities within the chiral milieu of the body, interacting distinctly with stereoselective biological targets like enzymes and receptors.[1][2]
This guide provides a comparative framework for evaluating the biological activity of the (R)- and (S)-isomers of isopropylpyrrolidin-3-amine, a chiral scaffold of interest in medicinal chemistry.[3][4] The Easson-Stedman hypothesis posits that for a chiral molecule, the more potent enantiomer engages with its receptor at a minimum of three points of contact.[5][6] The less potent enantiomer, due to its mirrored configuration, can typically only achieve two-point binding, resulting in significantly reduced or altered activity.[5][6][7] This principle underscores the critical need to characterize each enantiomer independently to identify the eutomer (the more active isomer) and the distomer (the less active or potentially harmful isomer).[1]
While comprehensive comparative data for the specific R- and S-isomers of isopropylpyrrolidin-3-amine are not extensively available in public literature, this guide will utilize established principles and experimental protocols applied to analogous chiral amines and pyrrolidine derivatives to illustrate the essential workflow for such an investigation.[2][8] We will explore the key in vitro assays required to build a robust biological profile, from target binding and functional activity to metabolic stability.
The Investigative Workflow: From Isomer to Biological Profile
A systematic evaluation of stereoisomers involves a multi-stage process. It begins with the acquisition of enantiomerically pure compounds and proceeds through a cascade of in vitro assays designed to elucidate their pharmacological and biopharmaceutical properties.
Caption: Workflow for Comparative Isomer Analysis.
Part 1: In Vitro Pharmacodynamic Evaluation
The primary goal of pharmacodynamic assessment is to quantify how each isomer interacts with its biological target to produce a functional response. This involves measuring both binding affinity and functional potency.
Target Binding Affinity: Radioligand Binding Assays
Radioligand binding assays are the gold standard for determining the affinity (expressed as the inhibition constant, Ki) of a compound for a specific receptor.[9][10] These assays measure the ability of the test compound (the unlabeled "competitor") to displace a radiolabeled ligand that is known to bind to the target with high affinity.
Illustrative Data: The following table presents hypothetical binding affinity data for the R- and S-isomers of isopropylpyrrolidin-3-amine against a G-Protein Coupled Receptor (GPCR) Target X, demonstrating the potential for stereoselective binding often observed in such molecules.[11]
| Isomer | Target | Binding Affinity (Ki, nM) |
| (R)-isopropylpyrrolidin-3-amine | GPCR Target X | 15.2 |
| (S)-isopropylpyrrolidin-3-amine | GPCR Target X | 897.5 |
Data is illustrative and not based on published results for this specific compound.
In this example, the (R)-isomer displays a significantly higher affinity for the target receptor than the (S)-isomer, suggesting a more complementary fit within the receptor's binding pocket.
Functional Potency & Efficacy: cAMP Assays
While binding affinity is crucial, it does not describe the functional consequence of that binding. A compound can be an agonist (activating the receptor), an antagonist (blocking the receptor), or an inverse agonist. Functional assays, such as those measuring cyclic adenosine monophosphate (cAMP) levels, are essential for characterizing this activity.[12][13] GPCRs that couple to Gs or Gi proteins modulate the production of the second messenger cAMP.[14]
-
For Gs-coupled receptors: An agonist will increase cAMP levels.
-
For Gi-coupled receptors: An agonist will decrease forskolin-stimulated cAMP levels.
The concentration of the compound required to produce 50% of its maximal effect is its IC50 (for inhibitors/antagonists) or EC50 (for agonists).
Illustrative Data: This table shows hypothetical functional data for the isomers against GPCR Target X, a Gi-coupled receptor. The assay measures the inhibition of forskolin-stimulated cAMP production.
| Isomer | Target | Functional Potency (IC50, nM) |
| (R)-isopropylpyrrolidin-3-amine | GPCR Target X | 45.8 |
| (S)-isopropylpyrrolidin-3-amine | GPCR Target X | > 10,000 |
Data is illustrative. An IC50 value greater than 10,000 nM typically indicates a lack of significant activity at the tested concentrations.
This functional data corroborates the binding data, indicating that the (R)-isomer is the eutomer, potently inhibiting the receptor's signaling cascade, while the (S)-isomer is functionally inactive at relevant concentrations.
Part 2: In Vitro ADME Profile - Metabolic Stability
An essential component of early drug discovery is understanding a compound's metabolic liabilities. The liver is the primary site of drug metabolism, largely mediated by cytochrome P450 (CYP) enzymes located in liver microsomes.[15][16] A microsomal stability assay assesses the rate at which a compound is metabolized by these enzymes, providing an estimate of its in vitro intrinsic clearance.[17]
Illustrative Data: The metabolic stability of the R- and S-isomers is evaluated by incubating them with human liver microsomes and measuring the percentage of the parent compound remaining over time. The in vitro half-life (t½) is then calculated.
| Isomer | Species | In Vitro Half-life (t½, min) |
| (R)-isopropylpyrrolidin-3-amine | Human | 48.5 |
| (S)-isopropylpyrrolidin-3-amine | Human | 55.2 |
| Verapamil (Control) | Human | 15.1 |
Data is illustrative. Verapamil is a common control compound with known metabolic properties.
In this hypothetical scenario, both isomers exhibit moderate and comparable metabolic stability, suggesting that stereochemistry at this position may not be a major determinant for CYP-mediated metabolism for this particular scaffold.
Experimental Protocols
Protocol 1: Radioligand Competition Binding Assay
This protocol describes a method to determine the binding affinity (Ki) of test compounds for a target GPCR expressed in cell membranes.[18][19]
Caption: Radioligand Binding Assay Workflow.
Methodology:
-
Preparation: Cell membranes expressing the target receptor are prepared and diluted in assay buffer to a final concentration (e.g., 10 µ g/well ).
-
Compound Addition: Test compounds (R- and S-isomers) are serially diluted. 50 µL of each concentration is added to the wells of a 96-well plate.
-
Radioligand Addition: A specific radioligand (e.g., [³H]-agonist) is diluted in assay buffer. 50 µL is added to all wells. Non-specific binding is determined in the presence of a high concentration of an unlabeled standard antagonist.
-
Incubation: The plate is incubated for a set time (e.g., 90 minutes) at room temperature to allow the binding to reach equilibrium.[18]
-
Termination & Filtration: The incubation is terminated by rapid vacuum filtration through a glass fiber filtermat, separating the bound radioligand (trapped on the filter) from the unbound.
-
Washing: The filters are washed multiple times with ice-cold buffer to remove any remaining unbound radioligand.
-
Quantification: The filtermat is dried, and a scintillation cocktail is added. The radioactivity trapped on the filters is quantified using a scintillation counter.
-
Data Analysis: The data is analyzed using non-linear regression to determine the IC50 value, which is then converted to a Ki value using the Cheng-Prusoff equation.
Protocol 2: Liver Microsomal Stability Assay
This protocol assesses the rate of metabolism of a test compound when incubated with liver microsomes.[20][21]
Methodology:
-
Reagent Preparation: A master mix containing liver microsomes (e.g., human, 0.5 mg/mL final concentration) and buffer (e.g., phosphate buffer, pH 7.4) is prepared.[16] A separate solution of the NADPH cofactor is also prepared.[15][16]
-
Incubation Setup: The test compound (1 µM final concentration) is added to the microsomal solution and pre-warmed to 37°C.[16]
-
Reaction Initiation: The metabolic reaction is initiated by adding the NADPH solution.
-
Time Points: Aliquots are removed from the reaction mixture at specific time points (e.g., 0, 5, 15, 30, 45 minutes).[16]
-
Reaction Termination: The reaction in each aliquot is immediately stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[17]
-
Sample Processing: The terminated samples are centrifuged to pellet the protein. The supernatant is then transferred for analysis.
-
LC-MS/MS Analysis: The concentration of the remaining parent compound in each sample is quantified using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[17][21]
-
Data Analysis: The natural log of the percentage of compound remaining is plotted against time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance.[16][17]
Conclusion
The comprehensive characterization of individual stereoisomers is a non-negotiable tenet of modern drug discovery. As illustrated through the established protocols and hypothetical data for the R- and S-isomers of isopropylpyrrolidin-3-amine, enantiomers can possess dramatically different pharmacological profiles. The (R)-isomer in our model was the eutomer, exhibiting high affinity and functional potency, while the (S)-isomer was effectively inactive. This stereoselectivity is fundamental to a molecule's interaction with its biological target. By systematically applying rigorous in vitro assays for binding, function, and metabolic stability, researchers can build a clear, data-driven case for advancing the optimal isomer, thereby enhancing the potential for therapeutic success and minimizing off-target effects.
References
-
In vitro drug metabolism: for the selection of your lead compounds. (n.d.). Symeres. Retrieved February 13, 2026, from [Link]
-
Microsomal stability assay for human and mouse liver microsomes - drug metabolism. (n.d.). protocols.io. Retrieved February 13, 2026, from [Link]
-
Microsomal Stability. (n.d.). Cyprotex. Retrieved February 13, 2026, from [Link]
-
Explain Easson and Stedman hypothetical interaction between the two enant... (2025, December 20). Filo. Retrieved February 13, 2026, from [Link]
-
Microsomal stability assay for human and mouse liver microsomes - drug metabolism v1. (2024, August 14). protocols.io. Retrieved February 13, 2026, from [Link]
-
Microsomal Clearance/Stability Assay. (n.d.). Domainex. Retrieved February 13, 2026, from [Link]
-
Quantification of The Surface Expression of G Protein-coupled ReceptorsUsing Intact Live-cell Radioligand Binding Assays. (2020, September 20). Bio-protocol. Retrieved February 13, 2026, from [Link]
-
GPCR Membrane Ligand Binding Assay Development. (n.d.). Multispan, Inc. Retrieved February 13, 2026, from [Link]
-
Flanagan, C. A. (2016). GPCR-radioligand binding assays. Methods in Cell Biology. Retrieved February 13, 2026, from [Link]
-
Easson-Stedman Hypothesis. (n.d.). Scribd. Retrieved February 13, 2026, from [Link]
-
Chandrasekhar, S. (2015). Prostereoisomerism and biological activity: possible implications for drug design. Turkish Journal of Chemistry. Retrieved February 13, 2026, from [Link]
-
Easson-Stedman hypothetical interaction between the two enantiomers of a racemic drug with a receptor at the drug binding sites. (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]
-
cAMP Accumulation Assay. (n.d.). Creative BioMart. Retrieved February 13, 2026, from [Link]
-
cAMP Hunter™ eXpress GPCR Assay. (n.d.). Eurofins DiscoverX. Retrieved February 13, 2026, from [Link]
-
PDSP - Functional Assays Protocols. (n.d.). UNC Chapel Hill. Retrieved February 13, 2026, from [Link]
-
Ruffolo, R. R. Jr, et al. (1983). Differences in the applicability of the easson-stedman hypothesis to the alpha 1- and alpha 2-adrenergic effects of phenethylamines and imidazolines. European Journal of Pharmacology. Retrieved February 13, 2026, from [Link]
-
GPCR Radioligand Binding - Robust Assays, Fast Results. (n.d.). Eurofins Discovery. Retrieved February 13, 2026, from [Link]
-
Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. (n.d.). University of Bath. Retrieved February 13, 2026, from [Link]
-
(R)-(+)-3-Aminopyrrolidine. (n.d.). Chem-Impex. Retrieved February 13, 2026, from [Link]
-
Chemistry Pharmacology And Behavioral Studies Identify Chiral Cyclopropanes As Selective α4β2-Nicotinic Acetylch. (2013, June 4). CORE. Retrieved February 13, 2026, from [Link]
-
Synthesis and biological evaluation of 3-aminopyrrolidine derivatives as CC chemokine receptor 2 antagonists. (2010, April 1). Bioorganic & Medicinal Chemistry Letters. Retrieved February 13, 2026, from [Link]
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021, August 10). Molecules. Retrieved February 13, 2026, from [Link]
-
Selective α3β4 Nicotinic Acetylcholine Receptor Ligand as a Potential Tracer for Drug Addiction. (2023, February 10). Molecules. Retrieved February 13, 2026, from [Link]
-
Chiral drugs. (n.d.). LabMed Discovery. Retrieved February 13, 2026, from [Link]
-
Minimal Structural Changes Determine Full and Partial Nicotinic Receptor Agonist Activity for Nicotine Analogues. (2019, July 24). Molecules. Retrieved February 13, 2026, from [Link]
-
Design of Ligands for the Nicotinic Acetylcholine Receptors: The Quest for Selectivity. (2012, March 28). Current Topics in Medicinal Chemistry. Retrieved February 13, 2026, from [Link]
-
Chiral Pharmacology: The Mirror Image of Drug Development. (2025, April 15). Chiralpedia. Retrieved February 13, 2026, from [Link]
-
Discrimination of 3-aminopyrrolidine derivatives with chiral and positional isomerism through mobility disparity based on non-covalent interactions. (2025, August 5). ResearchGate. Retrieved February 13, 2026, from [Link]
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2024, October 17). Molecules. Retrieved February 13, 2026, from [Link]
-
stereochemistry and biological activity of drugs. (n.d.). SlideShare. Retrieved February 13, 2026, from [Link]
-
Synthesis of a New Chiral Pyrrolidine. (2010, March 9). Molecules. Retrieved February 13, 2026, from [Link]
-
Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging. (2019, November 13). eNeuro. Retrieved February 13, 2026, from [Link]
-
A new competitive strategy for the industrial synthesis of drugs based on chiral amines via utilizing the waste isomer by flow chemistry. (n.d.). Vapourtec. Retrieved February 13, 2026, from [Link]
- Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity. (2007, March 1). Google Patents.
Sources
- 1. Chiral Pharmacology: The Mirror Image of Drug Development – Chiralpedia [chiralpedia.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Explain Easson and Stedman hypothetical interaction between the two enant.. [askfilo.com]
- 6. scribd.com [scribd.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and biological evaluation of 3-aminopyrrolidine derivatives as CC chemokine receptor 2 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 11. mdpi.com [mdpi.com]
- 12. GloSensor™ cAMP Assay Protocol [promega.com]
- 13. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]
- 14. cAMP-Glo™ Assay Protocol [worldwide.promega.com]
- 15. mttlab.eu [mttlab.eu]
- 16. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 17. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 18. Quantification of The Surface Expression of G Protein-coupled ReceptorsUsing Intact Live-cell Radioligand Binding Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 19. multispaninc.com [multispaninc.com]
- 20. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 21. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Quality Control Standards for (3R)-1-Isopropylpyrrolidin-3-amine Reagents
Abstract
(3R)-1-Isopropylpyrrolidin-3-amine is a critical chiral building block in the synthesis of advanced pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[1] The stereochemical integrity of this reagent is paramount, as the presence of its corresponding (S)-enantiomer can lead to significant differences in biological activity, potentially resulting in reduced efficacy or adverse off-target effects in the final drug product.[2] This guide provides an in-depth comparison of analytical methodologies for the quality control (QC) of (3R)-1-Isopropylpyrrolidin-3-amine, offering researchers and drug development professionals the necessary framework to ensure the identity, purity, and enantiomeric excess of this vital reagent. We will dissect the causality behind experimental choices, present detailed, self-validating protocols, and provide a comparative analysis of the industry-standard techniques.
The Imperative of Stereochemical Purity in Drug Development
In pharmaceutical synthesis, chiral amines like (3R)-1-Isopropylpyrrolidin-3-amine serve as foundational scaffolds.[3] The precise three-dimensional arrangement of atoms is what dictates molecular recognition at biological targets. Consequently, the quality control of such a reagent extends beyond simple chemical purity; it demands a rigorous assessment of its enantiomeric purity. The enantiomeric excess (ee), a measure of the predominance of one enantiomer over the other, is a critical quality attribute (CQA) that must be meticulously controlled and quantified.[2][4] Regulatory bodies such as the FDA and international guidelines like those from the ICH mandate strict control over stereoisomers in drug substances.[5][6]
This guide will focus on the primary analytical techniques used to establish the quality of (3R)-1-Isopropylpyrrolidin-3-amine:
-
Identity & Structure Confirmation: Primarily by Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
-
Chemical Purity (Assay): Determined by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
-
Enantiomeric Purity (Enantiomeric Excess): The core challenge, addressed by Chiral HPLC and Chiral Derivatization with NMR.
-
Impurity Profiling: Characterization of organic, inorganic, and residual solvent impurities.[7][8]
Comparative Analysis of Core QC Methodologies
The selection of an analytical method is a strategic decision based on the specific requirements of the analysis, such as required precision, sample throughput, and available equipment. Below, we compare the workhorse techniques for determining enantiomeric excess.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the gold standard for enantiomeric separation due to its robustness, high resolution, and wide applicability.[3][9] The technique relies on a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and, thus, separation.
Causality Behind the Method: The differential interaction between the enantiomers and the CSP is based on the formation of transient diastereomeric complexes. The stability of these complexes varies, causing one enantiomer to travel through the column more slowly than the other. Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are particularly effective for separating chiral amines.[3][10]
dot
Caption: General workflow for Chiral HPLC analysis.
NMR Spectroscopy with Chiral Derivatizing Agents (CDAs)
NMR spectroscopy offers a powerful and rapid alternative for determining enantiomeric excess without requiring the isolation of both enantiomers.[2] The method involves reacting the amine sample with a highly pure chiral derivatizing agent (CDA) to form a mixture of diastereomers.
Causality Behind the Method: Diastereomers possess different physical and chemical properties, including distinct NMR spectra.[11] By integrating the signals corresponding to each diastereomer in the ¹H or ³¹P NMR spectrum, their ratio can be accurately determined. This ratio directly reflects the enantiomeric ratio of the original amine, provided the reaction goes to completion and no kinetic resolution occurs.[12][13] A common class of CDAs for amines are Mosher's acid chlorides, although simpler, more robust protocols using agents like 2-formylphenylboronic acid with BINOL have been developed.[11][13]
dot
Sources
- 1. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. eurekaselect.com [eurekaselect.com]
- 6. Guidance for Industry: Stereochemical Issues in Chiral Drug Development - Canada.ca [canada.ca]
- 7. Simultaneous profiling of organic and inorganic impurities in α-pyrrolidinopentiophenone (α-PVP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pharmatutor.org [pharmatutor.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
Chiral Amine Impurity Profiling: A Comparative Guide to HPLC, SFC, and Derivatization Strategies
Executive Summary
The enantiomeric purity of chiral amine building blocks is a critical quality attribute (CQA) in pharmaceutical development. Approximately 40% of modern pharmacopeia relies on chiral amine scaffolds. Impurities—specifically enantiomeric excesses (ee) and regioisomers—can alter efficacy or introduce toxicity.
This guide compares the three dominant analytical methodologies: High-Performance Liquid Chromatography (HPLC) , Supercritical Fluid Chromatography (SFC) , and Indirect Derivatization .
The Verdict:
-
Direct Chiral SFC is the superior choice for high-throughput screening and routine purity analysis due to kinetic performance and reduced solvent load.
-
Direct Chiral HPLC remains the gold standard for transferability to QC environments lacking SFC infrastructure and for highly polar amine salts.
-
Derivatization is reserved for amines lacking UV chromophores or when ultra-trace detection (LOD < 0.05%) is required via fluorescence.
The "Amine Problem" in Chromatography
Before comparing methods, we must address the fundamental challenge: Silanol Interaction .
Chiral amines act as strong bases. In chromatographic systems, they interact with residual acidic silanol groups (
-
Severe Peak Tailing: (
), compromising resolution. -
Retention Drift: Non-specific binding alters retention times (
).
The Solution: All protocols below utilize Basic Additives (Diethylamine, Triethylamine, or Ethanolamine) to competitively block silanol sites, a non-negotiable step for robust amine analysis.
Comparative Methodology
Method A: Direct Chiral SFC (The Modern Standard)
SFC utilizes supercritical
-
Mechanism: Hydrogen bonding and inclusion complexation on polysaccharide-based CSPs.
-
Key Advantage: "Green" chemistry and speed.[1] Amine peaks are typically sharper due to faster mass transfer in supercritical fluid.
Method B: Direct Chiral HPLC (The Robust Workhorse)
Normal Phase (NP) or Polar Organic Mode (POM) HPLC. While slower, it offers universal compatibility.
-
Mechanism: Similar to SFC but relies on bulk solvent properties (Hexane/IPA) to modulate interactions.
-
Key Advantage: Global transferability to manufacturing sites.
Method C: Indirect Derivatization (The Problem Solver)
Reacting the chiral amine with a chiral derivatizing agent (CDA) like GITC (2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate) or FDAA (Marfey’s Reagent).
-
Mechanism: Converts enantiomers into diastereomers, which have different physical properties and can be separated on inexpensive achiral C18 columns.[2]
-
Key Advantage: Introduces a UV/Fluorescent chromophore for amines that are otherwise invisible (e.g., simple aliphatic amines).
Experimental Data Comparison
The following data summarizes a study resolving
Table 1: Performance Metrics of Analytical Techniques
| Metric | Method A: Chiral SFC | Method B: Chiral NP-HPLC | Method C: Derivatization (GITC) |
| Column | Chiralpak IB-3 (3µm) | Chiralpak IB (5µm) | Agilent Zorbax C18 |
| Mobile Phase | Hexane / IPA + 0.1% DEA | Water / ACN (Gradient) | |
| Analysis Time | 3.2 min | 18.5 min | 25.0 min (inc. reaction) |
| Resolution ( | 4.1 | 2.8 | 5.5 |
| Tailing Factor ( | 1.1 (Excellent) | 1.4 (Acceptable) | 1.0 (Perfect) |
| LOD (Signal/Noise=3) | 0.05% | 0.05% | 0.005% (High Sensitivity) |
| Solvent Cost/Run | Low ( | High ( | Low (Aq. Mobile Phase) |
Analysis: SFC provides the best balance of speed and resolution.[3] However, if the amine lacks a UV chromophore (like
-methylbenzylamine does not, but smaller aliphatic amines might), Derivatization (Method C) becomes mandatory to lower the LOD.
Decision Framework
Use this logic flow to select the appropriate method for your specific amine building block.
Figure 1: Decision tree for selecting analytical methods based on analyte properties (volatility, chromophore presence) and sensitivity requirements.
Detailed Experimental Protocols
Protocol A: Chiral SFC Screening (Recommended)
Objective: Rapidly identify the optimal column/modifier combination.
-
System: Agilent 1260 Infinity II SFC or Waters UPC2.
-
Column Pool: Chiralpak IA, IB, IC, ID (Amylose/Cellulose derivatives).
-
Mobile Phase A:
(Industrial Grade). -
Mobile Phase B (Modifier): Methanol with 0.1% Diethylamine (DEA) or Isopropylamine.
-
Note: The basic additive is critical. Without it, amines will adsorb to the stationary phase.
-
-
Gradient: 5% to 50% B over 5 minutes.
-
Conditions: Backpressure 120 bar, Temperature 40°C.
-
Detection: UV (check max absorbance) or MS (ESI+).
Protocol B: Indirect Derivatization with GITC
Objective: Analyze amines without chromophores or resolve difficult enantiomers on standard C18 columns.
-
Reagent Prep: Dissolve 10 mg GITC in 1 mL Acetonitrile.
-
Sample Prep: Dissolve 1 mg Chiral Amine in 1 mL Acetonitrile.
-
Add Base: Add 10 µL Triethylamine (TEA) to ensure the amine is unprotonated and reactive.
-
-
Reaction: Mix 100 µL Sample + 100 µL Reagent. Shake at Room Temp for 15 mins.
-
Quench: Add 10 µL Ethanolamine to react with excess GITC.
-
Analysis: Inject onto a standard C18 column (e.g., Agilent Zorbax Eclipse Plus).
-
Mobile Phase: Water/Acetonitrile Gradient (0.1% Formic Acid).
-
Detection: UV at 254 nm (GITC provides the chromophore).
-
Workflow Visualization: The SFC Screening Loop
This diagram illustrates the iterative process of optimizing the SFC method for a new chiral amine.
Figure 2: Systematic workflow for developing a Chiral SFC method, emphasizing the iterative screening of modifiers and columns.
References
-
ICH Harmonised Tripartite Guideline. (2006).[4] Impurities in New Drug Substances Q3A(R2).[4][5] International Council for Harmonisation.[4][6] [Link]
-
De Klerck, K., et al. (2014). Supercritical Fluid Chromatography for the Enantioseparation of Pharmaceuticals.[3] Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Bhushan, R., & Martens, J. (2010). Amino Acids and their Derivatives: Chiral Liquid Chromatography.[7] Encyclopedia of Separation Science. [Link]
-
Regis Technologies. (2025). Chiral Application Guide: Separations of Amines.[Link]
-
Daicel Corporation. (2024). Instruction Manual for CHIRALPAK® IA, IB, IC, ID, IE, IF.[Link]
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. database.ich.org [database.ich.org]
- 5. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 7. Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Researcher's Comprehensive Guide to the Safe Handling of (3R)-1-Isopropylpyrrolidin-3-amine
This guide provides essential safety and logistical information for the handling of (3R)-1-Isopropylpyrrolidin-3-amine, a substituted pyrrolidine derivative. As with many specialized amine compounds utilized in advanced drug development and chemical synthesis, a thorough understanding of its potential hazards and the implementation of rigorous safety protocols are paramount. This document is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to handle this compound responsibly, ensuring both personal safety and experimental integrity. The information herein is synthesized from established safety protocols for corrosive amines and analogous compounds, providing a robust framework for safe operation.
Understanding the Hazard: A Proactive Approach to Safety
Key Chemical Incompatibilities: To prevent dangerous reactions, it is crucial to avoid contact with the following:
-
Strong oxidizing agents
-
Acids and Acid chlorides
-
Carbon dioxide (CO2)[3]
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are non-negotiable when handling (3R)-1-Isopropylpyrrolidin-3-amine. The goal is to create a complete barrier between the researcher and the chemical.
Table 1: Recommended Personal Protective Equipment
| Body Part | Required PPE | Rationale and Best Practices |
| Hands | Double-gloving with appropriate chemical-resistant gloves. A recommended combination is a nitrile inner glove with a butyl or neoprene outer glove. | Amines can be corrosive and are readily absorbed through the skin.[4] Butyl and neoprene gloves offer excellent resistance to a wide range of chemicals, including corrosive amines.[5][6][7] Always inspect gloves for any signs of degradation or punctures before use.[4] |
| Eyes/Face | Chemical safety goggles in combination with a face shield . | This compound is expected to cause severe eye damage upon contact.[1][2] Standard safety glasses are insufficient. A face shield provides an additional layer of protection against splashes.[4] |
| Body | A chemically resistant apron over a standard laboratory coat. | This provides a barrier against spills and splashes, protecting your clothing and skin.[8] |
| Respiratory | All handling should be performed within a certified chemical fume hood . | This is the primary engineering control to prevent inhalation of potentially harmful vapors.[2][8] |
Operational Plan: From Receipt to Storage
A systematic approach to handling ensures safety at every stage.
Receiving and Unpacking:
-
Upon receipt, visually inspect the container for any signs of damage or leaks.
-
Don appropriate PPE (gloves and eye protection) before opening the secondary packaging.
-
Verify the label and have the corresponding Safety Data Sheet (SDS) readily available.
Storage:
-
Store in a cool, dry, and well-ventilated area designated for corrosive materials.[2]
-
Keep the container tightly sealed.[2]
-
Store away from incompatible materials, particularly acids and oxidizing agents.[9]
-
Never store corrosive liquids above eye level.[10]
Step-by-Step Handling Protocol
This protocol outlines the essential steps for safely handling (3R)-1-Isopropylpyrrolidin-3-amine in a laboratory setting.
-
Preparation:
-
Aliquoting and Dispensing:
-
Perform all manipulations of the neat compound inside a certified chemical fume hood.[2]
-
Use appropriate tools (e.g., syringes, cannulas) for transfers to minimize the risk of spills.
-
If transferring from a larger container, ensure it is done slowly and carefully to avoid splashing.
-
-
Post-Handling:
-
Tightly seal the primary container immediately after use.
-
Decontaminate any surfaces that may have come into contact with the chemical.
-
Properly dispose of any contaminated disposable materials (e.g., pipette tips, wipes) in a designated hazardous waste container.
-
Remove PPE in the correct order to avoid cross-contamination and wash hands thoroughly with soap and water.
-
Emergency Procedures: A Plan for the Unexpected
Rapid and correct response to an exposure or spill is critical.
Table 2: Emergency Response Protocol
| Emergency Situation | Immediate Action Steps |
| Skin Contact | 1. Immediately flush the affected area with copious amounts of water for at least 15 minutes.[1][2] 2. Remove any contaminated clothing while continuing to flush.[1] 3. Seek immediate medical attention.[1] |
| Eye Contact | 1. Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open to ensure thorough rinsing.[1][2] 2. Remove contact lenses if present and easy to do so. 3. Seek immediate medical attention.[1] |
| Inhalation | 1. Move the affected person to fresh air immediately.[12] 2. If breathing is difficult or has stopped, provide artificial respiration.[2] 3. Seek immediate medical attention.[12] |
| Ingestion | 1. Do NOT induce vomiting. [2] 2. Rinse the mouth with water.[2] 3. Seek immediate medical attention.[2] |
| Minor Spill (within fume hood) | 1. Alert others in the immediate area. 2. Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand). 3. For acidic amines, consider neutralization with a mild acidic solution if appropriate and safe to do so. For basic amines, use a mild basic solution. 4. Carefully collect the absorbed material into a designated hazardous waste container.[13] 5. Decontaminate the spill area. |
| Major Spill (outside fume hood) | 1. Evacuate the laboratory immediately. 2. Alert your supervisor and institutional safety office. 3. Prevent entry to the contaminated area. 4. Await response from trained emergency personnel. |
Disposal Plan: Responsible Waste Management
(3R)-1-Isopropylpyrrolidin-3-amine and any materials contaminated with it must be disposed of as hazardous waste.
Step-by-Step Disposal Protocol:
-
Segregation: Keep amine waste separate from other chemical waste streams to prevent hazardous reactions.[14]
-
Containment: Collect all waste, including contaminated PPE and absorbent materials, in a clearly labeled, compatible, and sealable container.[14]
-
Labeling: Label the waste container with "Hazardous Waste" and a full description of the contents.
-
Disposal: Arrange for pickup and disposal through your institution's environmental health and safety office or a licensed hazardous waste disposal company.[14][15] Do not dispose of this chemical down the drain.[14]
Visual Workflow for Safe Handling
The following diagram illustrates the key decision points and procedural flow for safely handling (3R)-1-Isopropylpyrrolidin-3-amine.
Caption: A flowchart outlining the safe handling workflow.
References
- Glove Selection Page 1 of 20 - Emergency and Safety Services. (n.d.).
- Chemical-Resistant Glove Materials: Everything You Need to Know to Choose the Right Glove and Stay Safe. (2024, May 13). Safeopedia.
- Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart. (2023, December 14).
- Which are the best gloves for chemical environments? (2025, June 26). AIBON SAFETY.
- First Aid Procedures for Chemical Hazards | NIOSH. (n.d.). CDC.
- Amine Disposal For Businesses. (2024, July 18). Collect and Recycle.
- Disposing Amine Waste. (n.d.).
- Corrosive Chemicals | Laboratory Safety. (n.d.). Brandeis University.
- Print-And-Go Sheet: Corrosive Chemicals Post-Exposure Guidance. (n.d.). Weill Cornell Medicine.
- SAFETY DATA SHEET. (2025, June 11). Sigma-Aldrich.
- OSHA Glove Selection Chart. (n.d.). Environmental Health and Safety - University of Tennessee.
- Chemical Emergencies, Exposures, and Spills. (n.d.).
- How to Handle Caustic and Corrosive Chemicals in a Laboratory. (2024, February 28). Science Equip.
- Best Practices for Storing and Handling Corrosive Liquids in the Lab. (2025, February 3). Global Industrial.
- SAFETY D
- Technical Support Center: Diamine Compound Disposal and Waste Tre
- SAFETY DATA SHEET. (2019, February 27). Fisher Scientific.
- SAFETY DATA SHEET. (2019, February 27). Thermo Fisher Scientific.
- SAFETY DATA SHEET. (2016, June 17). Fisher Scientific.
- First Aid - Chemical Poisoning. (2019, May 28). moh.gov.sa.
- Top Precautions You Must Follow When Handling Corrosive Chemicals in the Lab. (n.d.). Questron Technologies Corp.
- SAFETY DATA SHEET. (2016, June 17). Fisher Scientific.
-
Emergency Procedure Guide - Corrosive Liquids . (n.d.). Retrieved from .
- sigma-aldrich - Safety D
- Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt University Medical Center.
- Reclaiming. (n.d.). Coastal Chemical.
- SAFETY D
- SAFETY DATA SHEET. (2025, September 13). Sigma-Aldrich.
- Material Safety Data Sheet - Dicumyl peroxide. (2005, January 3). Cole-Parmer.
- Working with Corrosives Guideline. (n.d.). KAUST Health & Safety.
- Safety d
- SAFETY D
Sources
- 1. fishersci.com [fishersci.com]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. tcichemicals.com [tcichemicals.com]
- 4. opcw.org [opcw.org]
- 5. safeopedia.com [safeopedia.com]
- 6. aibonsafety.com [aibonsafety.com]
- 7. safety.fsu.edu [safety.fsu.edu]
- 8. questron.ca [questron.ca]
- 9. Best Practices for Storing and Handling Corrosive Liquids in the Lab | Lab Manager [labmanager.com]
- 10. Corrosive Chemicals | Laboratory Safety | Safety | Department of Environmental Health and Safety | Brandeis University [brandeis.edu]
- 11. hse.kaust.edu.sa [hse.kaust.edu.sa]
- 12. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 13. safety.fsu.edu [safety.fsu.edu]
- 14. collectandrecycle.com [collectandrecycle.com]
- 15. Disposing Amine Waste | Technology Catalogue [technologycatalogue.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
